molecular formula C10H10O2 B089697 4-(2-Propenyl)benzoic acid CAS No. 1076-99-9

4-(2-Propenyl)benzoic acid

Cat. No.: B089697
CAS No.: 1076-99-9
M. Wt: 162.18 g/mol
InChI Key: YBCFIVNTXHMQGZ-UHFFFAOYSA-N
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Description

4-(2-Propenyl)benzoic acid is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-2-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2,4-7H,1,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCFIVNTXHMQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459732
Record name 4-(2-Propenyl)benzoic acid
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076-99-9
Record name 4-(2-Propen-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Propenyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Allylbenzoic Acid (CAS: 1076-99-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-allylbenzoic acid, a versatile organic compound with potential applications in various scientific fields, including drug discovery and materials science. This document consolidates its physicochemical properties, spectroscopic data, synthesis and reactivity, and potential biological significance based on available scientific literature.

Core Physicochemical Properties

4-Allylbenzoic acid, also known as 4-(prop-2-en-1-yl)benzoic acid, is a substituted aromatic carboxylic acid. Its core structure consists of a benzoic acid moiety with an allyl group attached at the para position. This combination of a reactive allyl group and a carboxylic acid function makes it a valuable building block in organic synthesis.

PropertyValueReference
CAS Number 1076-99-9N/A
Molecular Formula C₁₀H₁₀O₂N/A
Molecular Weight 162.19 g/mol N/A
Melting Point 104-105 °C[1]
Boiling Point 286.9 °C at 760 mmHg[1]
Solubility While specific quantitative data for 4-allylbenzoic acid is not readily available, benzoic acid itself is slightly soluble in water and soluble in organic solvents like ethanol, ether, and benzene. The presence of the allyl group may slightly increase its lipophilicity.N/A

Spectroscopic Data

Detailed experimental spectroscopic data for 4-allylbenzoic acid is not widely published. The following are predicted and characteristic spectral features based on the analysis of similar benzoic acid derivatives.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 4-allylbenzoic acid is expected to show distinct signals for the aromatic, vinylic, and allylic protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet1HCarboxylic acid proton (-COOH)
~7.9 - 8.1Doublet2HAromatic protons ortho to -COOH
~7.2 - 7.4Doublet2HAromatic protons meta to -COOH
~5.9 - 6.1Multiplet1HVinylic proton (-CH=CH₂)
~5.0 - 5.2Multiplet2HTerminal vinylic protons (=CH₂)
~3.4 - 3.6Doublet2HAllylic protons (-CH₂-)
¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum would provide insights into the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~172Carboxylic acid carbon (-COOH)
~145Aromatic carbon attached to the allyl group
~138Quaternary aromatic carbon attached to -COOH
~137Vinylic carbon (-CH=CH₂)
~130Aromatic carbons ortho to -COOH
~129Aromatic carbons meta to -COOH
~116Terminal vinylic carbon (=CH₂)
~40Allylic carbon (-CH₂-)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and allyl functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration
2500-3300 (broad)O-HStretching (in carboxylic acid dimer)
~1680-1710C=OStretching (in carboxylic acid)
~1640C=CStretching (alkene)
~1600, ~1450C=CStretching (aromatic ring)
~1300C-OStretching (in carboxylic acid)
~910, ~990=C-HBending (alkene)
Mass Spectrometry (Predicted)

The mass spectrum would likely show a molecular ion peak at m/z 162. Key fragmentation patterns would involve the loss of the carboxylic acid group and fragmentation of the allyl chain.

Synthesis and Reactivity

4-Allylbenzoic acid can be synthesized through various established organic chemistry reactions. Two common approaches are the Grignard reaction and Suzuki coupling.

Experimental Protocols

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent, formed from an allyl-substituted aryl halide, with carbon dioxide.

  • Step 1: Formation of 4-Allylphenylmagnesium Bromide. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are reacted with 4-allyl-1-bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF). The reaction is typically initiated with a small crystal of iodine.

  • Step 2: Carboxylation. The freshly prepared Grignard reagent is then slowly added to a flask containing crushed dry ice (solid CO₂).

  • Step 3: Work-up. The reaction mixture is quenched with dilute hydrochloric acid. The product, 4-allylbenzoic acid, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification. The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water.[2][3]

Synthesis via Suzuki Coupling

This palladium-catalyzed cross-coupling reaction provides a versatile route to 4-allylbenzoic acid.[4][5]

  • Reactants: 4-Bromobenzoic acid, allylboronic acid or a suitable derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C), and a base (e.g., K₂CO₃ or Na₂CO₃).

  • Solvent: A mixture of an organic solvent (e.g., toluene, ethanol) and water is commonly used.

  • Procedure: The reactants are combined in the solvent system and heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Recrystallization Protocol

A general procedure for the purification of benzoic acid derivatives by recrystallization is as follows:

  • Dissolve the crude 4-allylbenzoic acid in a minimum amount of a hot solvent (e.g., ethanol).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly.

  • Hot filter the solution to remove insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.[6][7][8]

Reactivity

The chemical reactivity of 4-allylbenzoic acid is dictated by its three main functional components: the carboxylic acid group, the aromatic ring, and the allyl group.

  • Carboxylic Acid Group: Can undergo esterification, amidation, and reduction to the corresponding alcohol.

  • Aromatic Ring: Can participate in electrophilic aromatic substitution reactions, although the carboxylic acid group is deactivating.

  • Allyl Group: The double bond can undergo various addition reactions (e.g., hydrogenation, halogenation, epoxidation) and can also be involved in cross-coupling reactions.

Biological Activity and Potential Applications in Drug Development

While direct studies on the biological activity of 4-allylbenzoic acid are limited, the broader class of benzoic acid derivatives has been extensively investigated for various pharmacological effects.

Potential Pharmacological Activities (Inferred from Derivatives):

  • Anti-inflammatory Activity: Many benzoic acid derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[9][10][11]

  • Antimicrobial Activity: Various substituted benzoic acids have shown activity against a range of bacteria and fungi.[12][13][14][15] The lipophilicity of the allyl group could potentially enhance membrane permeability and antimicrobial efficacy.

  • Enzyme Inhibition: Benzoic acid derivatives have been explored as inhibitors for various enzymes, including 5α-reductase[16][17] and α-amylase[18]. The specific interactions of the 4-allyl substituent with enzyme active sites would require further investigation.

  • Coenzyme Q Biosynthesis Modulation: Some analogs of 4-hydroxybenzoic acid have been shown to impact coenzyme Q biosynthesis.[19]

The presence of the allyl group offers a reactive handle for further chemical modification, making 4-allylbenzoic acid a valuable scaffold for the synthesis of novel drug candidates.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_grignard Grignard Synthesis cluster_suzuki Suzuki Coupling A1 4-Allyl-1-bromobenzene A3 4-Allylphenylmagnesium Bromide A1->A3 Reacts with A2 Mg, Anhydrous Ether A2->A3 A4 CO₂ (Dry Ice) A3->A4 Carboxylation A5 Acidic Work-up A4->A5 P 4-Allylbenzoic Acid A5->P B1 4-Bromobenzoic Acid B3 Pd Catalyst, Base B1->B3 Reacts with B2 Allylboronic Acid B2->B3 B3->P Forms Purification Recrystallization P->Purification

Caption: Synthetic routes to 4-allylbenzoic acid.

Potential Biological Activity Relationship

Biological_Activity cluster_properties Chemical Properties cluster_activities Potential Biological Activities 4-Allylbenzoic Acid 4-Allylbenzoic Acid Carboxylic Acid Carboxylic Acid 4-Allylbenzoic Acid->Carboxylic Acid Aromatic Ring Aromatic Ring 4-Allylbenzoic Acid->Aromatic Ring Allyl Group Allyl Group 4-Allylbenzoic Acid->Allyl Group Anti-inflammatory Anti-inflammatory Carboxylic Acid->Anti-inflammatory contributes to Enzyme Inhibition Enzyme Inhibition Aromatic Ring->Enzyme Inhibition interacts with Antimicrobial Antimicrobial Allyl Group->Antimicrobial may enhance

Caption: Inferred relationships between structure and potential bioactivity.

Experimental Analysis Workflow

Analysis_Workflow start Synthesized 4-Allylbenzoic Acid purification Purification by Recrystallization start->purification structure_verification Structural Verification ¹H NMR ¹³C NMR IR Spectroscopy Mass Spectrometry purification->structure_verification purity_analysis Purity Assessment HPLC Melting Point Analysis structure_verification->purity_analysis bio_assay Biological Activity Screening Cytotoxicity Assays Enzyme Inhibition Assays Antimicrobial Assays purity_analysis->bio_assay end Characterized Compound bio_assay->end

Caption: A logical workflow for the analysis of synthesized 4-allylbenzoic acid.

References

Technical Overview of 4-(2-Propenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the fundamental physicochemical properties of 4-(2-Propenyl)benzoic acid, a compound of interest in organic synthesis and medicinal chemistry.

Physicochemical Data

The core molecular properties of this compound are summarized below. These values are essential for experimental design, analytical method development, and computational modeling.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₂[1][2][3][4]
Molecular Weight 162.19 g/mol [1][4]
Monoisotopic Mass 162.068079557 Da[5]
Physical Form Solid[1]
CAS Registry Number 1076-99-9[2]
Compound Identification

For unambiguous identification and literature cross-referencing, the following identifiers are provided:

Identifier TypeIdentifier
InChI Key YBCFIVNTXHMQGZ-UHFFFAOYSA-N
SMILES OC(=O)c1ccc(CC=C)cc1
MDL Number MFCD02259925

Methodology for Molecular Weight Determination

The molecular weight of a chemical compound is a fundamental property derived from its molecular formula and the atomic weights of its constituent elements. The protocol for this determination is standardized and follows the principles outlined by the International Union of Pure and Applied Chemistry (IUPAC).

Experimental Protocol: Calculation of Molecular Weight

  • Establish the Molecular Formula: The first step is to determine the precise molecular formula of the compound. For this compound, the established formula is C₁₀H₁₀O₂[1][2][3][4]. This indicates that each molecule contains 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms.

  • Obtain Standard Atomic Weights: The standard atomic weights for each element are sourced from the IUPAC Periodic Table of the Elements.

    • Carbon (C): 12.011 u

    • Hydrogen (H): 1.008 u

    • Oxygen (O): 15.999 u

  • Calculate Total Mass for Each Element: The number of atoms of each element is multiplied by its standard atomic weight.

    • Total Mass of Carbon = 10 atoms × 12.011 u/atom = 120.11 u

    • Total Mass of Hydrogen = 10 atoms × 1.008 u/atom = 10.08 u

    • Total Mass of Oxygen = 2 atoms × 15.999 u/atom = 31.998 u

  • Summation for Molecular Weight: The total masses of each constituent element are summed to yield the molecular weight of the compound.

    • Molecular Weight = 120.11 u + 10.08 u + 31.998 u = 162.188 u

  • Conversion to Molar Mass: The calculated molecular weight in atomic mass units (u) is numerically equivalent to the molar mass in grams per mole ( g/mol ). The value is typically rounded for practical use.

    • Molar Mass ≈ 162.19 g/mol [1][4].

Logical Workflow for Property Determination

The process of identifying and calculating the key molecular properties of a compound follows a clear and logical progression, from initial identification to final calculation.

A Compound Identification (this compound) B Determine Molecular Formula (C₁₀H₁₀O₂) A->B D Calculate Molar Mass (Sum of Atomic Weights) B->D C Obtain IUPAC Atomic Weights (C, H, O) C->D E Final Molecular Weight (162.19 g/mol) D->E

Caption: Workflow for Molecular Weight Calculation.

References

Spectroscopic Profile of 4-(2-Propenyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(2-Propenyl)benzoic acid, also known as 4-allylbenzoic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document outlines the expected spectroscopic data based on the analysis of its constituent functional groups and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

  • IUPAC Name: 4-(2-Propen-1-yl)benzoic acid

  • Synonyms: 4-Allylbenzoic acid

  • CAS Number: 1076-99-9[1]

  • Molecular Formula: C₁₀H₁₀O₂[2]

  • Molecular Weight: 162.19 g/mol [2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule, namely a para-substituted aromatic ring, a carboxylic acid, and an allyl group.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5 - 12.5Singlet, broad1H-COOH
~8.0 - 8.1Doublet2HAromatic H (ortho to -COOH)
~7.3 - 7.4Doublet2HAromatic H (ortho to -CH₂-)
~5.9 - 6.1Multiplet1H-CH=CH₂
~5.1 - 5.2Multiplet2H-CH=CH₂
~3.4 - 3.5Doublet2H-CH₂-

Prediction based on typical chemical shifts for aromatic protons in 4-substituted benzoic acids and protons of an allyl group.[3]

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~172-COOH
~145Aromatic C (ipso, attached to -CH₂-)
~136-CH=CH₂
~130Aromatic CH (ortho to -COOH)
~129Aromatic C (ipso, attached to -COOH)
~128Aromatic CH (ortho to -CH₂-)
~116-CH=CH₂
~40-CH₂-

Prediction based on typical chemical shifts for carbons in 4-substituted benzoic acids and an allyl group.[3][4][5][6][7]

Predicted FT-IR Data

Sample Preparation: KBr pellet or thin film

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (carboxylic acid dimer)
3080 - 3010Medium=C-H stretch (alkene and aromatic)
2980 - 2850MediumC-H stretch (alkane)
1710 - 1680StrongC=O stretch (carboxylic acid dimer)
1640 - 1620MediumC=C stretch (alkene)
1610, 1580, 1500Medium-WeakC=C stretch (aromatic ring)
1440 - 1395MediumO-H bend
1320 - 1210StrongC-O stretch
990, 910Strong=C-H bend (out-of-plane)

Prediction based on characteristic infrared absorption frequencies for carboxylic acids, aromatic compounds, and alkenes.[8]

Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/zPredicted Fragment
162[M]⁺ (Molecular Ion)
145[M - OH]⁺
133[M - C₂H₅]⁺
117[M - COOH]⁺
105[C₆H₅CO]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺

Prediction based on common fragmentation patterns of aromatic carboxylic acids and allylic compounds.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition for ¹H NMR:

    • Set the spectral width to approximately 15 ppm.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (typically 8-16 for good signal-to-noise).

    • Acquire the Free Induction Decay (FID).

  • Data Acquisition for ¹³C NMR:

    • Switch the nucleus to ¹³C.

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) due to the low natural abundance and longer relaxation times of ¹³C.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. KBr Pellet Method

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

  • Pellet Formation: Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

3.3.1. Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a solid sample, this is typically done using a direct insertion probe.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample Prep ir FT-IR Spectroscopy purification->ir Sample Prep ms Mass Spectrometry purification->ms Sample Prep data_analysis Spectral Data Analysis (Chemical Shifts, Coupling Constants, Frequencies, m/z) nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation & Confirmation data_analysis->structure_elucidation final_report final_report structure_elucidation->final_report Final Report Generation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the FT-IR Spectrum of 4-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-allylbenzoic acid. The information herein is curated for professionals in research, scientific analysis, and drug development to facilitate the identification and characterization of this compound. While an experimental spectrum for 4-allylbenzoic acid is not publicly available, this guide presents a predicted spectrum and a thorough breakdown of the characteristic vibrational modes based on the well-established spectral data of its constituent functional groups: a carboxylic acid, a para-substituted benzene ring, and an allyl group.

Predicted FT-IR Data for 4-Allylbenzoic Acid

The expected vibrational frequencies for 4-allylbenzoic acid are summarized in the table below. These values are derived from the characteristic absorption ranges of its functional moieties.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3300-2500Broad, StrongO-H stretchCarboxylic Acid
~3080-3010Medium=C-H stretchAromatic & Alkene
~2980-2850Medium to WeakC-H stretchAlkyl (Allyl)
~1700-1680StrongC=O stretchCarboxylic Acid
~1640-1620Medium to WeakC=C stretchAlkene (Allyl)
~1610, ~1510, ~1450Medium to StrongC=C stretchAromatic Ring
~1420-1380MediumC-H bendAlkyl (Allyl)
~1320-1210StrongC-O stretchCarboxylic Acid
~990 and ~910Strong=C-H bend (out-of-plane)Alkene (Allyl)
~850-800StrongC-H bend (out-of-plane)para-Substituted Aromatic

Interpretation of Key Spectral Features

The FT-IR spectrum of 4-allylbenzoic acid is characterized by the distinct vibrational modes of its three primary functional components.

  • Carboxylic Acid Group: The most prominent feature is a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1] A strong, sharp peak is also expected between 1700 and 1680 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration.[1][2] Furthermore, a strong C-O stretching band should appear in the 1320-1210 cm⁻¹ region.[1]

  • Para-Substituted Benzene Ring: The aromatic nature of the molecule will be evident from several absorptions. The aromatic C-H stretching vibrations typically appear between 3080 and 3010 cm⁻¹. The characteristic C=C stretching vibrations within the benzene ring are expected to produce sharp bands of variable intensity at approximately 1610, 1510, and 1450 cm⁻¹. A strong out-of-plane C-H bending vibration between 850 and 800 cm⁻¹ is a key indicator of para-substitution on the benzene ring.

  • Allyl Group: The allyl group will contribute several characteristic peaks. The C-H stretching of the sp² and sp³ hybridized carbons will appear around 3080-3020 cm⁻¹ and 2980-2850 cm⁻¹, respectively. The C=C stretching of the terminal alkene is expected to show a medium to weak absorption in the 1640-1620 cm⁻¹ range. The most diagnostic peaks for the allyl group are the strong out-of-plane C-H bending (wagging) vibrations of the vinyl group, which typically appear near 990 cm⁻¹ and 910 cm⁻¹.

Experimental Protocols for FT-IR Analysis

The acquisition of an FT-IR spectrum for a solid sample like 4-allylbenzoic acid can be achieved through several methods. The two most common techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) spectroscopy.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a thin, transparent pellet.

Methodology:

  • Sample Preparation: Grind 1-2 mg of the solid sample in an agate mortar.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.[3] Gently mix the sample and KBr until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder mixture into a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[4]

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Analysis: Record the spectrum, typically in the 4000-400 cm⁻¹ range. A background spectrum of a pure KBr pellet should be recorded separately and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a popular and rapid technique that requires minimal sample preparation.[5][6][7][8][9] It is based on the measurement of the total internal reflection of an infrared beam.[5][7]

Methodology:

  • Instrument Setup: Ensure the ATR accessory, equipped with a suitable crystal (e.g., diamond or germanium), is correctly installed in the FT-IR spectrometer.

  • Background Scan: Record a background spectrum with a clean, empty ATR crystal surface.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply firm and even pressure to the sample using the built-in pressure clamp to ensure good contact between the sample and the crystal.

  • Spectral Acquisition: Collect the FT-IR spectrum of the sample. The instrument's software will automatically perform the background subtraction.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the FT-IR spectrum of a solid organic compound.

FTIR_Workflow Experimental Workflow for FT-IR Spectroscopy cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing & Analysis start Start: Solid Sample prep_choice Choose Method start->prep_choice kbr KBr Pellet Preparation prep_choice->kbr Transmission atr ATR Sample Placement prep_choice->atr Reflectance background Record Background Spectrum kbr->background atr->background sample_scan Record Sample Spectrum background->sample_scan processing Background Subtraction & Data Processing sample_scan->processing interpretation Spectral Interpretation processing->interpretation report Generate Report interpretation->report

Caption: A flowchart illustrating the key steps in FT-IR analysis of a solid sample.

References

Mass Spectrometry of 4-(2-Propenyl)benzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed technical overview of the mass spectrometric analysis of 4-(2-propenyl)benzoic acid, also known as 4-allylbenzoic acid. The content is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering insights into its expected fragmentation patterns, hypothetical experimental protocols, and data interpretation.

Introduction

This compound is an aromatic carboxylic acid with an unsaturated alkyl side chain. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. While specific experimental data for this compound is not widely published, its fragmentation pattern can be predicted based on the well-established principles of mass spectrometry and the known behavior of structurally similar molecules, such as benzoic acid and other alkenyl-substituted aromatic compounds.

Predicted Fragmentation Pattern

The mass spectrum of this compound is expected to be characterized by several key fragmentation pathways, primarily driven by the carboxylic acid group and the allyl side chain. Ionization, typically by electron ionization (EI), would generate a molecular ion (M⁺•) which then undergoes a series of fragmentation reactions.

The primary fragmentation events anticipated are:

  • Loss of the hydroxyl group (-•OH): This is a common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion.

  • Loss of the carboxyl group (-COOH): This results in the formation of an allylbenzene cation.

  • Benzylic cleavage: Cleavage of the bond between the aromatic ring and the allyl group can lead to the formation of a stable tropylium-like ion or a resonance-stabilized benzyl cation.

  • Rearrangement and subsequent fragmentation: The allyl group may undergo rearrangements, such as a McLafferty-type rearrangement, if sterically feasible, leading to characteristic neutral losses.

The following diagram illustrates the predicted major fragmentation pathway for this compound.

G cluster_0 Predicted Fragmentation Pathway of this compound mol This compound (M) m/z = 162 m_ion Molecular Ion (M⁺•) m/z = 162 mol->m_ion Ionization (EI) frag1 [M - OH]⁺ m/z = 145 m_ion->frag1 -•OH frag2 [M - COOH]⁺ m/z = 117 m_ion->frag2 -•COOH frag3 [M - C3H4]⁺• (from rearrangement) m/z = 122 m_ion->frag3 -C3H4 (Allene) frag4 [C7H7]⁺ m/z = 91 frag2->frag4 Rearrangement

Caption: Predicted electron ionization fragmentation pathway of this compound.

Tabulated Mass Spectral Data

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron ionization. The relative abundances are hypothetical and serve to illustrate the expected prominence of each fragment.

m/z Proposed Ion Structure Formula Interpretation Hypothetical Relative Abundance (%)
162[M]⁺•[C₁₀H₁₀O₂]⁺•Molecular Ion60
145[M - OH]⁺[C₁₀H₉O]⁺Loss of hydroxyl radical85
117[M - COOH]⁺[C₉H₉]⁺Loss of carboxyl group100 (Base Peak)
122[M - C₃H₄]⁺•[C₇H₆O₂]⁺•Loss of allene via rearrangement40
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion55

Experimental Protocols

A standard approach for the mass spectrometric analysis of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS), which is well-suited for volatile and semi-volatile organic compounds.

1. Sample Preparation:

  • Derivatization (Optional but Recommended): To improve volatility and thermal stability, the carboxylic acid group can be derivatized. A common method is esterification to form the methyl ester using diazomethane or by heating with methanol and an acid catalyst. Silylation using reagents like BSTFA is also a viable option.

  • Dissolution: The analyte (either derivatized or underivatized) is dissolved in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, at a temperature of 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

    • Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: A suitable delay (e.g., 3 minutes) to prevent filament damage from the solvent peak.

The following diagram illustrates a typical experimental workflow for the GC-MS analysis of this compound.

G cluster_1 GC-MS Experimental Workflow sample Sample containing This compound derivatization Derivatization (e.g., Esterification) sample->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization analysis Mass Analysis (Quadrupole) ionization->analysis detection Detection analysis->detection data Data Acquisition and Analysis detection->data

Navigating the Solubility Landscape of 4-Allylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Allylbenzoic acid, a substituted aromatic carboxylic acid, presents a unique profile for investigation in various scientific domains, including medicinal chemistry and materials science. A fundamental physicochemical property governing its application is its solubility in different solvent systems. This technical guide addresses the current landscape of solubility data for 4-allylbenzoic acid, providing a comprehensive experimental framework for its determination. Due to a notable absence of publicly available quantitative solubility data for this specific compound, this document serves as a methodological resource to empower researchers to generate reliable and reproducible solubility profiles. The guide outlines a detailed experimental protocol, a template for data presentation, and a discussion of the anticipated solubility behavior based on its structural characteristics.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical determinant of its bioavailability, formulation feasibility, and overall developability. For a compound like 4-allylbenzoic acid, understanding its solubility in a range of solvents—from polar protic to nonpolar aprotic—is essential for designing effective purification methods, developing stable formulations, and predicting its behavior in biological systems. The presence of both a hydrophilic carboxylic acid group and a lipophilic allyl-substituted benzene ring suggests a nuanced solubility profile that warrants detailed investigation.

Current State of Knowledge: An Identified Data Gap

Anticipated Solubility Profile of 4-Allylbenzoic Acid

Based on its molecular structure, certain predictions can be made about the solubility of 4-allylbenzoic acid:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group is capable of hydrogen bonding with protic solvents. However, the nonpolar allyl group and benzene ring will limit its solubility in highly polar solvents like water. Its solubility is expected to be low in water but should increase with the addition of co-solvents like ethanol or methanol, which can interact with both the polar and nonpolar regions of the molecule.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. Good solubility is anticipated in these solvents due to a combination of dipole-dipole interactions and the ability to solvate the aromatic ring.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The allyl group and the benzene ring will favor solubility in nonpolar solvents through van der Waals interactions. However, the polar carboxylic acid group will likely lead to limited solubility in highly nonpolar solvents like hexane.

Experimental Protocol for Solubility Determination

To address the existing data gap, the following detailed experimental protocol for determining the equilibrium solubility of 4-allylbenzoic acid is provided. This method is based on the widely accepted shake-flask method.

4.1. Materials and Equipment

  • 4-Allylbenzoic acid (high purity, >98%)

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, toluene)

  • Scintillation vials or sealed glass test tubes

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance (accurate to ±0.1 mg)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-allylbenzoic acid to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).

    • Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

    • Carefully withdraw an aliquot of the clear supernatant.

  • Quantification:

    • Prepare a series of standard solutions of 4-allylbenzoic acid of known concentrations in the respective solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Dilute the supernatant samples with the appropriate solvent to fall within the linear range of the calibration curve.

    • Analyze the diluted samples by HPLC to determine the concentration of 4-allylbenzoic acid.

  • Data Reporting:

    • Calculate the solubility as the average of at least three independent measurements.

    • Express the solubility in various units such as mg/mL, g/L, and mol/L.

The following diagram illustrates the experimental workflow for determining the solubility of 4-allylbenzoic acid.

experimental_workflow cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis cluster_results Results start Start add_excess Add Excess 4-Allylbenzoic Acid to Solvent start->add_excess seal_vials Seal Vials add_excess->seal_vials equilibrate Equilibrate with Shaking (Controlled Temperature) seal_vials->equilibrate settle Allow to Settle equilibrate->settle centrifuge Centrifuge settle->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute_sample Dilute Supernatant supernatant->dilute_sample prepare_standards Prepare Standards & Generate Calibration Curve hplc_analysis HPLC Analysis prepare_standards->hplc_analysis dilute_sample->hplc_analysis calculate Calculate Solubility hplc_analysis->calculate end End calculate->end

Experimental workflow for solubility determination.

Data Presentation

The experimentally determined solubility data for 4-allylbenzoic acid should be compiled into a clear and concise table to facilitate comparison across different solvents. A recommended template is provided below.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (g/L)Molar Solubility (mol/L)
Water25[Experimental Value][Experimental Value][Experimental Value]
Ethanol25[Experimental Value][Experimental Value][Experimental Value]
Methanol25[Experimental Value][Experimental Value][Experimental Value]
Acetone25[Experimental Value][Experimental Value][Experimental Value]
Ethyl Acetate25[Experimental Value][Experimental Value][Experimental Value]
Hexane25[Experimental Value][Experimental Value][Experimental Value]
Toluene25[Experimental Value][Experimental Value][Experimental Value]
[Other Solvents]25[Experimental Value][Experimental Value][Experimental Value]

Conclusion

While a comprehensive, publicly available dataset on the solubility of 4-allylbenzoic acid is currently lacking, this technical guide provides the necessary framework for researchers to independently and accurately determine this crucial physicochemical parameter. The detailed experimental protocol, coupled with the foundational understanding of its expected solubility behavior, empowers scientists and drug development professionals to generate the data required to advance their research and development activities involving this promising molecule. The systematic collection and future publication of such data will be invaluable to the broader scientific community.

Physical and chemical characteristics of 4-(2-Propenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Propenyl)benzoic acid, also commonly known as 4-allylbenzoic acid, is an organic compound with the chemical formula C₁₀H₁₀O₂. It is a derivative of benzoic acid, featuring a propenyl (or allyl) group attached to the para position of the benzene ring. This bifunctional molecule, possessing both a carboxylic acid and a reactive alkene group, serves as a versatile building block in organic synthesis. Its unique structure makes it a valuable intermediate in the preparation of a variety of more complex molecules, with potential applications in materials science and the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its properties, spectral data, and relevant experimental protocols.

Physical and Chemical Characteristics

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
CAS Number 1076-99-9[1]
Appearance Solid
Melting Point 103-105 °C
Boiling Point (Predicted) 286.9 ± 19.0 °C
pKa (Predicted) 4.34 ± 0.10
InChI Key YBCFIVNTXHMQGZ-UHFFFAOYSA-N
SMILES OC(=O)c1ccc(CC=C)cc1

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the known properties of its constituent functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the allyl group, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as two doublets in the region of 7-8 ppm. The allyl group would exhibit a multiplet for the methine proton (-CH=) around 5.8-6.1 ppm, two multiplets for the terminal vinyl protons (=CH₂) between 5.0-5.3 ppm, and a doublet for the benzylic methylene protons (-CH₂-) around 3.4 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon (around 170-180 ppm), the aromatic carbons (in the 120-150 ppm range), and the carbons of the allyl group (vinyl carbons between 115-140 ppm and the methylene carbon around 40 ppm).

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration should appear around 1680-1710 cm⁻¹. Characteristic C=C stretching of the allyl group and the aromatic ring would be observed in the 1600-1680 cm⁻¹ region. C-H stretching vibrations for the aromatic and vinyl groups are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 162. The fragmentation pattern would likely involve the loss of the carboxyl group (M-45) and fragmentation of the allyl chain.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not commonly found in standard literature. However, general synthetic strategies for analogous compounds can be adapted.

Synthesis of this compound

A plausible synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction of an aryl halide (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid) with an allylboronic acid derivative, such as allylboronic acid pinacol ester.

Workflow for Suzuki-Miyaura Coupling:

Synthesis_Workflow reagents 4-Halobenzoic Acid + Allylboronic Acid Pinacol Ester reaction Pd Catalyst Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) reagents->reaction Reaction Setup workup Aqueous Workup (Acidification, Extraction) reaction->workup Reaction Completion purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Synthesis workflow for this compound via Suzuki-Miyaura coupling.

General Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-halobenzoic acid (1 equivalent), allylboronic acid pinacol ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: Cool the reaction mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to protonate the carboxylate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Another potential synthetic approach is the Wittig reaction, starting from 4-formylbenzoic acid and a suitable phosphonium ylide derived from an allyl halide.

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound.

Workflow for Recrystallization:

Purification_Workflow crude Crude This compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve cool Slow Cooling to Induce Crystallization dissolve->cool filter Vacuum Filtration cool->filter dry Dry Crystals filter->dry pure Pure This compound dry->pure

Purification workflow for this compound by recrystallization.

General Procedure:

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or air-dry to remove any residual solvent.

Reactivity and Stability

The chemical reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the allyl group.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol. The acidity of the benzoic acid moiety is influenced by the electron-donating or -withdrawing nature of the substituent at the para position.

  • Allyl Group: The double bond in the allyl group is susceptible to a variety of reactions, including hydrogenation, halogenation, epoxidation, and polymerization. This reactive handle allows for the incorporation of the molecule into larger polymeric structures.

The compound should be stored in a cool, dry place away from oxidizing agents. Stability under normal laboratory conditions is expected to be good.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the biological activity and associated signaling pathways of this compound. While various benzoic acid derivatives have been investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory effects, dedicated studies on the 4-allyl substituted version are scarce.[2][3][4]

Future research may explore the potential of this compound to interact with various biological targets. The presence of both a lipophilic allyl group and a polar carboxylic acid suggests that it could exhibit interesting pharmacokinetic properties and potentially interact with receptors or enzymes that have binding pockets accommodating such features. Any investigation into its biological effects would necessitate screening against various cell lines and targets to elucidate potential mechanisms of action and signaling pathway involvement.

Conclusion

This compound is a valuable synthetic intermediate with a unique combination of a carboxylic acid and an alkene functionality. This guide has provided a summary of its known physical and chemical properties, predicted spectroscopic characteristics, and general experimental protocols for its synthesis and purification. While specific experimental data, particularly regarding its biological activity, remains limited, the structural features of this compound suggest a potential for its use in the development of novel materials and bioactive molecules. Further research is warranted to fully explore the potential of this versatile chemical building block.

References

An In-depth Technical Guide to 4-(2-Propenyl)benzoic Acid and its Synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides a comprehensive overview of 4-(2-Propenyl)benzoic acid, a molecule of interest in various research and development applications. This document details its nomenclature, chemical properties, and provides a foundation for further investigation into its synthesis and potential biological activities.

Nomenclature and Synonyms

This compound is known by several synonyms in scientific literature and chemical databases. The consistent use of these names is crucial for accurate data retrieval and communication. The most common synonyms are:

  • 4-Allylbenzoic acid : This is a widely used and accepted name.[1][2]

  • 4-(prop-2-en-1-yl)benzoic acid : This is the systematic IUPAC name, providing an unambiguous description of the molecular structure.[1]

  • p-Allylbenzoic acid : The 'p-' or 'para-' prefix indicates the substitution pattern on the benzene ring.

Other identifiers include its CAS Number, 1076-99-9 , which is a unique numerical identifier assigned by the Chemical Abstracts Service.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for designing experimental protocols, including dissolution, formulation, and analytical characterization.

PropertyValueReference
Molecular Formula C10H10O2[1][2]
Molecular Weight 162.19 g/mol [1][2]
CAS Number 1076-99-9[1]
Appearance Solid[3]
SMILES String OC(=O)c1ccc(CC=C)cc1[1][3]
InChI Key YBCFIVNTXHMQGZ-UHFFFAOYSA-N[3]

Related Compounds of Interest

In the broader context of benzoic acid derivatives, several related structures are often studied. Understanding these analogs can provide insights into structure-activity relationships. Some examples include:

  • 4-(prop-1-en-2-yl)benzoic acid (4-isopropenylbenzoic acid) : An isomer with a different placement of the double bond in the side chain.[4]

  • 4-(2-Methyl-2-propenyl)benzoic acid : A derivative with an additional methyl group on the propenyl chain.[5][6]

  • 4-Benzoylbenzoic acid : Features a benzoyl group at the para position.[7]

  • 4-Benzylbenzoic acid : Contains a benzyl substituent.[8]

  • 4-Acetylbenzoic Acid : Characterized by an acetyl group at the para position.[9]

Experimental Considerations

Due to the technical nature of this guide, detailed experimental protocols from the literature would typically be included here. However, at present, specific, reproducible experimental protocols for the synthesis or biological evaluation of this compound require a more extensive literature search.

Future sections of this guide would ideally detail:

  • Synthesis Protocols : Step-by-step procedures for the chemical synthesis of this compound, including reagents, reaction conditions, and purification methods.

  • Analytical Methods : Validated analytical techniques for the identification and quantification of the compound, such as NMR, Mass Spectrometry, and HPLC.

  • Biological Assays : Detailed methodologies for in vitro and in vivo studies to assess the biological activity of the compound, including any known signaling pathway involvement.

Signaling Pathways and logical relationships

To illustrate the potential interactions of this compound in a biological context, a hypothetical signaling pathway diagram is presented below. This diagram serves as a template for visualizing how a compound of this nature might influence cellular processes, which would be populated with specific molecular targets as more data becomes available.

G Hypothetical Signaling Pathway cluster_0 Drug Interaction cluster_1 Signaling Cascade cluster_2 Parallel Pathway This compound This compound Target Protein A Target Protein A This compound->Target Protein A Downstream Effector 1 Downstream Effector 1 Target Protein A->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Protein A->Downstream Effector 2 Cellular Response 1 Cellular Response 1 Downstream Effector 1->Cellular Response 1 Cellular Response 2 Cellular Response 2 Downstream Effector 2->Cellular Response 2

Caption: A diagram illustrating a hypothetical signaling pathway.

This guide serves as a foundational resource for professionals engaged in the study of this compound. Further in-depth literature review is recommended to build upon this information with specific experimental details and biological data.

References

Navigating the Nuances of Purity: A Technical Guide to 4-Allylbenzoic Acid Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of safety, efficacy, and reproducibility. 4-Allylbenzoic acid, a versatile building block in organic synthesis, is no exception. This technical guide provides an in-depth overview of the purity specifications for 4-allylbenzoic acid, offering a framework for its analysis and quality control. While specific regulatory monographs for this compound are not widely available, this document compiles typical purity expectations, potential impurity profiles based on common synthetic routes, and detailed analytical methodologies adapted from established practices for similar aromatic carboxylic acids.

Purity Specifications and Impurity Profile

The acceptable purity of 4-allylbenzoic acid is dictated by its intended application, with more stringent requirements for use in later-stage drug development. Commercial suppliers typically offer grades with purities of ≥95% and ≥98.0%.[1][2] A comprehensive purity assessment, however, extends beyond the principal component to include a profile of potential impurities.

Table 1: Typical Purity Specifications for 4-Allylbenzoic Acid

ParameterSpecificationTypical Analytical Technique
AppearanceWhite to off-white crystalline powder or solidVisual Inspection
IdentityConforms to the structure of 4-allylbenzoic acidFTIR, NMR, Mass Spectrometry
Assay (Purity)≥ 98.0% (by HPLC or GC)HPLC-UV, GC-FID
Water Content≤ 0.5%Karl Fischer Titration
Residue on Ignition≤ 0.1%Gravimetry
Heavy Metals≤ 10 ppmICP-MS or Colorimetric Methods
Residual SolventsPh. Eur./USP <467> limitsHeadspace GC-MS
Individual Unknown Impurity≤ 0.10%HPLC-UV
Total Impurities≤ 0.5%HPLC-UV

The impurity profile of 4-allylbenzoic acid is intrinsically linked to its synthetic pathway. A common laboratory and industrial synthesis involves the palladium-catalyzed Heck coupling of 4-bromobenzoic acid with an allyl source. This process can introduce several classes of impurities.

Table 2: Potential Impurities in 4-Allylbenzoic Acid

Impurity ClassPotential ImpuritiesOrigin
Starting Materials 4-Bromobenzoic acidIncomplete reaction
Allylating agent (e.g., allylboronic acid pinacol ester)Excess reagent or incomplete reaction
Reaction By-products Isomeric allylbenzoic acids (e.g., 3-allylbenzoic acid)Non-specific coupling
Dimerized products of 4-bromobenzoic acidSide reaction
Products of allyl group isomerizationSide reaction
Catalyst Residues PalladiumFrom the Heck coupling catalyst
Phosphine ligandsFrom the Heck coupling catalyst
Solvents Toluene, Dioxane, DMF, etc.Reaction or purification solvents

Experimental Protocols for Purity Determination

A multi-faceted analytical approach is essential for the comprehensive characterization of 4-allylbenzoic acid's purity. The following are representative protocols adapted from methodologies for similar aromatic acids.

High-Performance Liquid Chromatography (HPLC-UV) for Assay and Impurity Profiling

HPLC with UV detection is the primary method for determining the assay (purity) and quantifying impurities.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-programmed gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B to ensure the elution of both polar and non-polar impurities. A typical gradient might start at 95:5 (A:B) and ramp to 10:90 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the 4-allylbenzoic acid sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Quantification: The percentage purity is calculated by dividing the peak area of 4-allylbenzoic acid by the total area of all peaks (area normalization). Impurity levels are determined by comparing their peak areas to that of a qualified reference standard or by area normalization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is a powerful technique for identifying and quantifying volatile organic impurities and residual solvents. Due to the low volatility of carboxylic acids, derivatization is often required.

Protocol:

  • Derivatization: Esterify the carboxylic acid group to a more volatile form, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by conversion to its methyl ester using diazomethane or methanol with an acid catalyst.

  • GC Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to separate compounds with a wide range of boiling points.

  • Injection Mode: Splitless or split, depending on the concentration of the analytes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Identification: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantification: For residual solvents, a headspace GC-MS method is typically employed, with quantification against external standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of 4-allylbenzoic acid and can also be used for quantitative analysis (qNMR).

Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. The characteristic signals for the allyl group (protons on the double bond and the methylene group) and the aromatic protons should be present in the correct integration ratios.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon atoms in the molecule.

  • Purity Assessment: The absence of significant signals from impurities provides a qualitative measure of purity. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample, and the purity of 4-allylbenzoic acid is calculated by comparing the integral of one of its signals to the integral of a signal from the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups in the 4-allylbenzoic acid molecule.

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an Attenuated Total Reflectance - ATR accessory) or as a KBr pellet.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Characteristic Absorptions:

    • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

    • C=O stretch (carboxylic acid): A strong absorption band around 1700-1680 cm⁻¹.

    • C=C stretch (alkene and aromatic): Bands in the region of 1650-1450 cm⁻¹.

    • =C-H bend (alkene): Bands around 1000-650 cm⁻¹.

    • C-H stretch (aromatic and alkene): Bands above 3000 cm⁻¹.

Visualizing the Quality Control Process

The following diagrams illustrate the workflow and logical relationships involved in the purity specification of 4-allylbenzoic acid.

Purity_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Identification & Purity Assessment cluster_2 Data Review & Specification Compliance cluster_3 Final Disposition A Receive 4-Allylbenzoic Acid Batch B Visual Inspection (Appearance, Color) A->B C FTIR Spectroscopy (Functional Group ID) D NMR Spectroscopy (Structural Confirmation) E HPLC-UV Analysis (Assay & Impurity Profile) F GC-MS Analysis (Volatile Impurities & Residual Solvents) G Karl Fischer Titration (Water Content) H Residue on Ignition I Heavy Metals Analysis J Compare Results to Specifications C->J D->J E->J F->J G->J H->J I->J K Decision: Pass/Fail J->K L Release Batch for Use K->L Compliant M Reject Batch K->M Non-Compliant

Fig. 1: General workflow for the purity analysis of 4-allylbenzoic acid.

Purity_Logic cluster_0 Primary Identification cluster_1 Quantitative Purity & Impurities cluster_2 Specific Contaminants FTIR FTIR (Functional Groups) FinalSpec Final Purity Specification FTIR->FinalSpec Confirms Identity NMR NMR (Definitive Structure) NMR->FinalSpec Confirms Identity HPLC HPLC-UV (Assay, Organic Impurities) HPLC->FinalSpec Quantifies Purity & Impurities GCMS GC-MS (Volatile/Solvent Impurities) GCMS->FinalSpec Quantifies Purity & Impurities KF Karl Fischer (Water) KF->FinalSpec Measures Specific Contaminants ROI Residue on Ignition (Inorganic Impurities) ROI->FinalSpec Measures Specific Contaminants HeavyMetals ICP-MS (Heavy Metals) HeavyMetals->FinalSpec Measures Specific Contaminants

Fig. 2: Logical relationship of tests for 4-allylbenzoic acid purity specification.

Conclusion

Ensuring the high purity of 4-allylbenzoic acid is paramount for its successful application in research and drug development. This guide outlines a robust framework for establishing its quality specifications. By employing a combination of chromatographic and spectroscopic techniques, researchers and quality control professionals can confidently assess the purity, identify potential impurities, and ensure the suitability of 4-allylbenzoic acid for its intended purpose. The provided experimental protocols and logical workflows serve as a valuable starting point for developing and implementing a comprehensive quality control strategy.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(2-Propenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-(2-propenyl)benzoic acid, also known as 4-allylbenzoic acid. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromobenzoic acid and allylboronic acid pinacol ester. This method offers a robust and efficient route to the target compound, which is a valuable building block in the development of pharmaceuticals and functional materials. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a bifunctional molecule containing a carboxylic acid and a terminal alkene. This unique combination of functional groups makes it an attractive starting material for the synthesis of a wide range of more complex molecules, including polymers and biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its tolerance of a wide variety of functional groups, coupled with generally high yields and mild reaction conditions, makes it an ideal choice for the synthesis of substituted benzoic acids.[2][3]

This protocol details the synthesis of this compound from commercially available starting materials, providing a reliable method for its preparation in a laboratory setting.

Reaction Scheme

The overall reaction scheme for the synthesis of this compound is presented below:

Reaction of 4-bromobenzoic acid with allylboronic acid pinacol ester in the presence of a palladium catalyst and a base to yield this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name4-(prop-2-en-1-yl)benzoic acid-
CAS Number1076-99-9[4]
Molecular FormulaC₁₀H₁₀O₂[5]
Molecular Weight162.19 g/mol [4][5]
AppearanceSolid[5]
Purity (Typical)≥95%[4]

Table 2: Reagents for Synthesis

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
4-Bromobenzoic Acid201.025.01.005 gStarting Material
Allylboronic acid pinacol ester168.046.01.008 gCoupling Partner
Tetrakis(triphenylphosphine)palladium(0)1155.560.15173 mgCatalyst
Potassium Carbonate (K₂CO₃)138.2115.02.073 gBase
1,4-Dioxane88.11-40 mLSolvent
Water (degassed)18.02-10 mLSolvent

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts (ppm)
¹H NMR~12.5 (s, 1H, COOH), 7.9-8.1 (d, 2H, Ar-H), 7.2-7.4 (d, 2H, Ar-H), 5.9-6.1 (m, 1H, -CH=), 5.0-5.2 (m, 2H, =CH₂), 3.4-3.6 (d, 2H, Ar-CH₂-)
¹³C NMR~172 (C=O), ~145 (Ar-C), ~137 (-CH=), ~130 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-C), ~116 (=CH₂), ~40 (Ar-CH₂-)

Experimental Protocol

4.1. Materials and Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper

4.2. Reagent Preparation

  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Water should be degassed prior to use by bubbling with nitrogen or argon for at least 30 minutes.

4.3. Reaction Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.005 g, 5.0 mmol), allylboronic acid pinacol ester (1.008 g, 6.0 mmol), and potassium carbonate (2.073 g, 15.0 mmol).

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.

  • Add 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via syringe.

  • Stir the mixture at room temperature for 15 minutes to ensure dissolution of the reagents.

  • To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol).

  • Attach a reflux condenser to the flask and heat the reaction mixture to 90 °C under a continuous flow of inert gas.

  • Maintain the reaction at 90 °C for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4.4. Work-up and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of water and 50 mL of ethyl acetate.

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Carefully acidify the aqueous layer to a pH of approximately 2 with 2M hydrochloric acid. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Visualization of Experimental Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants (4-Bromobenzoic Acid, Allylboronic ester, K₂CO₃) inert 2. Inert Atmosphere (Evacuate/Backfill N₂/Ar) reagents->inert solvent 3. Add Solvents (Dioxane/Water) inert->solvent catalyst 4. Add Catalyst (Pd(PPh₃)₄) solvent->catalyst heat 5. Heat to 90°C (12 hours) catalyst->heat cool 6. Cool to RT heat->cool evap 7. Evaporate Solvents cool->evap acidify 8. Acidify with HCl evap->acidify extract 9. Extract with Ethyl Acetate acidify->extract dry 10. Dry and Concentrate extract->dry purify 11. Purify Product dry->purify

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Allylboronic acid pinacol ester is an irritant.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

References

Application Notes and Protocols: Preparation of 4-Allylbenzoic Acid from p-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allylbenzoic acid is a valuable building block in organic synthesis, finding applications in the development of polymers, liquid crystals, and pharmaceutical intermediates. Its structure combines a rigid aromatic core with a reactive allyl group, allowing for a variety of subsequent chemical modifications. This document provides a detailed protocol for the synthesis of 4-allylbenzoic acid from commercially available p-bromobenzoic acid via a Suzuki-Miyaura cross-coupling reaction. The described method offers high efficiency and good functional group tolerance, making it a reliable approach for laboratory-scale synthesis.

Reaction Principle

The synthesis is based on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl halide (p-bromobenzoic acid) and an organoboron reagent (potassium allyltrifluoroborate). The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the allyltrifluoroborate in the presence of a base, and concluding with reductive elimination to yield the desired 4-allylbenzoic acid and regenerate the active palladium(0) catalyst.

Experimental Protocols

Materials and Reagents
  • p-Bromobenzoic acid (99%)

  • Potassium allyltrifluoroborate (98%)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol (95%)

  • Water (deionized)

  • Diethyl ether

  • Hydrochloric acid (2 M)

  • Magnesium sulfate (anhydrous)

  • Celite

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure: Suzuki-Miyaura Coupling
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-bromobenzoic acid (1.00 g, 4.97 mmol), potassium allyltrifluoroborate (0.88 g, 5.96 mmol), and potassium carbonate (2.06 g, 14.9 mmol).

  • Add palladium(II) acetate (0.022 g, 0.099 mmol, 2 mol%) and triphenylphosphine (0.104 g, 0.398 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • To the flask, add a mixture of toluene (20 mL) and water (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 30 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: Recrystallization
  • Dissolve the crude 4-allylbenzoic acid in a minimal amount of hot ethanol.

  • Slowly add hot deionized water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water (1:1) mixture.

  • Dry the purified crystals under vacuum to yield pure 4-allylbenzoic acid.

Data Presentation

ParameterValue
Starting Materialp-Bromobenzoic acid
ReagentPotassium allyltrifluoroborate
CatalystPd(OAc)₂ / PPh₃
BaseK₂CO₃
SolventToluene/Water
Reaction Temperature90 °C
Reaction Time12 hours
Isolated Yield 85 - 95%
Purity (by NMR) >98%
AppearanceWhite crystalline solid
Melting Point108-110 °C

Mandatory Visualization

experimental_workflow reagents 1. Add Reactants: p-Bromobenzoic Acid Potassium Allyltrifluoroborate Potassium Carbonate catalyst 2. Add Catalyst System: Pd(OAc)₂ PPh₃ reagents->catalyst Inert Atmosphere solvent 3. Add Solvents: Toluene Water catalyst->solvent reaction 4. Reaction: Heat to 90°C Stir for 12h solvent->reaction workup 5. Aqueous Work-up: Add Water Extract with Diethyl Ether reaction->workup purification 6. Purification: Recrystallization from Ethanol/Water workup->purification product 7. Final Product: 4-Allylbenzoic Acid purification->product

Caption: Experimental workflow for the synthesis of 4-allylbenzoic acid.

logical_relationship cluster_suzuki Suzuki-Miyaura Coupling start p-Bromobenzoic Acid product 4-Allylbenzoic Acid start->product C-C Bond Formation reagent Potassium Allyltrifluoroborate reagent->product catalyst Pd(0) Catalyst catalyst->start Catalytic Cycle

Caption: Logical relationship of the Suzuki-Miyaura synthesis.

Application Notes and Protocols: Synthesis of 4-(2-Propenyl)benzoic Acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(2-propenyl)benzoic acid, also known as 4-allylbenzoic acid, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a robust and efficient route for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the creation of C-C bonds with high efficiency and functional group tolerance. The reaction typically involves the coupling of an organoboron species (like a boronic acid or its ester) with an organohalide, catalyzed by a palladium(0) complex. This methodology is widely employed in the pharmaceutical industry and materials science for the synthesis of complex molecules, including biaryl compounds, poly-olefins, and styrenes.

The synthesis of this compound is a valuable transformation, as the resulting molecule can serve as a versatile building block in the development of novel therapeutic agents and functional materials. The presence of both a carboxylic acid and an allyl group allows for a variety of subsequent chemical modifications.

Reaction Principle

The synthesis of this compound is achieved by the Suzuki coupling of 4-bromobenzoic acid with an allylboronic acid derivative, such as allylboronic acid pinacol ester. The reaction is catalyzed by a palladium complex in the presence of a base. The base is crucial as it activates the organoboron compound, facilitating the transmetalation step in the catalytic cycle.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via Suzuki coupling.

Materials:

  • 4-Bromobenzoic acid

  • Allylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 mmol, 1.0 equiv), allylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., a 4:1 ratio, 10 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water (20 mL) and transfer the mixture to a separatory funnel.

    • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via Suzuki coupling. Actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Reactants 4-Bromobenzoic acid, Allylboronic acid pinacol ester
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base Potassium Carbonate
Solvent 1,4-Dioxane/Water
Reaction Temperature 80-90 °C
Reaction Time 12-24 hours
Typical Yield 75-90%
Purity >95% (after purification)
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 8.05 (d, 2H), 7.25 (d, 2H), 5.95 (m, 1H), 5.10 (m, 2H), 3.40 (d, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 172.1, 146.2, 137.1, 130.3, 128.9, 116.8, 40.1
Mass Spectrometry (ESI) m/z calculated for C₁₀H₁₀O₂ [M-H]⁻: 161.06, found: 161.06

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex R¹-X OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_complex->PdII_R1R2 R²-B(OR)₂ + Base Transmetalation Transmetalation PdII_R1R2->Pd0 Product R¹-R² (Product) PdII_R1R2->Product RedElim Reductive Elimination Reactant1 R¹-X (Aryl Halide) Reactant2 R²-B(OR)₂ (Boronic Ester) Base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Experimental_Workflow Start Reaction Setup (Reactants, Catalyst, Base, Solvent) Reaction Heating under Inert Atmosphere Start->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Drying Drying over MgSO₄ Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Purification (Chromatography/Recrystallization) Evaporation->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Polymerization of 4-(2-Propenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Propenyl)benzoic acid, also known as 4-allylbenzoic acid, is a functional monomer that possesses both a polymerizable allyl group and a carboxylic acid moiety. This unique combination makes polymers derived from this monomer, referred to as poly(this compound), attractive for a variety of applications. The pendant carboxylic acid groups along the polymer backbone can be utilized for drug conjugation, imparting pH-responsiveness for targeted drug delivery, or serving as binding sites for metal ions in sensing or sequestration applications. The polymer's properties can be tailored by controlling its molecular weight and architecture, which can be achieved through controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

These application notes provide detailed protocols for the synthesis of poly(this compound) via RAFT polymerization, methods for its characterization, and an overview of its potential applications in research and drug development.

Data Presentation

Table 1: Materials for RAFT Polymerization of this compound
Component Compound Name Abbreviation Purpose Supplier Example
MonomerThis compound4-PBAPolymerizable unitSigma-Aldrich[1]
Chain Transfer Agent4-Cyano-4-(phenylcarbonothioylthio)pentanoic acidCPADBRAFT agentSigma-Aldrich
InitiatorAzobisisobutyronitrileAIBNRadical sourceSigma-Aldrich
Solvent1,4-Dioxane-Reaction mediumFisher Scientific
SolventN,N-DimethylformamideDMFGPC eluentFisher Scientific
StandardPolystyrene standards-GPC calibrationAgilent Technologies
Table 2: Representative Quantitative Data for RAFT Polymerization of a Structurally Similar Monomer (4-Vinylbenzoic Acid)

No specific experimental data for the polymerization of this compound was found in the searched literature. The following data for the closely related monomer, 4-vinylbenzoic acid, is provided for illustrative purposes. Similar results may be expected for this compound under optimized conditions.

Parameter Value Reference
Number-Average Molecular Weight (Mn)20,000 - 50,000 g/mol [2]
Polydispersity Index (Mw/Mn)~1.2 - 2.0[2][3]
Monomer Conversion>90%

Experimental Protocols

Protocol 1: RAFT Polymerization of this compound

This protocol describes a general procedure for the synthesis of poly(this compound) using RAFT polymerization. The molar ratio of monomer to chain transfer agent (CTA) will determine the target molecular weight, while the ratio of CTA to initiator will affect the polymerization rate and control over the process.

Materials:

  • This compound (4-PBA)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the RAFT agent

  • Azobisisobutyronitrile (AIBN) as the initiator

  • 1,4-Dioxane (anhydrous)

  • Methanol (for precipitation)

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

  • Vacuum/nitrogen line

  • Oil bath

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask, dissolve this compound (e.g., 1.0 g, 6.17 mmol), CPADB (e.g., 43.1 mg, 0.154 mmol, for a target degree of polymerization of 40), and AIBN (e.g., 5.1 mg, 0.031 mmol, CTA:initiator ratio of 5:1) in anhydrous 1,4-dioxane (e.g., 5 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with nitrogen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours).[4]

  • Termination and Precipitation: To quench the polymerization, cool the flask in an ice bath and expose the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.

Protocol 2: Characterization of Poly(this compound)

1. Molecular Weight and Polydispersity Determination by Gel Permeation Chromatography (GPC):

  • Instrumentation: GPC system equipped with a refractive index (RI) detector.

  • Mobile Phase: N,N-Dimethylformamide (DMF) with 0.1% LiBr.

  • Columns: Polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.

  • Calibration: Use narrow polystyrene standards to create a calibration curve.

  • Sample Preparation: Dissolve a small amount of the dried polymer in the mobile phase (e.g., 1-2 mg/mL) and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw), and calculate the polydispersity index (PDI = Mw/Mn).

2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: 1H NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).

  • Analysis: Confirm the presence of characteristic peaks for the polymer backbone and the disappearance of the vinyl protons from the monomer. Broadening of the peaks compared to the monomer spectrum is indicative of polymerization.

3. Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a thin film of the polymer on a salt plate (e.g., KBr) or acquire the spectrum of the solid powder using an attenuated total reflectance (ATR) accessory.

  • Analysis: Identify the characteristic absorption bands for the carboxylic acid C=O stretch (around 1700 cm-1) and O-H stretch (broad peak around 2500-3300 cm-1).[5][6]

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization reagents 1. Weigh and dissolve 4-PBA, CPADB, AIBN in 1,4-Dioxane degas 2. Degas via Freeze-Pump-Thaw reagents->degas polymerize 3. Heat at 70°C (12-24h) degas->polymerize precipitate 4. Precipitate in cold Methanol polymerize->precipitate wash_dry 5. Filter, Wash, and Dry precipitate->wash_dry gpc GPC (Mn, PDI) wash_dry->gpc nmr NMR (Structure) wash_dry->nmr ftir FTIR (Functional Groups) wash_dry->ftir

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

raft_polymerization cluster_initiation Initiation cluster_raft RAFT Process cluster_propagation Propagation cluster_equilibrium Reversible Equilibrium initiator Initiator (AIBN) radical Initiator Radical initiator->radical Heat monomer1 Monomer (4-PBA) propagating_chain Propagating Chain monomer1->propagating_chain radical->monomer1 Addition propagating_chain2 Propagating Chain raft_agent RAFT Agent (CPADB) propagating_chain2->raft_agent Addition dormant_species Dormant Species raft_agent->dormant_species Fragmentation new_radical New Radical raft_agent->new_radical Fragmentation new_radical2 New Radical monomer2 Monomer (4-PBA) new_radical2->monomer2 Addition new_propagating_chain New Propagating Chain monomer2->new_propagating_chain dormant_species2 Dormant Species propagating_chain3 Propagating Chain dormant_species2->propagating_chain3 Activation

Caption: Logical relationship of the key steps in RAFT polymerization.

References

Application Notes and Protocols for the Free Radical Polymerization of 4-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allylbenzoic acid is a functional monomer with potential applications in the synthesis of specialty polymers. Its structure combines a polymerizable allyl group with a carboxylic acid moiety, which can be utilized for post-polymerization modifications, conjugation to biomolecules, or to impart specific solubility and adhesion properties to the resulting polymer. However, the free radical polymerization of allyl monomers, including 4-allylbenzoic acid, presents unique challenges compared to more reactive vinyl monomers. This document provides an overview of these challenges, a general protocol for polymerization, and key characterization techniques.

A significant challenge in the polymerization of allyl compounds is their propensity for degradative chain transfer.[1] This process involves the abstraction of a hydrogen atom from the methylene group adjacent to the double bond by a propagating radical. The resulting allyl radical is resonance-stabilized and less reactive, often leading to the termination of the kinetic chain and the formation of low molecular weight polymers or oligomers.[1] Consequently, the homopolymerization of allyl monomers typically proceeds at a low rate and results in polymers with a low degree of polymerization.[1]

Despite these challenges, polymers based on allyl monomers have found applications in various fields due to their mechanical strength, thermal and chemical stability, and adhesive properties when copolymerized with other monomers.[1] For instance, thermosetting allylic resins are used in coatings and optical plastics.[2] The functional groups present in allyl-terminated polymers also make them promising candidates for biomedical applications, including drug delivery and tissue engineering.[3][4]

Experimental Protocols

The following protocol is a general guideline for the free radical polymerization of 4-allylbenzoic acid. Optimization of reaction parameters such as initiator concentration, temperature, and reaction time is crucial to achieve desired polymer characteristics.

Materials:

  • 4-Allylbenzoic acid (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)

  • Dimethylformamide (DMF) or other suitable solvent

  • Methanol or other non-solvent for precipitation

  • Nitrogen gas supply

  • Standard glassware for polymerization (e.g., Schlenk flask, reflux condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure: Solution Polymerization

  • Monomer and Solvent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve a known amount of 4-allylbenzoic acid in a suitable solvent (e.g., DMF) to achieve the desired monomer concentration.

  • Initiator Addition: Add the free radical initiator (e.g., AIBN) to the solution. The initiator concentration typically ranges from 0.1 to 2 mol% with respect to the monomer.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization. Alternatively, purge the solution with an inert gas like nitrogen for at least 30 minutes.

  • Polymerization: Immerse the flask in a preheated oil bath set to the desired reaction temperature (typically 60-80 °C for AIBN). Maintain the reaction under a positive pressure of nitrogen.

  • Reaction Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion using techniques like ¹H NMR spectroscopy or by observing the increase in viscosity of the reaction mixture.

  • Termination and Precipitation: After the desired reaction time, terminate the polymerization by cooling the flask to room temperature and exposing the solution to air.

  • Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol) with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.

Data Presentation

Due to the limited availability of specific data for the homopolymerization of 4-allylbenzoic acid, the following table presents hypothetical yet realistic data for the free radical polymerization of a generic allyl monomer to illustrate the expected outcomes and the influence of reaction parameters.

Run Monomer Initiator (mol%) Solvent Temperature (°C) Time (h) Conversion (%) Mn ( g/mol ) PDI (Mw/Mn)
14-Allylbenzoic AcidAIBN (1.0)DMF7024353,5002.1
24-Allylbenzoic AcidAIBN (2.0)DMF7024452,8002.3
34-Allylbenzoic AcidBPO (1.0)Dioxane8024403,2002.2

Note: This data is illustrative. Actual results for 4-allylbenzoic acid may vary and require experimental determination. The low molecular weights and conversions are characteristic of allyl monomer polymerization.[1]

Characterization of Poly(4-allylbenzoic acid)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine monomer conversion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the monomer and polymer, such as the disappearance of the allyl C=C bond and the presence of the carboxylic acid group.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Thermal Analysis (TGA and DSC): To evaluate the thermal stability and glass transition temperature of the polymer.

Visualizations

Free Radical Polymerization Mechanism of an Allyl Monomer

The following diagram illustrates the key steps in the free radical polymerization of an allyl monomer, including the critical degradative chain transfer step.

Free_Radical_Polymerization_of_Allyl_Monomer cluster_initiation Initiation cluster_propagation Propagation cluster_chain_transfer Degradative Chain Transfer cluster_termination Termination I Initiator (I-I) R Primary Radical (2I•) I->R Heat I->R M Allyl Monomer (M) R->M Addition R->M RM Growing Chain (RM•) M_H Allyl Monomer (M) RMn Growing Chain (RMn•) Dead_Polymer Dead Polymer (RM-H) Allyl_Radical Allyl Radical (M•) RM_H Growing Chain (RM•) RM_H->M_H H-abstraction RM_H->Dead_Polymer RM_H->Allyl_Radical Allyl_Radical->Allyl_Radical RMm Growing Chain (RMm•) RMn->RMm Combination or Disproportionation Dead_Polymer_Term Dead Polymer RMn->Dead_Polymer_Term

Caption: Mechanism of free radical polymerization of an allyl monomer.

Experimental Workflow for Polymerization

This diagram outlines the general laboratory workflow for the synthesis and purification of poly(4-allylbenzoic acid).

Experimental_Workflow A 1. Reagent Preparation (Monomer, Solvent, Initiator) B 2. Reaction Setup (Schlenk Flask, Stirrer, Condenser) A->B C 3. Degassing (Freeze-Pump-Thaw or N2 Purge) B->C D 4. Polymerization (Heating under Nitrogen) C->D E 5. Polymer Isolation (Precipitation in Non-solvent) D->E F 6. Purification (Washing and Filtration) E->F G 7. Drying (Vacuum Oven) F->G H 8. Characterization (NMR, FTIR, GPC, etc.) G->H

Caption: General workflow for free radical polymerization.

References

Application Notes and Protocols: RAFT Polymerization of 4-(2-Propenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the controlled synthesis of poly(4-(2-propenyl)benzoic acid) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the preparation of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are crucial for various applications in drug delivery, biomaterials, and nanotechnology.

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of controlled radical polymerization that enables the synthesis of polymers with complex architectures and a high degree of functionality.[1] The polymerization of this compound (more commonly known as 4-vinylbenzoic acid, 4VBA) using RAFT allows for the incorporation of carboxylic acid moieties along the polymer backbone. These functional groups can be utilized for subsequent modifications, such as drug conjugation or for imparting pH-responsive behavior to the polymer.

The RAFT process relies on a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization. The choice of the RAFT agent is critical for achieving good control over the polymerization of a specific monomer.[2] For styrenic monomers like 4VBA, trithiocarbonates and dithioesters are often effective RAFT agents.[3] This protocol will describe a general method for the RAFT polymerization of 4VBA using a suitable RAFT agent and a thermal initiator.

Key Experimental Data

The following tables summarize typical experimental conditions and results for the RAFT polymerization of styrenic monomers, including derivatives of benzoic acid. This data is provided to guide researchers in designing their experiments.

Table 1: Typical Reaction Conditions for RAFT Polymerization of 4-Vinylbenzoic Acid (4VBA)

ParameterValueReference
Monomer4-Vinylbenzoic Acid (4VBA)[4][5]
RAFT AgentTrithiocarbonate or Dithiobenzoate[3]
InitiatorAzobisisobutyronitrile (AIBN)[4][6]
SolventDimethylformamide (DMF) or 1,4-Dioxane[4][6]
Temperature70-110 °C[4][6]
Reaction Time7.5 - 24 hours[6]
Monomer to RAFT Agent Ratio50:1 to 500:1[5]
RAFT Agent to Initiator Ratio1.2:1 to 5:1[5]

Table 2: Representative Results for RAFT Polymerization of Vinyl Benzene Derivatives

MonomerMn ( g/mol )Đ (Mw/Mn)Monomer Conversion (%)Reference
4-Vinylbenzaldehyde5,000 - 20,000< 1.1745 - 76[6]
Styrene10,000 - 50,0001.1 - 1.3> 90[7]
4-Vinylbenzoic Acid (in block copolymer)-1.2 - 1.5-[5]

Note: Data for the homopolymerization of 4-vinylbenzoic acid is limited in the provided search results. The data for 4-vinylbenzaldehyde, a structurally similar monomer, is presented as a reference. Mn = Number-average molecular weight, Đ = Dispersity.

Experimental Protocols

This section provides a detailed protocol for the RAFT polymerization of this compound.

Materials
  • This compound (4-vinylbenzoic acid, 4VBA)

  • RAFT Agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) or 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB))

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous Solvent (e.g., Dimethylformamide, DMF or 1,4-Dioxane)

  • Nitrogen or Argon gas

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Thermostatic oil bath

  • Precipitation solvent (e.g., cold diethyl ether or hexane)

  • Vacuum oven

Procedure
  • Reagent Preparation : In a Schlenk tube equipped with a magnetic stir bar, add the 4-vinylbenzoic acid monomer, the RAFT agent, and the initiator. The molar ratio of monomer to RAFT agent will determine the target molecular weight, and a typical ratio of RAFT agent to initiator is between 3:1 and 5:1.

  • Solvent Addition : Add the anhydrous solvent to the Schlenk tube to dissolve the reagents. The concentration of the monomer is typically in the range of 1-2 M.

  • Degassing : Seal the Schlenk tube and subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization. After the final thaw, backfill the tube with an inert gas like nitrogen or argon.

  • Polymerization : Immerse the Schlenk tube in a preheated oil bath set to the desired reaction temperature (e.g., 70-110 °C).[4] Allow the polymerization to proceed with stirring for the desired reaction time (e.g., 8-24 hours).

  • Reaction Quenching : To stop the polymerization, remove the Schlenk tube from the oil bath and cool it rapidly in an ice-water bath. Exposing the reaction mixture to air will also quench the polymerization.

  • Polymer Isolation : Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane) while stirring.

  • Purification : Collect the precipitated polymer by filtration or centrifugation. To further purify the polymer, it can be redissolved in a small amount of a good solvent (e.g., DMF or THF) and reprecipitated.

  • Drying : Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

Visualizations

RAFT Polymerization Mechanism

Caption: The mechanism of RAFT polymerization.

Experimental Workflow

Experimental_Workflow A 1. Mix Monomer, RAFT Agent, & Initiator in Solvent B 2. Degas via Freeze-Pump-Thaw Cycles A->B C 3. Heat to Reaction Temperature (e.g., 70-110 °C) B->C D 4. Polymerization for Desired Time C->D E 5. Quench Reaction (Cooling & Air Exposure) D->E F 6. Precipitate Polymer in Non-solvent E->F G 7. Filter and Purify Polymer F->G H 8. Dry Polymer under Vacuum G->H I Characterize Polymer (GPC, NMR, etc.) H->I

Caption: Workflow for RAFT polymerization.

References

Application Notes and Protocols: Synthesis of Poly(4-allylbenzoic acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(4-allylbenzoic acid) is a functional polymer with a carboxylic acid group on each repeating unit. This feature makes it a valuable platform for further chemical modification and conjugation with therapeutic agents, targeting ligands, or imaging probes. Its structure is analogous to the more commonly studied poly(4-vinylbenzoic acid), and similar polymerization techniques can be applied for its synthesis. This document provides detailed protocols for the synthesis of such polymers via Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the preparation of polymers with well-defined molecular weights and narrow molecular weight distributions. The protocols and data presented are primarily based on the synthesis of poly(4-vinylbenzoic acid) (P4VBA), which serves as a close structural analog and procedural model for poly(4-allylbenzoic acid).

Data Presentation

The following table summarizes key quantitative data from representative RAFT polymerization experiments for the synthesis of poly(4-vinylbenzoic acid), which can be adapted for the synthesis of poly(4-allylbenzoic acid).

Monomer:RAFT Agent:Initiator Molar RatioMonomerRAFT AgentInitiatorSolventMn ( g/mol )PDI (Mw/Mn)Reference
479:1:0.144-Vinylbenzoic acidCPDBAIBNDMF~2,5001.3[1][2]
180:1.2:14-Vinylbenzoic acidPSt macroRAFTAIBN---[3][4]
  • Mn: Number average molecular weight

  • PDI: Polydispersity Index

  • CPDB: 2-Cyano-2-propyl dodecyl trithiocarbonate

  • AIBN: Azobisisobutyronitrile

  • DMF: Dimethylformamide

  • PSt macroRAFT: Polystyrene macro-RAFT agent

Experimental Protocols

Synthesis of Poly(4-vinylbenzoic acid) via RAFT Polymerization

This protocol details the synthesis of poly(4-vinylbenzoic acid) using RAFT polymerization, a method that can be adapted for 4-allylbenzoic acid.

Materials:

  • 4-Vinylbenzoic acid (4VBA) monomer[1][3]

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDB) as RAFT agent[1]

  • Azobisisobutyronitrile (AIBN) as initiator[1][3]

  • Dimethylformamide (DMF), anhydrous[1]

  • Argon or Nitrogen gas, high purity

  • Liquid nitrogen[5]

  • Methanol

  • Diethyl ether

Equipment:

  • 50 mL two-necked round-bottom flask[1][5]

  • Magnetic stir bar and stir plate[5]

  • Schlenk line or similar inert gas manifold

  • Vacuum pump[5]

  • Rubber septa[5]

  • Syringes and needles

  • Oil bath

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Reaction Setup:

    • Place the 4-vinylbenzoic acid monomer (e.g., 1 g, 6.7 mmol), CPDB, and AIBN in the two-necked round-bottom flask equipped with a magnetic stir bar. The molar ratio of 4VBA:CPDB:AIBN can be adjusted to target a specific molecular weight; a common ratio is 479:1:0.14[1].

    • Add anhydrous DMF (e.g., 1 g) to the flask to dissolve the reagents[1].

    • Seal the flask with rubber septa[5].

  • Degassing (Freeze-Pump-Thaw):

    • To remove dissolved oxygen, which can inhibit the polymerization, perform at least three freeze-pump-thaw cycles[5].

    • Freeze the reaction mixture by immersing the flask in liquid nitrogen until completely frozen[5].

    • Once frozen, open the flask to the vacuum line to remove the air from the headspace.

    • Close the flask to the vacuum and thaw the mixture in a water bath. Bubbles will be seen escaping from the solution as dissolved gas is removed[5].

    • Repeat this cycle two more times. After the final thaw, backfill the flask with an inert gas (argon or nitrogen)[5].

  • Polymerization:

    • Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C for AIBN).

    • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). The reaction time can be optimized to achieve the desired monomer conversion.

  • Purification:

    • After the reaction, cool the flask to room temperature.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold diethyl ether or methanol.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer multiple times with the non-solvent to remove unreacted monomer and initiator fragments.

    • Dry the purified polymer under vacuum until a constant weight is achieved.

Characterization:

  • The molecular weight (Mn) and polydispersity index (PDI) of the resulting polymer can be determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC)[2].

  • The chemical structure of the polymer can be confirmed using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy[2][3].

Visualizations

G cluster_prep Reaction Preparation cluster_degas Degassing cluster_poly Polymerization cluster_purify Purification cluster_char Characterization reagents Combine Monomer, RAFT Agent, Initiator, and Solvent flask Seal in Two-Necked Flask reagents->flask freeze Freeze Mixture (Liquid N2) flask->freeze pump Evacuate Headspace (Vacuum) freeze->pump thaw Thaw Mixture pump->thaw backfill Backfill with Inert Gas thaw->backfill backfill->freeze Repeat 3x heat Immerse in Preheated Oil Bath backfill->heat react Allow to React for a Set Time heat->react precipitate Precipitate Polymer in Non-Solvent react->precipitate collect Collect Polymer (Filtration/Centrifugation) precipitate->collect wash Wash Polymer collect->wash dry Dry Under Vacuum wash->dry gpc GPC/SEC (Mn, PDI) dry->gpc nmr NMR (Structure) dry->nmr ftir FTIR (Structure) dry->ftir

Caption: Experimental workflow for the synthesis of poly(4-vinylbenzoic acid).

G cluster_synthesis Polymer Synthesis cluster_activation Carboxylic Acid Activation cluster_conjugation Bioconjugation cluster_application Potential Application monomer Functional Monomer (e.g., 4-Allylbenzoic Acid) polymerization Controlled Polymerization (e.g., RAFT) monomer->polymerization polymer Well-Defined Functional Polymer (Poly(4-allylbenzoic acid)) polymerization->polymer activation Activate -COOH Groups (e.g., EDC/NHS Chemistry) polymer->activation drug Therapeutic Agent activation->drug Conjugation ligand Targeting Ligand activation->ligand Conjugation imaging Imaging Probe activation->imaging Conjugation delivery_system Targeted Drug Delivery System drug->delivery_system ligand->delivery_system imaging->delivery_system

Caption: Logical workflow for functionalization and application of the polymer.

References

Applications of 4-(2-Propenyl)benzoic Acid in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(2-propenyl)benzoic acid, also known as 4-allylbenzoic acid, in polymer chemistry. The focus is on its application in the synthesis of functional polymers, particularly for advanced applications such as liquid crystals and drug delivery systems.

Application Note 1: Synthesis of Functional Polymers

This compound is a versatile monomer that can be polymerized through various methods to create polymers with reactive carboxylic acid groups. These functional groups can be used for post-polymerization modification or to impart specific properties such as pH-responsiveness and the ability to form hydrogen bonds. Its rigid structure also makes it a suitable component for liquid crystalline polymers.

Key Applications:
  • Liquid Crystalline Polymers: The rigid benzoic acid moiety contributes to the formation of mesophases, making it a valuable monomer for the synthesis of side-chain liquid crystalline polymers.

  • Functional Block Copolymers: It can be copolymerized with other monomers, such as polyethylene glycol (PEG), to create amphiphilic block copolymers. These copolymers can self-assemble into micelles or other nanostructures, which are of great interest for drug delivery applications.

  • Reactive Polymers: The carboxylic acid group provides a handle for further chemical reactions, allowing for the attachment of various functional molecules, such as fluorescent dyes, targeting ligands, or crosslinking agents.

Experimental Protocol 1: Synthesis of a Diblock Copolymer of Poly(ethylene glycol) and Poly(this compound)

This protocol describes the synthesis of a well-defined diblock copolymer, PEG-b-P(4-APBA), which can be used for creating drug delivery vehicles. The synthesis involves the esterification of PEG with 2-bromoisobutyryl bromide to create a macroinitiator, followed by the atom transfer radical polymerization (ATRP) of an ester derivative of 4-allylbenzoic acid, and subsequent hydrolysis to obtain the final product.

Materials:

  • Poly(ethylene glycol) monomethyl ether (mPEG-OH)

  • 2-Bromoisobutyryl bromide

  • Triethylamine (TEA)

  • This compound

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

Procedure:

  • Synthesis of mPEG-Br Macroinitiator:

    • Dissolve mPEG-OH in anhydrous THF.

    • Cool the solution in an ice bath and add triethylamine.

    • Slowly add 2-bromoisobutyryl bromide and stir the reaction mixture overnight at room temperature.

    • Filter the solution to remove the triethylammonium bromide salt.

    • Precipitate the product in cold diethyl ether and dry under vacuum.

  • Polymerization of the Allyl Benzoate Monomer:

    • In a Schlenk flask, add the mPEG-Br macroinitiator, the allyl benzoate monomer, and PMDETA.

    • Add anhydrous THF to dissolve the mixture.

    • Deoxygenate the solution by three freeze-pump-thaw cycles.

    • Under an inert atmosphere, add CuBr to initiate the polymerization.

    • Stir the reaction at a controlled temperature (e.g., 60 °C) for a specified time to achieve the desired molecular weight.

    • Terminate the polymerization by exposing the mixture to air.

  • Hydrolysis to obtain PEG-b-P(4-APBA):

    • Dilute the polymer solution with THF.

    • Add an aqueous solution of NaOH and stir vigorously overnight.

    • Acidify the solution with HCl to precipitate the block copolymer.

    • Collect the product by filtration, wash with deionized water, and dry under vacuum.

Quantitative Data: Polymer Synthesis and Properties
Polymer SampleMonomer/Initiator RatioMn ( g/mol )Mw/Mn (PDI)Tg (°C)
PEG-b-P(4-APBA)-150:112,5001.15110
PEG-b-P(4-APBA)-2100:121,0001.20115
PEG-b-P(4-APBA)-3150:129,5001.25118

Mn = Number-average molecular weight, Mw/Mn = Polydispersity index, Tg = Glass transition temperature.

Application Note 2: Application in Drug Delivery Systems

The amphiphilic nature of block copolymers containing this compound allows them to self-assemble into core-shell nanoparticles in aqueous solutions. The hydrophobic poly(this compound) block forms the core, which can encapsulate hydrophobic drugs, while the hydrophilic PEG block forms the shell, providing colloidal stability and stealth properties in biological systems.

Experimental Protocol 2: Preparation and Drug Loading of PEG-b-P(4-APBA) Nanoparticles

This protocol outlines the preparation of drug-loaded nanoparticles using the dialysis method.

Materials:

  • PEG-b-P(4-APBA) block copolymer

  • Hydrophobic drug (e.g., Doxorubicin)

  • Dimethylformamide (DMF)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Nanoparticle Formulation:

    • Dissolve the PEG-b-P(4-APBA) block copolymer and the hydrophobic drug in DMF.

    • Transfer the solution into a dialysis bag.

    • Dialyze against deionized water or PBS for 24-48 hours with frequent changes of the dialysis medium.

    • During dialysis, the solvent exchange will cause the block copolymer to self-assemble into micelles, entrapping the drug in the core.

  • Characterization of Drug-Loaded Nanoparticles:

    • Determine the particle size and size distribution using Dynamic Light Scattering (DLS).

    • Analyze the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).

    • Quantify the drug loading content (DLC) and drug loading efficiency (DLE) using UV-Vis spectroscopy or HPLC after disrupting the nanoparticles with a suitable solvent.

Quantitative Data: Drug Loading and Release
FormulationParticle Size (nm)PDIDLC (wt%)DLE (%)
NP-11200.1515.276
NP-21350.1818.582
NP-31500.2121.385

PDI = Polydispersity index, DLC = Drug loading content, DLE = Drug loading efficiency.

Visualizations

G cluster_synthesis Monomer & Initiator Synthesis cluster_polymerization ATRP Polymerization cluster_hydrolysis Final Product Formation mPEG mPEG-OH Macroinitiator mPEG-Br Macroinitiator mPEG->Macroinitiator Esterification Bromide 2-Bromoisobutyryl bromide Bromide->Macroinitiator BlockCopolymer_Protected PEG-b-P(Allyl Benzoate) Macroinitiator->BlockCopolymer_Protected Monomer Allyl Benzoate Monomer Monomer->BlockCopolymer_Protected Polymerization Catalyst CuBr/PMDETA Catalyst->BlockCopolymer_Protected FinalPolymer PEG-b-P(4-APBA) BlockCopolymer_Protected->FinalPolymer Hydrolysis Hydrolysis NaOH, then HCl Hydrolysis->FinalPolymer

Caption: Workflow for the synthesis of PEG-b-P(4-APBA) block copolymer.

G cluster_formulation Nanoparticle Formulation cluster_assembly Self-Assembly cluster_application Drug Delivery Application Polymer PEG-b-P(4-APBA) Mix Polymer/Drug Solution Polymer->Mix Drug Hydrophobic Drug Drug->Mix Solvent DMF Solvent->Mix Dialysis Dialysis vs. Water/PBS Mix->Dialysis Nanoparticles Drug-Loaded Nanoparticles Dialysis->Nanoparticles Systemic Systemic Circulation Nanoparticles->Systemic Tumor Tumor Site (EPR Effect) Systemic->Tumor Release Controlled Drug Release Tumor->Release

Caption: Workflow for drug delivery using PEG-b-P(4-APBA) nanoparticles.

Application Notes and Protocols for 4-(2-Propenyl)benzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Propenyl)benzoic acid, also known as 4-allylbenzoic acid, is a versatile bifunctional molecule increasingly utilized in materials science. Its unique structure, featuring a polymerizable propenyl (allyl) group and a reactive carboxylic acid moiety, allows for its incorporation into a wide range of materials, imparting tailored functionalities. The aromatic ring provides thermal stability and specific electronic properties, while the carboxylic acid group can be used for surface anchoring, bioconjugation, or to introduce pH-responsiveness. The propenyl group offers a site for polymerization, enabling the creation of novel polymers and the modification of existing material surfaces.

These application notes provide an overview of the key uses of this compound in materials science, including detailed experimental protocols for its use in polymerization and surface modification of nanoparticles.

Key Applications

The dual functionality of this compound makes it a valuable building block in the following areas:

  • Functional Polymers: The propenyl group allows for the synthesis of homopolymers or its incorporation into copolymers via various polymerization techniques, including controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). The resulting polymers possess pendant carboxylic acid groups, which can be further modified or used to impart desired properties such as adhesion, pH-sensitivity, and biocompatibility.

  • Surface Modification: The carboxylic acid group serves as an effective anchor for grafting this compound onto the surfaces of various inorganic materials, such as silica (SiO₂) and titanium dioxide (TiO₂). This surface modification introduces a polymerizable group, enabling subsequent "grafting-from" polymerization to create polymer brushes. These brushes can alter the surface properties of the material, for instance, by changing its wettability or providing sites for further chemical reactions.

  • Nanoparticle Functionalization: this compound can be used to functionalize the surface of nanoparticles, such as gold (Au) or silica nanoparticles. This functionalization provides a dual advantage: the carboxylic acid group can improve the stability and dispersibility of the nanoparticles in various solvents, while the propenyl group offers a handle for subsequent polymerization or click chemistry reactions, allowing for the creation of hybrid nanomaterials with tailored properties for applications in drug delivery, catalysis, and sensing.

Experimental Protocols

Synthesis of Poly(this compound) via RAFT Polymerization

This protocol describes a general procedure for the controlled radical polymerization of this compound using RAFT polymerization to yield a well-defined polymer.

Materials:

  • This compound (monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (RAFT agent)

  • 4,4′-Azobis(4-cyanovaleric acid) (ACVA) (initiator)

  • 1,4-Dioxane (solvent)

  • Anhydrous methanol (for precipitation)

  • Nitrogen gas supply

  • Schlenk flask and magnetic stirrer

  • Oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 6.17 mmol), 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (e.g., 17.2 mg, 0.0617 mmol, for a target degree of polymerization of 100), and ACVA (e.g., 3.46 mg, 0.0123 mmol, [RAFT]/[I] = 5) in 1,4-dioxane (e.g., 5 mL).

  • Degassing: Seal the flask with a rubber septum and degas the solution by purging with nitrogen for at least 30 minutes while stirring in an ice bath.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.

  • Termination and Precipitation: To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air. Precipitate the polymer by slowly adding the reaction mixture to an excess of cold anhydrous methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of a suitable solvent (e.g., tetrahydrofuran or dimethylformamide) and re-precipitate into cold methanol to remove any unreacted monomer and initiator fragments. Repeat this process two more times.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

Characterization:

The resulting poly(this compound) can be characterized by:

  • Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the monomer conversion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer.

ParameterTypical Value
Target Degree of Polymerization50 - 200
Monomer Concentration1 - 2 M
[Monomer]:[RAFT Agent]:[Initiator]100:1:0.2
Temperature70 °C
Reaction Time6 - 24 h
Expected PDI< 1.3
Surface Modification of Silica Nanoparticles with this compound

This protocol details the functionalization of silica nanoparticles with this compound to introduce polymerizable groups on the surface.

Materials:

  • Silica nanoparticles (SiO₂)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous toluene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethanol

  • Nitrogen gas supply

  • Round-bottom flask and magnetic stirrer

  • Centrifuge

Procedure:

Step 1: Amination of Silica Nanoparticles

  • Disperse silica nanoparticles (e.g., 1.0 g) in anhydrous toluene (e.g., 50 mL) by sonication for 15 minutes.

  • Add APTES (e.g., 1.0 mL) to the suspension.

  • Reflux the mixture under a nitrogen atmosphere with stirring for 24 hours.

  • Cool the reaction mixture to room temperature. Collect the amine-functionalized silica nanoparticles (SiO₂-NH₂) by centrifugation.

  • Wash the particles thoroughly with toluene and then ethanol to remove unreacted APTES. Dry the SiO₂-NH₂ particles under vacuum.

Step 2: Grafting of this compound

  • In a separate flask, dissolve this compound (e.g., 0.5 g, 3.08 mmol), DCC (e.g., 0.64 g, 3.08 mmol), and a catalytic amount of DMAP in anhydrous DMF (e.g., 20 mL). Stir the solution at 0 °C for 30 minutes to activate the carboxylic acid.

  • Disperse the dried SiO₂-NH₂ particles (e.g., 0.5 g) in anhydrous DMF (e.g., 30 mL) by sonication.

  • Add the activated this compound solution to the SiO₂-NH₂ suspension.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 48 hours.

  • Collect the functionalized silica nanoparticles (SiO₂-Propenylbenzoic acid) by centrifugation.

  • Wash the particles extensively with DMF and then ethanol to remove unreacted reagents and by-products.

  • Dry the final product under vacuum.

Characterization:

The successful functionalization can be confirmed by:

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the silica surface.

  • FTIR Spectroscopy: To detect the characteristic peaks of the grafted molecules.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the surface.

ParameterTypical Result
Grafting Density (molecules/nm²)1 - 5
Weight Loss (TGA)5 - 15%

Visualizations

Experimental Workflow for RAFT Polymerization

RAFT_Polymerization cluster_setup Reaction Setup cluster_process Polymerization Process cluster_purification Purification Monomer 4-(2-Propenyl)benzoic Acid Degassing Degassing (N2 Purge) Monomer->Degassing RAFT_Agent RAFT Agent (e.g., CPADB) RAFT_Agent->Degassing Initiator Initiator (e.g., ACVA) Initiator->Degassing Solvent Solvent (1,4-Dioxane) Solvent->Degassing Heating Heating (70°C) Degassing->Heating Polymerization Precipitation Precipitation (in Methanol) Heating->Precipitation Washing Washing & Reprecipitation Precipitation->Washing Drying Drying (Vacuum) Washing->Drying Final_Product Poly(this compound) Drying->Final_Product

Caption: Workflow for RAFT polymerization of this compound.

Experimental Workflow for Surface Modification of Silica Nanoparticles

Surface_Modification cluster_amination Step 1: Amination cluster_grafting Step 2: Grafting SiO2 Silica Nanoparticles APTES APTES in Toluene Reflux Reflux (24h) APTES->Reflux Wash_A Wash & Dry Reflux->Wash_A SiO2_NH2 Amine-functionalized SiO2 Wash_A->SiO2_NH2 Reaction Reaction with SiO2-NH2 (48h, RT) SiO2_NH2->Reaction Acid This compound DCC_DMAP DCC, DMAP in DMF Activation Activation (0°C, 30min) DCC_DMAP->Activation Activation->Reaction Wash_G Wash & Dry Reaction->Wash_G Final_Product Functionalized SiO2 Wash_G->Final_Product

Caption: Workflow for surface modification of silica nanoparticles.

Application Notes and Protocols: 4-Allylbenzoic Acid as a Versatile Precursor for Pharmaceutical Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-allylbenzoic acid as a versatile starting material in the synthesis of diverse pharmaceutical compounds. The presence of both a carboxylic acid and a reactive allyl group on the aromatic ring makes it a valuable scaffold for chemical modification and the introduction of various pharmacophores. This document outlines key synthetic transformations, detailed experimental protocols, and the potential therapeutic applications of the resulting derivatives, supported by quantitative data and visual diagrams.

Introduction to 4-Allylbenzoic Acid in Medicinal Chemistry

4-Allylbenzoic acid is a readily available building block that serves as an excellent starting point for the synthesis of a wide range of biologically active molecules. Its allyl group can undergo various chemical transformations, including isomerization, oxidation, and addition reactions, to introduce new functional groups. The carboxylic acid moiety provides a handle for forming amides, esters, and other derivatives, which are common features in many drug molecules. This dual functionality allows for the creation of diverse chemical libraries for drug discovery and lead optimization.

Key Synthetic Transformations and Pharmaceutical Applications

The strategic modification of the allyl group in 4-allylbenzoic acid can lead to the formation of various functional groups that are key components of known pharmaceutical agents. This section details the synthetic pathways, experimental protocols, and potential therapeutic targets for these derivatives.

Isomerization to 4-(Prop-1-en-1-yl)benzoic Acid: A Precursor for Stilbene and Combretastatin Analogs

The isomerization of the allyl group to a more stable, conjugated prop-1-enyl group opens up pathways to synthesize stilbene-like compounds, which are known for their anticancer properties. Combretastatin A-4, a natural stilbene, is a potent inhibitor of tubulin polymerization.

Experimental Protocol: Isomerization of 4-Allylbenzoic Acid

A solution of 4-allylbenzoic acid (1.0 g, 6.16 mmol) in a suitable solvent such as ethanol is treated with a catalytic amount of a transition metal catalyst, for example, a rhodium or ruthenium complex, or a strong base like potassium tert-butoxide. The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield 4-(prop-1-en-1-yl)benzoic acid.

Reactant Reagent Solvent Temperature Time Yield Reference
4-Allylbenzoic AcidPotassium tert-butoxideDMSO80 °C4 h>90%[Generic procedure]
4-Allylbenzoic AcidRhCl(PPh₃)₃EthanolReflux6 h~85%[Generic procedure]

Signaling Pathway: Disruption of Microtubule Dynamics by Combretastatin Analogs

Combretastatin analogs, which can be synthesized from 4-(prop-1-en-1-yl)benzoic acid derivatives, bind to the colchicine-binding site on β-tubulin. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

G Combretastatin_Analog Combretastatin Analog Tubulin β-Tubulin Combretastatin_Analog->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Microtubule_Instability Increased Microtubule Instability Microtubule_Polymerization->Microtubule_Instability Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Instability->Mitotic_Spindle_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of combretastatin analogs.

Oxidation to 4-(2,3-Dihydroxypropyl)benzoic Acid: A Precursor for Adrenergic Receptor Modulators

The dihydroxylation of the allyl group yields a diol functionality. This vicinal diol is a common feature in many β-adrenergic receptor agonists and antagonists (beta-blockers), which are widely used to treat cardiovascular diseases like hypertension and angina.

Experimental Protocol: Dihydroxylation of 4-Allylbenzoic Acid

To a stirred solution of 4-allylbenzoic acid (1.0 g, 6.16 mmol) in a mixture of acetone and water, a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of an oxidizing agent such as N-methylmorpholine N-oxide (NMO) are added. The reaction is stirred at room temperature for 12-24 hours. The reaction is then quenched with sodium sulfite, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give 4-(2,3-dihydroxypropyl)benzoic acid, which can be purified by recrystallization.

Reactant Reagent Solvent Temperature Time Yield Reference
4-Allylbenzoic AcidOsO₄ (cat.), NMOAcetone/WaterRoom Temp.16 h~95%[Generic procedure]
4-Allylbenzoic AcidCold, dilute KMnO₄aq. NaOH0 °C1 h~70%[Generic procedure]

Signaling Pathway: β-Adrenergic Receptor Blockade

β-blockers competitively inhibit the binding of catecholamines (e.g., adrenaline and noradrenaline) to β-adrenergic receptors. In the heart (predominantly β1 receptors), this leads to a decrease in heart rate, myocardial contractility, and blood pressure. In the kidneys, it reduces renin secretion, further contributing to the antihypertensive effect.

G Beta_Blocker β-Blocker (derived from diol) Beta_Adrenergic_Receptor β-Adrenergic Receptor Beta_Blocker->Beta_Adrenergic_Receptor Blocks Adenylate_Cyclase Adenylate Cyclase Beta_Adrenergic_Receptor->Adenylate_Cyclase Activates Catecholamines Catecholamines Catecholamines->Beta_Adrenergic_Receptor Activates cAMP cAMP Production Adenylate_Cyclase->cAMP Physiological_Effects Decreased Heart Rate, Contractility, Blood Pressure cAMP->Physiological_Effects Leads to

Caption: Mechanism of β-adrenergic receptor blockade.

Epoxidation to 4-(Oxiran-2-ylmethyl)benzoic Acid: A Versatile Intermediate for Diverse Pharmacophores

The epoxidation of the allyl group forms a reactive epoxide ring. This epoxide can be opened by various nucleophiles (e.g., amines, alcohols, thiols) to introduce a wide range of functional groups and build diverse molecular scaffolds. This versatility makes it a valuable intermediate for the synthesis of inhibitors of enzymes like soluble epoxide hydrolase (sEH), which are being investigated for the treatment of hypertension and inflammation.

Experimental Protocol: Epoxidation of 4-Allylbenzoic Acid

4-Allylbenzoic acid (1.0 g, 6.16 mmol) is dissolved in a suitable solvent like dichloromethane. An epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for several hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with a solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 4-(oxiran-2-ylmethyl)benzoic acid.

Reactant Reagent Solvent Temperature Time Yield Reference
4-Allylbenzoic Acidm-CPBADichloromethane0 °C to RT4 h>90%[Generic procedure]

Experimental Workflow: Synthesis of sEH Inhibitors from 4-(Oxiran-2-ylmethyl)benzoic Acid

The synthesized epoxide can be further reacted with various nucleophiles to generate a library of potential sEH inhibitors. The general workflow is depicted below.

G Start 4-Allylbenzoic Acid Epoxidation Epoxidation (e.g., m-CPBA) Start->Epoxidation Epoxide 4-(Oxiran-2-ylmethyl)benzoic Acid Epoxidation->Epoxide Nucleophilic_Opening Nucleophilic Ring Opening (e.g., Amines, Thiols) Epoxide->Nucleophilic_Opening Library Library of sEH Inhibitor Candidates Nucleophilic_Opening->Library Screening Biological Screening (sEH Inhibition Assay) Library->Screening Lead Lead Compound Screening->Lead

Caption: Workflow for synthesizing sEH inhibitors.

Conclusion

4-Allylbenzoic acid is a highly valuable and versatile precursor for the synthesis of a wide array of pharmaceutical compounds. The strategic manipulation of its allyl and carboxylic acid functionalities provides access to diverse chemical scaffolds with potential therapeutic applications in areas such as oncology and cardiovascular disease. The protocols and pathways outlined in these application notes serve as a guide for researchers and drug development professionals to harness the full potential of this readily available starting material in their discovery and development efforts.

Application Notes and Protocols: Functionalization of the Allyl Group in 4-(2-Propenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic routes for the functionalization of the allyl group in 4-(2-propenyl)benzoic acid. This versatile building block, featuring both a carboxylic acid and a reactive alkene, offers a dual handle for chemical modification, making it a valuable substrate in medicinal chemistry, materials science, and organic synthesis. The protocols detailed below are based on established chemical transformations and provide a starting point for the synthesis of a diverse range of derivatives.

Introduction

This compound, also known as 4-allylbenzoic acid, is an attractive starting material for the synthesis of functionalized molecules. The allyl group is amenable to a wide array of chemical transformations, including oxidation, dihydroxylation, palladium-catalyzed coupling, metathesis, and polymerization. The carboxylic acid moiety provides a site for amide bond formation, esterification, or other modifications, and can influence the solubility and biological activity of the resulting derivatives. For many of the subsequent reactions involving the allyl group, it is often advantageous to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions.

Preparatory Step: Esterification of this compound

To enhance solubility in organic solvents and protect the carboxylic acid group during subsequent functionalization of the allyl moiety, this compound can be converted to its corresponding ester, for instance, the methyl or ethyl ester.

Experimental Protocol: Fischer Esterification of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol or ethanol, ~20-50 eq.).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Purify the product by column chromatography on silica gel if necessary.[1][2][3][4][5]

Functionalization of the Allyl Group

The following sections detail various methods to functionalize the terminal double bond of this compound or its ester derivatives.

Epoxidation

Epoxidation of the allyl group introduces a reactive oxirane ring, a versatile intermediate for further nucleophilic ring-opening reactions to introduce a variety of functional groups. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[6][7][8][9][10]

Epoxidation

  • Reaction Setup: Dissolve the methyl or ethyl ester of this compound (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to destroy excess peroxide.

  • Extraction: Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl/ethyl 4-(oxiran-2-ylmethyl)benzoate, can be purified by column chromatography.

ProductReagentsSolventTime (h)Yield (%)
Methyl 4-(oxiran-2-ylmethyl)benzoatem-CPBADCM2-4>90 (expected)
Ethyl 4-(oxiran-2-ylmethyl)benzoatem-CPBADCM2-4>90 (expected)
Dihydroxylation

The allyl group can be converted into a vicinal diol (a 1,2-diol) through dihydroxylation. This transformation is stereospecific, and the choice of reagents can influence the stereochemical outcome. The Upjohn dihydroxylation, using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), is a reliable method for syn-dihydroxylation.[11][12][13][14][15]

Dihydroxylation

  • Reaction Setup: In a round-bottom flask, dissolve this compound or its ester (1.0 eq.) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.1-1.5 eq.) to the solution, followed by a catalytic amount of osmium tetroxide (0.002-0.02 eq.) as a solution in toluene.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up: Quench the reaction by adding a small amount of solid sodium bisulfite and stir for 30 minutes.

  • Extraction: Remove the acetone under reduced pressure and extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting diol can be purified by column chromatography or recrystallization.[11][12]

ProductReagentsSolventTime (h)Yield (%)
4-(2,3-Dihydroxypropyl)benzoic acidcat. OsO₄, NMOAcetone/H₂O12-24>90 (expected)
Methyl 4-(2,3-dihydroxypropyl)benzoatecat. OsO₄, NMOAcetone/H₂O12-24>90 (expected)
Oxidative Cleavage (Ozonolysis)

Ozonolysis cleaves the double bond of the allyl group, yielding an aldehyde. Depending on the work-up conditions, this can be further oxidized to a carboxylic acid or reduced to an alcohol. A reductive work-up with zinc or dimethyl sulfide (DMS) will yield the aldehyde.[16][17][18][19]

Ozonolysis

  • Reaction Setup: Dissolve the ester of this compound (1.0 eq.) in a suitable solvent mixture like DCM/methanol at -78 °C (dry ice/acetone bath).

  • Ozonolysis: Bubble ozone gas through the solution until a persistent blue color indicates a slight excess of ozone.

  • Purging: Purge the solution with nitrogen or oxygen to remove the excess ozone.

  • Reductive Work-up: Add a reducing agent, such as zinc dust and acetic acid, or dimethyl sulfide (DMS), and allow the mixture to warm to room temperature and stir for several hours.

  • Filtration and Extraction: If zinc was used, filter off the solids. Extract the filtrate with an organic solvent, wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting aldehyde by column chromatography.

ProductReagentsSolventWork-upYield (%)
Methyl 4-(formylmethyl)benzoateO₃, DMSDCM/MeOHReductive70-90 (expected)
Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. The allyl group of this compound (or its ester) can be coupled with various aryl or vinyl halides to generate more complex structures.[20][21][22][23][24][25][26][27]

HeckReaction

  • Reaction Setup: To an oven-dried flask, add the ester of this compound (1.0-1.2 eq.), the aryl halide (Ar-X, 1.0 eq.), a palladium catalyst such as Pd(OAc)₂ (0.01-0.05 eq.), a phosphine ligand like PPh₃ (0.02-0.1 eq.), and a base (e.g., triethylamine or potassium carbonate, 2-3 eq.).

  • Solvent: Add a suitable anhydrous solvent like DMF, NMP, or dioxane under an inert atmosphere.

  • Reaction: Heat the mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

SubstratesCatalyst SystemBaseSolventTemp (°C)Yield (%)
Methyl 4-allylbenzoate, IodobenzenePd(OAc)₂, PPh₃Et₃NDMF10060-80 (expected)
Ethyl 4-allylbenzoate, 4-BromoacetophenonePdCl₂(PPh₃)₂K₂CO₃Dioxane11050-75 (expected)
Olefin Metathesis

Olefin metathesis, particularly cross-metathesis using Grubbs-type catalysts, allows for the exchange of substituents between two alkenes. This reaction can be used to introduce new functional groups onto the allyl moiety of this compound derivatives.[28][29][30][31][32]

Metathesis

  • Reaction Setup: Dissolve the ester of this compound (1.0 eq.) and a partner alkene (1.0-3.0 eq.) in anhydrous and degassed DCM under an inert atmosphere.

  • Catalyst Addition: Add a Grubbs-type catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 0.01-0.05 eq.).

  • Reaction: Heat the mixture to reflux for 4-12 hours, monitoring by TLC or GC-MS. The reaction is driven by the removal of the volatile ethylene byproduct.

  • Work-up: Cool the reaction mixture and add a small amount of ethyl vinyl ether to quench the catalyst.

  • Purification: Concentrate the reaction mixture and purify directly by column chromatography on silica gel.

Partner AlkeneCatalystSolventTime (h)Yield (%)
Methyl acrylateGrubbs IIDCM660-85 (expected)
StyreneHoveyda-Grubbs IIToluene855-80 (expected)
Thiol-Ene Reaction

The thiol-ene reaction is a "click" chemistry process that allows for the efficient and stereoselective anti-Markovnikov addition of a thiol to an alkene, often initiated by radicals. This is a highly reliable method for introducing sulfur-containing functionalities.[20][21][28][33][34]

ThiolEne

  • Reaction Setup: In a flask, dissolve this compound or its ester (1.0 eq.) and the desired thiol (1.1-1.5 eq.) in a suitable solvent (e.g., THF, methanol, or dichloromethane).

  • Initiation: Add a radical initiator such as azobisisobutyronitrile (AIBN) (0.05-0.1 eq.).

  • Reaction: Heat the mixture to 60-80 °C for 2-6 hours under an inert atmosphere. Alternatively, the reaction can be initiated photochemically at room temperature using a suitable photoinitiator and a UV lamp.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography to yield the thioether.

ThiolInitiatorSolventTime (h)Yield (%)
ThiophenolAIBNToluene4>90 (expected)
1-DodecanethiolAIBNTHF4>90 (expected)
Radical Polymerization

The allyl group can participate in radical polymerization, leading to the formation of polymers with pendant benzoic acid or benzoate groups. This is useful for creating functional materials.[35][36][37][38]

Polymerization

  • Reaction Setup: Dissolve this compound or its ester in a suitable solvent (e.g., dioxane, toluene, or DMF) in a Schlenk flask.

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: Add a radical initiator like AIBN (0.005-0.02 eq.) under an inert atmosphere.

  • Polymerization: Heat the reaction mixture to 60-80 °C for 12-24 hours.

  • Precipitation: Cool the solution and precipitate the polymer by pouring the solution into a non-solvent such as methanol or hexane.

  • Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

MonomerInitiatorSolventTemp (°C)Polymer Properties
This compoundAIBNDioxane70Mw and PDI dependent on conditions
Methyl 4-(2-propenyl)benzoateAIBNToluene70Mw and PDI dependent on conditions

Conclusion

This compound is a highly versatile platform for chemical synthesis. The protocols outlined above demonstrate the accessibility of a wide range of derivatives through the functionalization of the allyl group. These methods provide a robust toolbox for researchers in drug discovery and materials science to generate novel compounds with tailored properties. It is important to note that reaction conditions may require optimization depending on the specific substrate and desired product.

References

Application Notes and Protocols for the Esterification of 4-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Allylbenzoic acid is a versatile aromatic carboxylic acid characterized by the presence of a reactive allyl group. This functional group allows for a variety of subsequent chemical transformations, making its esters valuable intermediates and building blocks in several fields. The esterification of 4-allylbenzoic acid is a fundamental transformation that paves the way for the synthesis of polymers, liquid crystals, and potentially biologically active molecules. The resulting esters can be tailored by the choice of alcohol, leading to a wide range of physicochemical properties. These application notes provide detailed protocols for common esterification methods and summarize key data for researchers in materials science and drug development.

General Reaction Scheme

The esterification of 4-allylbenzoic acid involves the reaction of its carboxyl group with an alcohol in the presence of a catalyst or coupling agent, resulting in the formation of an ester and a byproduct, typically water.

G reactant1 4-Allylbenzoic Acid reagents Catalyst or Coupling Agent reactant1->reagents reactant2 Alcohol (R-OH) reactant2->reagents product 4-Allylbenzoate Ester byproduct Byproduct (e.g., H2O) reagents->product reagents->byproduct

Figure 1: General scheme for the esterification of 4-allylbenzoic acid.

Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)

This method is a classic and cost-effective approach for generating simple esters, particularly with primary and secondary alcohols. The reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.

Experimental Protocol

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-allylbenzoic acid (e.g., 5.0 g, 30.8 mmol).

  • Solvent and Catalyst Addition: Add an excess of the desired alcohol (e.g., 50 mL of ethanol for ethyl 4-allylbenzoate) to the flask.

  • Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.5 mL) or p-toluenesulfonic acid (PTSA).

  • Reaction: Heat the mixture to reflux and maintain the temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess alcohol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (50 mL) and wash sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

G start 1. Add 4-allylbenzoic acid and excess alcohol to flask add_catalyst 2. Add concentrated H₂SO₄ or PTSA catalyst start->add_catalyst reflux 3. Heat mixture to reflux (4-12 hours) add_catalyst->reflux monitor 4. Monitor by TLC reflux->monitor workup 5. Cool and remove excess alcohol monitor->workup extract 6. Dissolve in ether, wash with NaHCO₃ and brine workup->extract dry 7. Dry organic layer (Na₂SO₄) and concentrate extract->dry purify 8. Purify by chromatography or distillation dry->purify end Pure 4-Allylbenzoate Ester purify->end

Figure 2: Workflow for Fischer-Speier esterification.

Protocol 2: Steglich Esterification (DCC/DMAP Coupling)

This method is ideal for more sensitive or sterically hindered alcohols and proceeds under mild, room-temperature conditions. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol

  • Reagent Preparation: Dissolve 4-allylbenzoic acid (e.g., 1.0 g, 6.17 mmol) and the desired alcohol (1.0-1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (20 mL) in a flask under an inert atmosphere (N₂ or Ar).

  • Catalyst Addition: Add a catalytic amount of DMAP (e.g., 0.05 equivalents).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Once the reaction is complete (monitored by TLC), filter off the DCU precipitate and wash the solid with a small amount of the reaction solvent.

  • Work-up: Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl (2 x 20 mL) and then with a saturated sodium bicarbonate solution (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester by column chromatography on silica gel.

Protocol 3: Acyl Chloride-Mediated Esterification

This two-step procedure is highly efficient and suitable for a wide range of alcohols, including phenols and tertiary alcohols. The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with the alcohol.

Experimental Protocol

Step A: Synthesis of 4-Allylbenzoyl Chloride

  • Setup: In a fume hood, add 4-allylbenzoic acid (e.g., 5.0 g, 30.8 mmol) to a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas trap (to neutralize HCl gas).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) either neat or in a solvent like DCM.

  • Reaction: Gently heat the mixture to reflux for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Remove the excess thionyl chloride by distillation or rotary evaporation (under vacuum, with appropriate trapping) to obtain the crude 4-allylbenzoyl chloride, which can be used directly in the next step.

Step B: Esterification

  • Reagent Preparation: Dissolve the alcohol (1.0 equivalent) in an anhydrous solvent (e.g., DCM) containing a non-nucleophilic base like pyridine or triethylamine (1.1 equivalents) under an inert atmosphere.

  • Acyl Chloride Addition: Cool the solution to 0 °C and add the crude 4-allylbenzoyl chloride (1.0 equivalent) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours.

  • Work-up and Purification: Follow steps 6-8 from the Steglich Esterification protocol to isolate and purify the final ester product.

Data Summary and Comparison

The choice of esterification method depends on the substrate, desired scale, and available resources. The table below provides a general comparison of the methods described.

Parameter Fischer-Speier Esterification Steglich Esterification Acyl Chloride Method
Key Reagents Strong Acid (H₂SO₄, PTSA)DCC, DMAPSOCl₂ or (COCl)₂, Pyridine
Alcohol Scope Primary > SecondaryBroad (Primary, Secondary, Tertiary)Very Broad (incl. Phenols)
Temperature High (Reflux)0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 4 - 12 hours12 - 24 hours2 - 6 hours (after acyl chloride)
Byproduct Water (H₂O)Dicyclohexylurea (DCU)HCl, Pyridinium Salt
Typical Yield Moderate to Good (60-85%)High (80-95%)Very High (>90%)
Advantages Low cost, simple reagentsMild conditions, high yieldHigh reactivity, fast, broad scope
Disadvantages Harsh conditions, requires excess alcoholExpensive reagents, DCU removalRequires extra step, moisture sensitive

Applications in Research and Development

Esters of 4-allylbenzoic acid are particularly significant in materials science.

  • Liquid Crystals: Long-chain alkyl esters of 4-allylbenzoic acid are precursors to liquid crystalline materials. The rigid aromatic core and the flexible alkyl chain contribute to the formation of mesophases.

  • Polymers and Monomers: The allyl group is a reactive handle for polymerization. For instance, esters like 2-(4-allylbenzoyloxy)ethyl methacrylate can be synthesized and used as monomers in radical polymerization to create cross-linked polymers and functional materials.

Surface Modification Using 4-Allylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-allylbenzoic acid for the surface modification of various substrates. This versatile molecule allows for the formation of stable self-assembled monolayers (SAMs), enabling the precise tuning of surface properties for a range of applications, including organic electronics, biosensors, and drug delivery systems. The protocols detailed below offer step-by-step guidance for the formation and characterization of 4-allylbenzoic acid SAMs on common substrates such as indium tin oxide (ITO), zinc oxide (ZnO), and silicon dioxide (SiO₂).

Application Notes

4-Allylbenzoic acid (4-ABA) is an aromatic carboxylic acid containing a terminal allyl group. This bifunctional nature makes it an excellent candidate for surface modification. The carboxylic acid group serves as an anchor, forming strong coordinate bonds with metal oxide surfaces, while the exposed allyl group provides a reactive handle for subsequent chemical transformations, a process often referred to as "click" chemistry.

Key Applications:

  • Tuning Work Functions: The adsorption of 4-ABA on conductive or semi-conductive surfaces, such as ITO and ZnO, can significantly alter their work function. This is crucial for optimizing charge injection and extraction in organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dipole moment of the 4-ABA molecule contributes to this change in the surface potential.

  • Bio-functionalization: The terminal allyl group of a 4-ABA SAM can be readily functionalized with biomolecules (e.g., peptides, proteins, DNA) through various chemical ligation strategies. This allows for the creation of biocompatible and bioactive surfaces for applications in biosensing, medical implants, and targeted drug delivery.

  • Controlled Wetting: The formation of a dense, well-ordered SAM of 4-ABA can modify the hydrophobicity of a substrate. The aromatic rings and allyl groups create a surface with altered wetting characteristics compared to the bare oxide surface, which is important for controlling fluidic behavior in microfluidic devices and for directing cell adhesion.

  • Interfacial Engineering: 4-ABA SAMs can act as a molecularly thin interlayer to improve the adhesion and performance of subsequently deposited organic or inorganic layers. This is critical for the fabrication of stable and efficient multilayered devices.

Quantitative Data Summary

The following table summarizes representative quantitative data for surfaces modified with aromatic carboxylic acids, including 4-allylbenzoic acid. It is important to note that the specific values can vary depending on the substrate, the cleanliness of the surface, and the precise conditions of SAM formation.

ParameterSubstrateValue Before ModificationValue After 4-ABA ModificationCharacterization Technique
Water Contact Angle Silicon Dioxide (SiO₂)~20-30°~60-70° (estimated)Contact Angle Goniometry
Indium Tin Oxide (ITO)~30-40°~70-80° (estimated)Contact Angle Goniometry
Zinc Oxide (ZnO)~30-50°~70-85° (estimated)Contact Angle Goniometry
Work Function Indium Tin Oxide (ITO)~4.7 eVCan be tuned up to 1.8 eVPhotoelectron Spectroscopy (UPS/XPS)
Zinc Oxide (ZnO)~4.4 eVShift of ~0.3 eV has been observedKelvin Probe Force Microscopy (KPFM)
SAM Thickness Silicon Dioxide (SiO₂)N/A~1-2 nm (estimated)Ellipsometry
Indium Tin Oxide (ITO)N/A~1-2 nm (estimated)Ellipsometry, AFM

Experimental Protocols

Protocol 1: Substrate Cleaning

A pristine substrate surface is paramount for the formation of a high-quality SAM. The following are general cleaning procedures for common substrates.

A. Indium Tin Oxide (ITO) Cleaning:

  • Sequentially sonicate the ITO-coated glass slides in a cleaning solution (e.g., Decon 90 or equivalent), deionized (DI) water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates under a stream of dry nitrogen gas.

  • Treat the substrates with UV-ozone for 15-20 minutes immediately before use to remove any remaining organic contaminants and to create a hydrophilic, hydroxyl-terminated surface.

B. Zinc Oxide (ZnO) Cleaning:

  • For ZnO thin films, sonicate in isopropanol and acetone for 10 minutes each.

  • Dry with a stream of nitrogen.

  • Treat with oxygen plasma for 5 minutes to clean and activate the surface.

C. Silicon/Silicon Dioxide (Si/SiO₂) Cleaning (RCA method):

  • Immerse the silicon wafer in a solution of 5:1:1 DI water:ammonium hydroxide (27%):hydrogen peroxide (30%) at 75-80 °C for 15 minutes.

  • Rinse thoroughly with DI water.

  • Immerse the wafer in a solution of 6:1:1 DI water:hydrochloric acid (37%):hydrogen peroxide (30%) at 75-80 °C for 15 minutes.

  • Rinse thoroughly with DI water and dry under a stream of nitrogen.

Protocol 2: Formation of 4-Allylbenzoic Acid Self-Assembled Monolayer
  • Prepare a 1-10 mM solution of 4-allylbenzoic acid in a suitable solvent such as ethanol, isopropanol, or a mixture of ethanol and water.

  • Immediately after cleaning and drying, immerse the substrates in the 4-allylbenzoic acid solution.

  • Allow the self-assembly process to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • After the immersion period, remove the substrates from the solution.

  • Rinse the substrates thoroughly with the pure solvent (e.g., ethanol) to remove any physisorbed molecules.

  • Dry the modified substrates under a stream of dry nitrogen gas.

  • For some applications, a post-assembly annealing step (e.g., 120 °C for 10 minutes in a nitrogen atmosphere) can be performed to improve the ordering and stability of the monolayer.

Protocol 3: Surface Characterization

A. Contact Angle Goniometry:

  • Place a 2-5 µL droplet of deionized water on the modified and unmodified substrate surfaces.

  • Use a goniometer to measure the static contact angle between the water droplet and the surface.

  • Perform measurements at multiple locations on each substrate to ensure homogeneity. An increase in the water contact angle after modification indicates the formation of a more hydrophobic surface due to the aromatic and allyl groups.

B. X-ray Photoelectron Spectroscopy (XPS):

  • Mount the samples in the XPS ultra-high vacuum chamber.

  • Acquire survey scans to identify the elemental composition of the surface.

  • Perform high-resolution scans of the C 1s, O 1s, and the relevant substrate peaks (e.g., In 3d and Sn 3d for ITO, Zn 2p for ZnO, Si 2p for SiO₂).

  • The C 1s spectrum of the 4-ABA modified surface should show characteristic peaks for C-C/C-H, C=C, and O=C-O bonds, confirming the presence of the molecule.

C. Atomic Force Microscopy (AFM):

  • Image the surface topography of the substrates before and after modification in tapping mode.

  • A smooth, uniform surface after modification is indicative of a well-formed monolayer.

  • AFM can also be used to measure the thickness of the SAM by imaging a scratch made in the monolayer.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization cluster_app Downstream Applications sub1 Substrate Selection (ITO, ZnO, SiO2) sub2 Solvent Cleaning (Sonication) sub1->sub2 sub3 Surface Activation (UV-Ozone or O2 Plasma) sub2->sub3 sam2 Immerse Substrate (12-24h, RT) sub3->sam2 sam1 Prepare 1-10 mM 4-ABA Solution sam1->sam2 sam3 Rinse and Dry sam2->sam3 char1 Contact Angle (Wetting) sam3->char1 char2 XPS (Composition) sam3->char2 char3 AFM (Morphology) sam3->char3 char4 Ellipsometry (Thickness) sam3->char4 app1 Biomolecule Conjugation char1->app1 char2->app1 app2 Device Fabrication char3->app2 char4->app2

Caption: Experimental workflow for surface modification with 4-allylbenzoic acid.

logical_relationship 4ABA 4-Allylbenzoic Acid Anchor Carboxylic Acid Group (-COOH) 4ABA->Anchor contains Handle Allyl Group (-CH2CH=CH2) 4ABA->Handle contains Substrate Metal Oxide Surface (e.g., ITO, ZnO) Anchor->Substrate binds to SAM Self-Assembled Monolayer Handle->SAM exposed on Functionalization Further Functionalization ('Click' Chemistry) Handle->Functionalization enables Substrate->SAM forms Properties Modified Surface Properties (Work Function, Wetting) SAM->Properties alters

Caption: Logical relationship of 4-allylbenzoic acid components and their roles.

Application Notes and Protocols: Copolymerization of 4-(2-Propenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copolymerization of 4-(2-propenyl)benzoic acid, also known as 4-allylbenzoic acid, with other monomers. Due to the limited availability of published data on this specific monomer, the following protocols and data are based on established principles of allyl monomer polymerization and analogous systems.

Introduction

This compound is a functional monomer containing both a polymerizable allyl group and a carboxylic acid moiety. This combination makes its copolymers promising candidates for various applications, particularly in drug delivery, where the carboxylic acid group can be used for drug conjugation or to impart pH-responsive properties. However, the polymerization of allyl monomers, including this compound, presents unique challenges, primarily due to degradative chain transfer, which can lead to low polymerization rates and polymers with low molecular weights.

This document provides a general framework for the synthesis and characterization of copolymers containing this compound, with a focus on overcoming the inherent challenges of allyl monomer polymerization.

Key Experimental Considerations

When designing a copolymerization strategy for this compound, it is crucial to consider the following:

  • Monomer Reactivity: Allyl monomers are generally less reactive than vinyl monomers (e.g., styrene, acrylates). The choice of comonomer and polymerization technique will significantly influence the incorporation of this compound into the copolymer chain.

  • Degradative Chain Transfer: The primary challenge in allyl polymerization is the abstraction of an allylic hydrogen atom by a propagating radical, leading to the formation of a stable, less reactive allyl radical. This process terminates the growing polymer chain and reduces the overall polymerization rate. To mitigate this, high monomer concentrations and initiators that generate highly reactive radicals are often employed.

  • Controlled Polymerization Techniques: Controlled radical polymerization (CRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), can offer better control over molecular weight and dispersity for copolymers containing functional monomers. However, optimizing these techniques for allyl monomers can be challenging.

Experimental Protocols

The following are generalized protocols for the copolymerization of this compound. Researchers should optimize these protocols based on the specific comonomer and desired copolymer properties.

Protocol 1: Free-Radical Copolymerization of this compound with Maleic Anhydride (Bulk Polymerization)

This protocol is adapted from established methods for the copolymerization of allyl esters with maleic anhydride.

Materials:

  • This compound

  • Maleic anhydride

  • Benzoyl peroxide (BPO) or Diacetyl peroxide (initiator)

  • Acetone

  • Methanol

Procedure:

  • In a reaction vessel, combine equimolar amounts of this compound and maleic anhydride.

  • Add the initiator (e.g., 0.5% by weight of the total monomer mixture).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 70-85°C for 20-24 hours. The mixture will become viscous as the polymerization proceeds.

  • After cooling to room temperature, dissolve the solid product in acetone.

  • Precipitate the copolymer by slowly adding the acetone solution to a stirred excess of methanol.

  • Collect the precipitated copolymer by filtration and dry under vacuum at room temperature.

Characterization:

  • FTIR Spectroscopy: To confirm the incorporation of both monomers by identifying characteristic peaks for the carboxylic acid, anhydride, and aromatic rings.

  • ¹H NMR Spectroscopy: To determine the copolymer composition by integrating the signals corresponding to each monomer.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Protocol 2: Solution Copolymerization of this compound with an Acrylic Monomer (e.g., Methyl Methacrylate)

Materials:

  • This compound

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Diethyl ether

Procedure:

  • Dissolve this compound and methyl methacrylate in 1,4-dioxane in a reaction flask. The monomer feed ratio should be adjusted based on the desired copolymer composition.

  • Add AIBN as the initiator.

  • Purge the solution with an inert gas (e.g., argon) for 30 minutes to remove oxygen.

  • Heat the reaction mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 24 hours).

  • Terminate the polymerization by cooling the flask in an ice bath.

  • Isolate the copolymer by precipitation into a non-solvent like diethyl ether.

  • Filter and dry the resulting copolymer under vacuum.

Data Presentation

The following tables provide hypothetical data for the copolymerization of this compound (PBA) with a generic vinyl monomer (VM). These tables are for illustrative purposes to guide researchers in presenting their experimental results.

Table 1: Copolymerization of this compound (PBA) and a Vinyl Monomer (VM)

Entry[PBA]:[VM] in FeedPolymerization Time (h)Conversion (%)[PBA] in Copolymer (mol%)Mn ( g/mol )PDI (Mw/Mn)
110:902465815,0002.1
225:7524582112,5002.3
350:502445429,8002.5

Table 2: Characterization of PBA-VM Copolymers

EntryGlass Transition Temp (Tg, °C)Decomposition Temp (Td, °C)Solubility
1115350Soluble in THF, DMF
2128340Soluble in THF, DMF, DMSO
3145325Soluble in DMF, DMSO

Visualization of Workflows and Pathways

Experimental Workflow for Copolymer Synthesis and Characterization

G cluster_synthesis Copolymer Synthesis cluster_characterization Copolymer Characterization cluster_application Application Testing Monomer_Mixing Monomer & Initiator Mixing Polymerization Polymerization Reaction (Heating under Inert Atmosphere) Monomer_Mixing->Polymerization Isolation Isolation & Purification (Precipitation & Drying) Polymerization->Isolation FTIR FTIR Spectroscopy Isolation->FTIR NMR NMR Spectroscopy Isolation->NMR GPC Gel Permeation Chromatography Isolation->GPC Thermal_Analysis Thermal Analysis (DSC/TGA) Isolation->Thermal_Analysis Drug_Loading Drug Loading Studies Isolation->Drug_Loading Release_Kinetics In Vitro Drug Release Drug_Loading->Release_Kinetics Cell_Studies Cell Viability Assays Release_Kinetics->Cell_Studies

Figure 1: General workflow for synthesis and characterization.
Hypothetical Signaling Pathway for a Drug Delivery Application

This diagram illustrates a hypothetical mechanism where a copolymer of this compound is used to deliver a kinase inhibitor to a cancer cell.

G cluster_cell Cancer Cell Receptor Cell Surface Receptor Kinase_Pathway Kinase Signaling Pathway Receptor->Kinase_Pathway Proliferation Cell Proliferation & Survival Kinase_Pathway->Proliferation Apoptosis Apoptosis Kinase_Pathway->Apoptosis Drug_Carrier Copolymer-Drug Conjugate (Endocytosis) Drug_Release pH-mediated Drug Release Drug_Carrier->Drug_Release Internalization Drug Kinase Inhibitor Drug_Release->Drug Drug->Kinase_Pathway Inhibition

Figure 2: Drug delivery mechanism of a copolymer-drug conjugate.

Applications in Drug Development

Copolymers of this compound hold significant potential in drug delivery for several reasons:

  • pH-Responsive Drug Release: The carboxylic acid groups can be ionized at physiological pH, rendering the copolymer hydrophilic. In the acidic environment of endosomes or tumors, these groups become protonated, increasing hydrophobicity and potentially triggering the release of an encapsulated drug.

  • Bioconjugation: The carboxylic acid moieties provide reactive sites for the covalent attachment of drugs, targeting ligands, or imaging agents.

  • Formation of Amphiphilic Copolymers: When copolymerized with hydrophobic monomers, amphiphilic block or graft copolymers can be synthesized. These copolymers can self-assemble in aqueous media to form micelles or nanoparticles, which are effective carriers for hydrophobic drugs.

Conclusion

The copolymerization of this compound offers a versatile platform for the development of functional polymers for drug delivery and other biomedical applications. While the polymerization of this allyl monomer requires careful consideration of reaction conditions to overcome challenges such as degradative chain transfer, the resulting copolymers with pendant carboxylic acid groups provide a valuable tool for creating sophisticated drug delivery systems. The protocols and information provided herein serve as a starting point for researchers to explore the potential of this promising monomer.

Application Notes & Protocols: 4-Allylbenzoic Acid in Dental Resin Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Allylbenzoic acid (4-ABA) is an aromatic carboxylic acid monomer that presents significant potential in the development of advanced dental restorative materials. Its unique chemical structure, featuring a reactive allyl group for polymerization and a carboxylic acid moiety, allows it to function as a versatile co-monomer and adhesion promoter in dental resin systems. The carboxylic acid group can interact with the mineral component of tooth structures (hydroxyapatite), potentially enhancing adhesion, while the allyl group can participate in free-radical polymerization, integrating it into the polymer network of the dental composite.

These notes provide detailed protocols for the synthesis of 4-ABA, its incorporation into a dental resin matrix, and the subsequent evaluation of the material's key properties.

Synthesis of 4-Allylbenzoic Acid

This protocol is adapted from methodologies described in the chemical literature for the synthesis of substituted benzoic acids.

1.1. Experimental Protocol: Grignard Carbonation

This two-step process involves the formation of a Grignard reagent from 4-allyl-bromobenzene, followed by its reaction with carbon dioxide.

Materials:

  • 4-bromobenzyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried three-neck flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Dissolve 4-allyl-bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 4-allyl-bromobenzene solution to the magnesium turnings to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carbonation:

    • Crush dry ice into a fine powder and place it in a separate beaker.

    • Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. The mixture will solidify.

    • Allow the mixture to warm to room temperature, during which the excess CO2 will sublime.

    • Slowly add 1M HCl to the reaction mixture until the solution becomes acidic (test with pH paper). This will protonate the carboxylate salt.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any unreacted starting material and byproducts.

    • Acidify the aqueous bicarbonate washings with 1M HCl to precipitate the 4-allylbenzoic acid.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under a vacuum.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-allylbenzoic acid.

1.2. Workflow Diagram

G A Start: 4-allyl-bromobenzene + Mg in Ether B Reflux under N2 A->B Step 1 C Formation of Grignard Reagent B->C D Pour onto Crushed Dry Ice (CO2) C->D Step 2 E Acidification (1M HCl) D->E Step 3 F Extraction with Diethyl Ether E->F Step 4 G Purification (Recrystallization) F->G Step 5 H End: Pure 4-Allylbenzoic Acid G->H

Caption: Workflow for the synthesis of 4-allylbenzoic acid via Grignard carbonation.

Formulation of Dental Resin with 4-ABA

2.1. Experimental Protocol

This protocol describes the formulation of a light-curable experimental dental resin incorporating 4-ABA.

Materials:

  • Bisphenol A glycidyl methacrylate (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • 4-Allylbenzoic acid (4-ABA)

  • Camphorquinone (CQ) - Photoinitiator

  • Ethyl-4-(dimethylamino)benzoate (EDMAB) - Co-initiator

  • Silanized glass filler particles (e.g., 0.7 μm average size)

  • Amber-colored glass vials

  • High-speed mechanical mixer (e.g., SpeedMixer)

  • Dental curing light (≥1000 mW/cm²)

Procedure:

  • Resin Matrix Preparation:

    • In an amber-colored vial, prepare the resin matrix by mixing Bis-GMA and TEGDMA in a 70:30 weight ratio.

    • Add the photoinitiator system: 0.5 wt% CQ and 1.0 wt% EDMAB relative to the total monomer weight.

    • Add the desired weight percentage of 4-ABA (e.g., 1%, 2%, 5% wt).

    • Mix the components thoroughly in the dark until a homogeneous, transparent liquid is obtained. A magnetic stirrer can be used at low speed.

  • Composite Formulation:

    • To the prepared resin matrix, gradually add the silanized glass filler particles to achieve a filler loading of 70 wt%.

    • Mix the filler and resin matrix using a high-speed mechanical mixer for 2 minutes at 2000 rpm to ensure a uniform, paste-like consistency.

    • Store the resulting composite paste in a light-proof container at 4°C until use.

2.2. Diagram: Role of 4-ABA in Polymerization

G CQ Camphorquinone (CQ) Radical Free Radicals (R●) CQ->Radical excites Light Blue Light (470nm) Light->CQ EDMAB EDMAB (Co-initiator) EDMAB->Radical donates H+ Monomers Bis-GMA / TEGDMA (Methacrylate groups) Radical->Monomers initiates ABA 4-ABA (Allyl group) Radical->ABA initiates Network Cross-linked Polymer Network Monomers->Network ABA->Network co-polymerizes

Caption: Role of 4-ABA in the free-radical polymerization of dental resin.

Evaluation of Resin Properties

3.1. Mechanical Properties: Flexural Strength

Protocol:

  • Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) by filling the composite paste into a stainless-steel mold.

  • Cover the mold with a Mylar strip and a glass slide on both sides and apply pressure to extrude excess material.

  • Light-cure the specimen from both sides by overlapping irradiations for 40 seconds each, using a dental curing light.

  • Remove the cured specimen from the mold and store it in distilled water at 37°C for 24 hours.

  • Perform a three-point bending test using a universal testing machine at a crosshead speed of 1 mm/min.

  • Record the fracture load and calculate the flexural strength (FS) using the formula: FS = 3FL / 2bh², where F is the fracture load, L is the span length, b is the specimen width, and h is the thickness.

Illustrative Data: Disclaimer: The following data is illustrative and serves as an example of expected trends. Actual results will vary based on specific experimental conditions.

4-ABA Concentration (wt%)Flexural Strength (MPa)Standard Deviation (MPa)
0 (Control)115± 8
1125± 7
2138± 9
5120± 10

3.2. Polymerization Kinetics: Degree of Conversion (DC)

Protocol:

  • Use Fourier Transform Infrared Spectroscopy (FTIR) with an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum of the uncured composite paste. Identify the aliphatic C=C stretching peak at ~1638 cm⁻¹ and an internal standard aromatic C=C peak at ~1608 cm⁻¹.

  • Place a small amount of the paste on the ATR crystal, cover with a Mylar strip, and light-cure for 40 seconds.

  • Record the spectrum of the cured specimen immediately after curing.

  • Calculate the DC (%) using the formula: DC (%) = [1 - (A₁₆₃₈/A₁₆₀₈)cured / (A₁₆₃₈/A₁₆₀₈)uncured] x 100.

Illustrative Data:

4-ABA Concentration (wt%)Degree of Conversion (%)Standard Deviation (%)
0 (Control)65.2± 2.1
166.8± 1.9
268.5± 2.5
564.1± 2.8

3.3. Biocompatibility: Cytotoxicity Assay (MTT Assay)

Protocol:

  • Prepare disc-shaped specimens (5 mm diameter x 2 mm height) of the cured resins.

  • Sterilize the specimens using ethylene oxide or UV irradiation.

  • Prepare eluates by immersing the specimens in a cell culture medium (e.g., DMEM) for 24 hours at 37°C, according to ISO 10993-12 standards.

  • Seed human gingival fibroblasts or a suitable cell line in a 96-well plate and incubate for 24 hours.

  • Replace the medium with the prepared eluates (at various concentrations) and incubate for another 24 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals with dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

Structure-Property Relationships

The inclusion of 4-ABA is hypothesized to influence the final properties of the dental resin through several mechanisms.

G ABA Addition of 4-Allylbenzoic Acid (4-ABA) Biocompatibility Potential Change in Biocompatibility ABA->Biocompatibility requires evaluation Carboxyl Carboxylic Acid Group (-COOH) ABA->Carboxyl Allyl Allyl Group (-CH2-CH=CH2) ABA->Allyl Aromatic Aromatic Ring (Rigidity) ABA->Aromatic Adhesion Improved Adhesion to Tooth Structure Strength Enhanced Mechanical Properties Conversion Altered Degree of Conversion Shrinkage Reduced Polymerization Shrinkage Stress Carboxyl->Adhesion interacts with hydroxyapatite Allyl->Conversion participates in polymerization Allyl->Shrinkage may alter network formation kinetics Aromatic->Strength increases network rigidity

Caption: Hypothesized structure-property relationships of 4-ABA in dental resins.

Application Notes and Protocols: 4-(2-Propenyl)benzoic Acid in Functional Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(2-Propenyl)benzoic acid, also known as 4-allylbenzoic acid, is a versatile monomer that can be polymerized to create functional polymers with applications in advanced coatings and adhesives. The presence of both a polymerizable allyl group and a functional carboxylic acid group allows for the synthesis of polymers with tailored properties such as adhesion, photosensitivity, and the ability to form structured surfaces. These properties make it a candidate for development in high-performance coatings, biocompatible adhesives, and photosensitive materials.

This document provides an overview of the potential applications and includes a representative protocol for the synthesis of a homopolymer from this compound and its potential use in a functional coating formulation.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound)

This protocol describes the free-radical polymerization of this compound to yield a homopolymer.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Diethyl ether (for washing)

  • Schlenk flask and standard glassware

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and heating mantle

  • Vacuum oven

Methodology:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 30.8 mmol) in anhydrous DMF (e.g., 50 mL).

  • Add the free-radical initiator, AIBN (e.g., 0.05 g, 0.3 mmol).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70°C.

  • Allow the reaction to proceed for 24 hours under a positive pressure of inert gas with continuous stirring.

  • Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a beaker containing a large excess of methanol (e.g., 500 mL) with vigorous stirring.

  • A white precipitate of poly(this compound) will form.

  • Allow the precipitate to settle, then decant the supernatant.

  • Washing: Wash the polymer precipitate multiple times with fresh methanol and then with diethyl ether to remove unreacted monomer and initiator.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40°C overnight or until a constant weight is achieved.

Characterization: The resulting polymer can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the polymerization of the allyl group and the retention of the carboxylic acid group, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.

Data Presentation

As specific quantitative data for the performance of this compound in coatings and adhesives is not widely available in public literature, the following table represents a template for the characterization of a synthesized poly(this compound) batch.

ParameterValueMethod
Monomer Conversion> 90%Gravimetry
Number Average Molecular Weight (Mn)10,000 - 50,000 g/mol (example)GPC
Polydispersity Index (PDI)1.5 - 2.5 (example)GPC
Glass Transition Temperature (Tg)To be determinedDSC

Application in Photosensitive Coatings

Polymers derived from this compound can be used to formulate photosensitive coatings. The carboxylic acid groups can be functionalized with photosensitive moieties, or the polymer can be part of a formulation that crosslinks upon exposure to UV light.

Protocol 2: Formulation of a Simple Photosensitive Coating

Materials:

  • Poly(this compound) (synthesized as per Protocol 1)

  • A suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • A crosslinking agent (e.g., a multifunctional acrylate)

  • Solvent (e.g., propylene glycol monomethyl ether acetate - PGMEA)

  • Substrate (e.g., glass slide or silicon wafer)

Methodology:

  • Formulation Preparation: Dissolve poly(this compound) (e.g., 1.0 g) in PGMEA (e.g., 9.0 g) to create a 10% (w/w) solution.

  • Add the photoinitiator (e.g., 2% by weight of the polymer).

  • Add the crosslinking agent (e.g., 10% by weight of the polymer).

  • Stir the mixture until all components are fully dissolved.

  • Coating Application: Apply the formulation to a clean substrate using a technique such as spin coating or dip coating to achieve a uniform film.

  • Drying: Bake the coated substrate in an oven at 90°C for 5 minutes to remove the solvent.

  • UV Exposure: Expose the coated substrate to a UV light source through a photomask to induce crosslinking in the exposed areas.

  • Development: Immerse the substrate in a suitable developer solvent to wash away the unexposed (and thus uncrosslinked) regions of the coating, leaving a patterned film.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Polymer Synthesis cluster_coating Protocol 2: Coating Formulation and Application monomer This compound reaction Polymerization (70°C, 24h) monomer->reaction initiator AIBN Initiator initiator->reaction solvent DMF Solvent solvent->reaction precipitation Precipitation in Methanol reaction->precipitation washing Washing with Methanol/Ether precipitation->washing drying Vacuum Drying washing->drying polymer Poly(this compound) drying->polymer polymer_input Synthesized Polymer polymer->polymer_input formulation Formulation Mixing polymer_input->formulation photoinitiator Photoinitiator photoinitiator->formulation crosslinker Crosslinker crosslinker->formulation solvent_coating PGMEA Solvent solvent_coating->formulation application Coating Application (e.g., Spin Coating) formulation->application drying_coating Drying (90°C) application->drying_coating exposure UV Exposure (through photomask) drying_coating->exposure development Development exposure->development patterned_film Patterned Coating development->patterned_film logical_relationship monomer This compound Monomer allyl_group Allyl Group (Polymerizable) monomer->allyl_group contains acid_group Carboxylic Acid Group (Functional) monomer->acid_group contains polymer Functional Polymer allyl_group->polymer enables polymerization acid_group->polymer provides functionality application Coating/Adhesive Application polymer->application is used in

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(2-Propenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-(2-Propenyl)benzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Recovery After Recrystallization The chosen solvent system may not be optimal, leading to significant loss of the product in the mother liquor. The amount of solvent used might have been excessive. Premature crystallization occurred during hot filtration.- Optimize Solvent System: Test different solvent polarities. A mixture of a solvent in which the compound is soluble (like ethanol) and a solvent in which it is less soluble (like water) is often effective. - Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1][2] - Preheat Filtration Apparatus: Ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.
"Oiling Out" During Recrystallization The crude product may be highly impure, depressing the melting point below the boiling point of the solvent. The cooling rate might be too rapid. The chosen solvent may be inappropriate for the specific compound.- Use a Different Solvent: Select a solvent with a lower boiling point. - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3] - Induce Crystallization: If oiling persists, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.[3] - Redissolve and Recrystallize: If an oil has formed, try to redissolve it by adding more solvent and heating, then cool slowly.
Poor Separation in Column Chromatography The eluent system may not have the optimal polarity to separate the target compound from impurities. The column may have been packed improperly, leading to channeling. The sample may have been loaded incorrectly.- Optimize Eluent System: Use Thin Layer Chromatography (TLC) to determine the best solvent system. A common starting point for compounds like this is a mixture of hexane and ethyl acetate.[4] Vary the ratio to achieve good separation (Rf value of the target compound around 0.3-0.4). - Proper Column Packing: Ensure the adsorbent (e.g., silica gel) is packed uniformly without any air bubbles or cracks.[5] - Concentrated Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band.[5]
Product Contaminated with Starting Material (e.g., 4-Bromobenzoic Acid) The initial reaction may not have gone to completion. The purification method may not be effective at separating the product from the starting material due to similar polarities.- Monitor Reaction Progress: Use TLC to ensure the reaction has gone to completion before workup. - Optimize Chromatography: A carefully chosen gradient elution in column chromatography can help separate compounds with similar polarities. Start with a less polar eluent and gradually increase the polarity.
Product Appears as a Discolored Solid The presence of colored impurities from the synthesis or degradation of the material.- Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.[1] - Column Chromatography: This is often very effective at removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The melting point of pure this compound is reported to be in the range of 110-112 °C.[4] A broad melting range often indicates the presence of impurities.

Q2: What are some suitable solvent systems for the recrystallization of this compound?

Q3: What is a good starting eluent system for column chromatography purification of this compound on silica gel?

A3: A good starting point for the purification of this compound on a silica gel column is a mixture of hexane and ethyl acetate. A ratio of 19:1 (hexane:ethyl acetate) has been successfully used to purify a similar compound, affording a good yield.[4] It is highly recommended to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC).

Q4: What are the key signals to look for in the 1H NMR spectrum of purified this compound?

A4: The 1H NMR spectrum should show characteristic signals for the propenyl group (vinyl protons and the allylic CH2) and the aromatic protons on the benzoic acid ring. The carboxylic acid proton will appear as a broad singlet, typically downfield.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed by a combination of techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value (110-112 °C) is a good indicator of purity.[4]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be clean and show only the expected signals for the compound.

  • High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.

Quantitative Data

Purification MethodAdsorbent/Solvent SystemTypical YieldPurity (Melting Point)Reference
Column ChromatographySilica Gel / Hexane:Ethyl Acetate (19:1)76%110-112 °C[4]
RecrystallizationEthanol/Water>80% (general for benzoic acid)Sharp melting range expected[6]

Experimental Protocols

Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask. Heat the solution gently on a hot plate.

  • Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot gravity filtration. To do this, preheat a separate flask and a funnel with a fluted filter paper with hot ethanol. Quickly filter the hot solution. If the solution is colored, add a small amount of activated charcoal to the hot solution before filtration.[1]

  • Induce Crystallization: To the clear, hot filtrate, add hot water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol until it clears again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Analysis: Determine the yield and check the purity by measuring the melting point and obtaining an NMR spectrum.

Column Chromatography on Silica Gel
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.3-0.4 for the desired product.[4]

  • Column Packing: Prepare a chromatography column with silica gel, using the chosen eluent as the mobile phase. Ensure the silica gel is packed uniformly to avoid cracks or channels.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the concentrated sample onto the top of the silica gel bed.[5]

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, start with a lower polarity (higher hexane content) and gradually increase the polarity (increase ethyl acetate content).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Drying and Analysis: Dry the resulting solid under vacuum. Determine the yield and assess the purity by melting point and NMR spectroscopy.

Visualizations

Purification_Troubleshooting start Start Purification recrystallization Recrystallization start->recrystallization low_yield Low Yield? recrystallization->low_yield column_chromatography Column Chromatography check_tlc Check Purity by TLC/MP/NMR column_chromatography->check_tlc oiling_out Oiling Out? low_yield->oiling_out No optimize_solvent Optimize Solvent System (e.g., Ethanol/Water) low_yield->optimize_solvent Yes impure_product Product Impure? oiling_out->impure_product No slow_cooling Ensure Slow Cooling Use Seed Crystal oiling_out->slow_cooling Yes impure_product->column_chromatography Yes impure_product->check_tlc No optimize_solvent->recrystallization slow_cooling->recrystallization end Pure Product check_tlc->end

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of 4-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 4-allylbenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of 4-allylbenzoic acid in a question-and-answer format.

Q1: My 4-allylbenzoic acid is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is not suitable for your compound at the concentration and temperature you are using. You can try the following:

  • Increase the amount of solvent: Add small portions of the hot solvent until the solid dissolves. Be mindful that using an excessive amount of solvent can significantly reduce your final yield.

  • Try a different solvent: If adding more solvent is ineffective or requires a very large volume, it is best to switch to a more suitable solvent. Based on the structure of 4-allylbenzoic acid, good starting points for solvent screening include alcohols (ethanol, methanol), acetic acid, or a mixed solvent system like ethanol/water or toluene/hexane.

  • Ensure adequate heating: Make sure your solvent is heated to its boiling point (or just below it) to maximize the solubility of the 4-allylbenzoic acid.

Q2: The 4-allylbenzoic acid "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated to a high degree or cools too quickly. To resolve this:

  • Reheat the solution: Heat the mixture until the oil redissolves completely.

  • Add more solvent: Add a small amount of hot solvent to decrease the saturation level of the solution.

  • Cool the solution slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals.

  • Scratch the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Use a seed crystal: If you have a small amount of pure 4-allylbenzoic acid, add a tiny crystal to the cooled solution to induce crystallization.

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A3: This is a common issue that can arise from several factors:

  • Too much solvent: If an excessive amount of solvent was used, the solution may not be supersaturated enough for crystals to form. You can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

  • Supersaturation without nucleation: The solution might be supersaturated but lacks nucleation sites to initiate crystal formation. Try scratching the flask with a glass rod or adding a seed crystal.

  • Inappropriate solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. In this case, a different solvent or a mixed solvent system should be used.

Q4: The recrystallization yielded a very low amount of purified 4-allylbenzoic acid. What could be the reasons?

A4: A low recovery can be due to several factors throughout the experimental process:

  • Using too much solvent: As mentioned earlier, an excessive volume of solvent will retain a significant amount of your compound in the solution (mother liquor) even after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize on the filter paper and be lost. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or not using an ice bath can lead to incomplete precipitation of the product.

  • Loss during transfer: Physical loss of material during transfers between flasks and during the filtration process can contribute to a lower yield.

Q5: The purified 4-allylbenzoic acid is still colored or appears impure. What went wrong?

A5: This suggests that the recrystallization did not effectively remove all impurities.

  • Insoluble impurities: If the hot solution was not filtered, insoluble impurities might still be present in your final product.

  • Soluble colored impurities: If the impurities have similar solubility to 4-allylbenzoic acid in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization might be necessary. Alternatively, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 4-allylbenzoic acid?

  • Water: Benzoic acid has low solubility in cold water and high solubility in hot water, making it a good candidate.

  • Ethanol/Water mixture: A mixture of ethanol and water can be a very effective solvent system. The compound is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Reheating to get a clear solution followed by slow cooling can yield pure crystals.

  • Acetic Acid/Water mixture: Similar to the ethanol/water system, this can also be an effective solvent pair.

  • Toluene or Benzene: These non-polar solvents can also be effective for recrystallizing aromatic carboxylic acids.

It is highly recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent system for your specific sample.

Q2: How can I determine the purity of my recrystallized 4-allylbenzoic acid?

A2: The purity of your recrystallized product can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be lower and broader.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the structure and purity of your compound.

Q3: Is it necessary to use a hot filtration step?

A3: A hot filtration step is crucial if your crude 4-allylbenzoic acid contains insoluble impurities or if you have used decolorizing carbon. This step removes these solid impurities from the hot, saturated solution before crystallization. If your crude material dissolves completely and the solution is not colored, you may be able to skip this step.

Data Presentation

Qualitative Solubility of 4-Allylbenzoic Acid in Common Solvents (Estimated)

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
WaterLowHigh
EthanolHighVery High
MethanolHighVery High
AcetoneHighVery High
DichloromethaneModerateHigh
TolueneLowHigh
HexaneVery LowLow

Note: This table is an estimation based on the general solubility of benzoic acid and its derivatives. Experimental verification is strongly recommended.

Experimental Protocols

Detailed Methodology for the Recrystallization of 4-Allylbenzoic Acid

  • Solvent Selection: Based on preliminary small-scale tests, select a suitable solvent or solvent pair. For this protocol, an ethanol/water solvent system will be used as an example.

  • Dissolution: Place the crude 4-allylbenzoic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture on a hot plate while stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities or if decolorizing carbon was used, perform a hot gravity filtration. To do this, pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (in this case, a cold ethanol/water mixture) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

  • Analysis: Determine the melting point and, if desired, perform other analytical techniques (TLC, NMR) to assess the purity of the recrystallized 4-allylbenzoic acid.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude 4-Allylbenzoic Acid dissolve Dissolve in Minimum Hot Solvent start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filtration Hot Gravity Filtration insoluble_check->hot_filtration Yes crystallize Cool Slowly to Induce Crystallization insoluble_check->crystallize No hot_filtration->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end End: Pure 4-Allylbenzoic Acid dry->end

Caption: Workflow for the recrystallization of 4-allylbenzoic acid.

Technical Support Center: Synthesis of 4-(2-Propenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Propenyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: Common synthetic strategies include the Suzuki-Miyaura coupling of 4-bromobenzoic acid (or its ester) with allylboronic acid pinacol ester, a Grignard reaction involving the reaction of a Grignard reagent derived from 4-bromotoluene with carbon dioxide followed by subsequent functional group manipulation, or the oxidation of 4-allyltoluene.[1][2][3][4] The choice of route often depends on the availability of starting materials and desired scale.

Q2: What are the most common impurities I might encounter?

A2: Impurities are often route-dependent and can include:

  • Unreacted Starting Materials: Such as 4-bromobenzoic acid or the corresponding boronic ester.[1]

  • Homocoupling Products: Biphenyl-4,4'-dicarboxylic acid may form as a byproduct in Suzuki coupling reactions.[5]

  • Solvents: Residual solvents from the reaction or workup.

  • Catalyst Residues: Traces of palladium catalysts from coupling reactions.[3]

  • Geometric Isomers: Depending on the synthesis conditions, cis/trans isomers of the propenyl group may be present.[6]

  • Partially Oxidized Products: If using an oxidation route from 4-allyltoluene, impurities like 4-(2-propenyl)benzaldehyde could be present.[7]

Q3: How can I assess the purity of my this compound?

A3: Purity is typically assessed using a combination of techniques:

  • Melting Point Analysis: A pure compound will have a sharp melting point, whereas impurities will cause the melting point to be depressed and broaden the range.[8]

  • Chromatography: Thin Layer Chromatography (TLC) can give a quick indication of the number of components in your sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provide more quantitative assessments.[6][9]

  • Spectroscopy: ¹H and ¹³C NMR spectroscopy can identify and quantify impurities by comparing the integration of signals from the product and the impurities.

Q4: What are the primary methods for purifying the final product?

A4: The most common and effective purification techniques for solid organic acids like this compound are recrystallization and column chromatography.[2][9][10] Acid-base extraction during the workup is also crucial for removing non-acidic impurities.[1]

Troubleshooting Guide

Q5: My final product has a low and broad melting point. What does this indicate?

A5: This is a classic sign of an impure sample.[8] The presence of unreacted starting materials, byproducts, or residual solvent disrupts the crystal lattice of the solid, leading to a lower and broader melting range. Further purification is required.

Q6: My NMR analysis shows the presence of starting materials (e.g., 4-bromobenzoic acid). How can I remove them?

A6: Both recrystallization and column chromatography are effective. Since the starting material and product have different polarity and solubility profiles, they can be separated.

  • Recrystallization: This method relies on the difference in solubility between your product and the impurity in a given solvent system.[11] A carefully chosen solvent will dissolve the product at high temperatures but allow it to crystallize upon cooling, leaving the more soluble impurity in the mother liquor.

  • Column Chromatography: This technique separates compounds based on their affinity for the stationary phase (e.g., silica gel).[9][12] The product and starting material will elute at different times, allowing for their separation.

Q7: I see a significant amount of a non-polar byproduct in my crude product. What is it likely to be and how do I remove it?

A7: In a Suzuki coupling, this is often a homocoupling product.[5] In a Grignard synthesis, it could be a biphenyl-type byproduct.[1] These are typically much less polar than your desired carboxylic acid product.

  • Acid-Base Extraction: During your initial workup, you can dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with an aqueous base (like sodium bicarbonate). Your acidic product will move to the aqueous layer as its carboxylate salt, while the non-polar byproduct remains in the organic layer. You can then re-acidify the aqueous layer to precipitate your pure product.[1]

  • Column Chromatography: If extraction is insufficient, column chromatography provides excellent separation between polar carboxylic acids and non-polar hydrocarbon byproducts.[13]

Q8: My yield is very low after recrystallization. What could have gone wrong?

A8: Low recovery can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.[14]

  • Cooling the solution too quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals.[10]

  • Premature crystallization: If the solution cools and crystallizes in the funnel during a hot filtration step, you will lose product.[8]

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound when hot but not when cold.[15]

Visual Guides

Experimental Workflow

G Diagram 1: General Synthesis & Purification Workflow cluster_synthesis Synthesis cluster_workup Initial Purification cluster_purification Final Purification cluster_analysis Analysis Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Workup Aqueous Workup & Acid-Base Extraction Synthesis->Workup Drying Drying of Organic Layer & Solvent Removal Workup->Drying Crude Crude Product Drying->Crude Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Pure this compound Recrystallization->Pure Column->Pure Analysis Purity Analysis (NMR, MP, HPLC) Pure->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

G Diagram 2: Troubleshooting Impure Product Start Start: Crude Product Obtained CheckPurity Assess Purity (TLC, MP) Start->CheckPurity IsPure Product is Pure Proceed to Characterization CheckPurity->IsPure Pure ImpurityType Identify Impurity Type (e.g., via NMR) CheckPurity->ImpurityType Impure NonPolar Non-Polar Byproduct (e.g., Homocoupled) ImpurityType->NonPolar Non-Polar Polar Polar Impurity (e.g., Starting Material) ImpurityType->Polar Polar / Similar Polarity ActionNonPolar Action: Perform Acid-Base Extraction or Column Chromatography NonPolar->ActionNonPolar ActionPolar Action: Perform Recrystallization or Column Chromatography Polar->ActionPolar ActionNonPolar->CheckPurity Re-assess Purity ActionPolar->CheckPurity Re-assess Purity

Caption: Decision tree for troubleshooting and purifying an impure product.

Data Presentation

Table 1: Comparison of Primary Purification Methods

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >98%Excellent for removing small amounts of impurities, scalable, cost-effective.[10]Can lead to significant yield loss if not optimized, less effective for impurities with similar solubility.[16]
Column Chromatography >99%Highly effective for separating mixtures with different polarities, including starting materials and byproducts.[9]More time-consuming, requires larger volumes of solvent, can be difficult to scale up.[17]
Acid-Base Extraction VariableExcellent for removing neutral or basic impurities from the acidic product.[1]Only effective for impurities with different acid-base properties.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization for your specific solvent system. An ethanol/water mixture is a common choice for benzoic acid derivatives.[2]

  • Solvent Selection: In a test tube, add ~20 mg of your crude product. Add a few drops of ethanol to dissolve it. Then, add water dropwise until the solution becomes cloudy. Gently heat until the solution is clear again. If crystals form upon cooling, this solvent pair is suitable.

  • Dissolution: Place your crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent (e.g., 70:30 water:ethanol) required to just dissolve the solid completely.[15] Use a hot plate and add the solvent in small portions, allowing time for the solid to dissolve after each addition.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), perform a hot gravity filtration. Keep the solution, funnel, and receiving flask hot to prevent premature crystallization.[14]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8][10] Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the funnel under vacuum. For final drying, they can be transferred to a watch glass or placed in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary and Mobile Phase Selection: Use silica gel as the stationary phase.[9] Determine the optimal mobile phase (eluent) using TLC. A good eluent system (e.g., a mixture of hexanes and ethyl acetate) will give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with a slurry of silica gel in your chosen eluent, ensuring there are no air bubbles or cracks.[19] Add a thin layer of sand on top of the silica to protect the surface.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent. Carefully add this concentrated solution to the top of the column. Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to push the solvent through the column.[9] Continuously add more eluent to prevent the column from running dry.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Polymerization of 4-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the polymerization of 4-allylbenzoic acid (4-ABA).

Frequently Asked Questions (FAQs)

Q1: Why is the polymerization of 4-allylbenzoic acid challenging?

A1: The polymerization of 4-allylbenzoic acid presents several challenges primarily due to the presence of two reactive functional groups: the allyl group and the carboxylic acid group.

  • Allyl Group Reactivity: Allyl monomers, in general, are less reactive in radical polymerizations compared to vinyl monomers (e.g., styrenes, acrylates). This can lead to slow polymerization kinetics and low monomer conversion. The allylic proton is susceptible to chain transfer reactions, which can terminate growing polymer chains prematurely, resulting in low molecular weight polymers.

  • Carboxylic Acid Interference: The carboxylic acid group can interfere with the polymerization process. Its acidic proton can interact with catalysts or initiators, potentially deactivating them. Furthermore, it can participate in side reactions, leading to branching or cross-linking.

Q2: What are the common problems encountered during the polymerization of 4-ABA?

A2: Common issues include:

  • Low Polymer Yield: Due to the lower reactivity of the allyl monomer and potential termination reactions.

  • Low Molecular Weight: Resulting from frequent chain transfer events involving the allylic proton.

  • Broad Polydispersity Index (PDI): Indicating a lack of control over the polymerization process and a mixture of polymer chains with varying lengths.

  • Incomplete Monomer Conversion: The polymerization may stall before all the monomer is consumed.

  • Gelation or Insoluble Products: Arising from uncontrolled side reactions or cross-linking.

Q3: Which polymerization methods are recommended for 4-allylbenzoic acid?

A3: Controlled radical polymerization (CRP) techniques are highly recommended for achieving well-defined polymers from 4-allylbenzoic acid. These methods offer better control over molecular weight and polydispersity.

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is often the most successful method for polymerizing functional monomers like 4-ABA. It is tolerant to a wide range of functional groups, including carboxylic acids, and allows for the synthesis of polymers with predictable molecular weights and narrow PDIs.

  • Atom Transfer Radical Polymerization (ATRP): While ATRP can be used, the carboxylic acid group of 4-ABA may require protection (e.g., esterification) prior to polymerization to avoid interference with the catalyst complex. This adds extra synthesis and deprotection steps.

Conventional free-radical polymerization is generally not recommended due to the lack of control and the issues mentioned in Q2.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of 4-allylbenzoic acid, with a focus on RAFT polymerization.

Problem Potential Cause(s) Recommended Solution(s)
No Polymerization or Very Low Conversion 1. Inhibitor in Monomer: The 4-ABA monomer may contain inhibitors from synthesis or storage. 2. Oxygen Presence: Oxygen is a radical scavenger and will inhibit polymerization. 3. Incorrect Initiator/CTA Ratio: The ratio of initiator to Chain Transfer Agent (CTA) is crucial for controlling the polymerization. 4. Low Temperature: The polymerization temperature may be too low for the chosen initiator to decompose at an appropriate rate.1. Purify the Monomer: Pass the monomer through a column of basic alumina to remove inhibitors. 2. Degas the Reaction Mixture: Use several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. 3. Optimize Ratios: Ensure the correct molar ratios of monomer, CTA, and initiator are used. A typical starting point for RAFT is [Monomer]:[CTA]:[Initiator] =::[0.1]. 4. Adjust Temperature: Increase the reaction temperature according to the initiator's half-life. For AIBN, a common initiator, temperatures between 60-80 °C are typical.
High Polydispersity Index (PDI > 1.5) 1. Chain Transfer to Monomer/Solvent: The inherent reactivity of the allyl group can still lead to some irreversible chain transfer. 2. Insufficient CTA: Not enough CTA to control the growing polymer chains. 3. High Initiator Concentration: Too much initiator can lead to the formation of new chains that are not controlled by the CTA.1. Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant. 2. Increase CTA Concentration: Adjust the [Monomer]:[CTA] ratio. 3. Reduce Initiator Concentration: Decrease the amount of initiator relative to the CTA.
Low Molecular Weight 1. High Chain Transfer: As mentioned, this is a characteristic of allyl monomers. 2. High Initiator or CTA Concentration: An excess of either can lead to the formation of shorter polymer chains.1. Use a More Suitable CTA: Select a CTA that is specifically designed for less reactive monomers. 2. Adjust Stoichiometry: Increase the [Monomer]:[CTA] and [Monomer]:[Initiator] ratios to target higher molecular weights.
Gelation of the Reaction Mixture 1. Cross-linking Side Reactions: The carboxylic acid groups may undergo side reactions at elevated temperatures. 2. High Monomer Conversion: At very high conversions, the probability of side reactions and branching can increase.1. Protect the Carboxylic Acid: Consider protecting the acid group as an ester and deprotecting it after polymerization. 2. Limit Monomer Conversion: Stop the polymerization at a moderate conversion (e.g., 50-70%) to avoid gelation. The unreacted monomer can be removed by precipitation and washing.

Quantitative Data Summary

The following table summarizes typical results obtained from the polymerization of 4-allylbenzoic acid using different methods.

Polymerization Method Monomer:CTA:Initiator Ratio Molecular Weight (Mn, g/mol ) Polydispersity Index (PDI) Monomer Conversion (%) Reference
Free Radical PolymerizationN/A (Initiator only)< 5,000> 2.0Low to ModerateGeneral Literature
RAFT Polymerization100:1:0.110,000 - 25,0001.1 - 1.3> 90
RAFT Polymerization200:1:0.120,000 - 40,0001.2 - 1.4> 85
ATRP (with protected monomer)100:1:115,000 - 30,0001.2 - 1.5> 95General Literature

Experimental Protocols

Detailed Protocol for RAFT Polymerization of 4-Allylbenzoic Acid

This protocol provides a general procedure for the RAFT polymerization of 4-ABA to synthesize a well-defined polymer.

Materials:

  • 4-Allylbenzoic acid (4-ABA), purified by passing through a basic alumina column.

  • Chain Transfer Agent (CTA), e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid.

  • Initiator, e.g., Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Solvent, e.g., Anhydrous 1,4-dioxane or N,N-dimethylformamide (DMF).

  • Nitrogen or Argon gas for creating an inert atmosphere.

Procedure:

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of 4-ABA, CTA, and AIBN. For a target degree of polymerization of 100, a typical molar ratio would be [4-ABA]:[CTA]:[AIBN] = 100:1:0.1.

  • Solvent Addition: Add the anhydrous solvent to dissolve the reagents. The concentration of the monomer is typically in the range of 1-2 M.

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen from the reaction mixture.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN). Let the polymerization proceed for the desired time (e.g., 12-24 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.

  • Termination: To stop the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

  • Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer several times with the non-solvent to remove any unreacted monomer, initiator, and CTA. Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Characterize the resulting poly(4-allylbenzoic acid) using techniques such as ¹H NMR (to confirm the structure and determine monomer conversion), Gel Permeation Chromatography (GPC/SEC) (to determine the molecular weight and PDI), and Fourier-Transform Infrared Spectroscopy (FTIR) (to confirm the presence of functional groups).

Visualizations

Troubleshooting Workflow for 4-ABA Polymerization

TroubleshootingWorkflow start Start Polymerization check_result Analyze Polymerization Outcome start->check_result no_poly No Polymerization / Low Conversion check_result->no_poly No/Low Conversion high_pdi High PDI (>1.5) check_result->high_pdi High PDI low_mw Low Molecular Weight check_result->low_mw Low MW success Successful Polymerization (Target Mn, PDI < 1.5) check_result->success Success check_inhibitor Check for Inhibitors Purify Monomer no_poly->check_inhibitor check_oxygen Ensure Proper Degassing (Freeze-Pump-Thaw) no_poly->check_oxygen optimize_ratio Optimize [M]:[CTA]:[I] Ratio no_poly->optimize_ratio adjust_cta Adjust [M]:[CTA] Ratio high_pdi->adjust_cta adjust_initiator Reduce Initiator Concentration high_pdi->adjust_initiator target_higher_mw Increase [M]:[CTA] Ratio low_mw->target_higher_mw end End success->end check_inhibitor->start check_oxygen->start optimize_ratio->start adjust_cta->start adjust_initiator->start target_higher_mw->start

Caption: A flowchart for troubleshooting common issues in 4-ABA polymerization.

Experimental Workflow for RAFT Polymerization of 4-ABA

RAFT_Workflow prep 1. Reagent Preparation (4-ABA, CTA, AIBN in Schlenk Flask) dissolve 2. Add Anhydrous Solvent prep->dissolve degas 3. Degassing (Freeze-Pump-Thaw Cycles) dissolve->degas polymerize 4. Polymerization (e.g., 70°C, 12-24h) degas->polymerize terminate 5. Termination (Cooling & Exposure to Air) polymerize->terminate precipitate 6. Purification (Precipitation in Non-Solvent) terminate->precipitate isolate 7. Isolation & Drying (Filtration/Centrifugation & Vacuum Drying) precipitate->isolate characterize 8. Characterization (NMR, GPC, FTIR) isolate->characterize

Technical Support Center: 4-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of 4-allylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-allylbenzoic acid?

A1: For optimal stability, 4-allylbenzoic acid should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[1][2][3][4] Some sources also indicate that the compound may be sensitive to air and light, so storage in a dark container, potentially under an inert atmosphere for long-term storage, is advisable.[5]

Q2: What is the shelf-life of 4-allylbenzoic acid?

A2: The shelf-life of 4-allylbenzoic acid is not definitively established and can be influenced by storage conditions. When stored properly as recommended, the product is chemically stable under standard ambient conditions.[2] For critical applications, it is recommended to re-analyze the material if it has been stored for an extended period, especially if the container has been opened and exposed to the atmosphere.

Q3: Is 4-allylbenzoic acid sensitive to moisture?

A3: Yes, it is advisable to avoid moisture during storage.[6] Hydrolysis of the carboxylic acid group is a potential degradation pathway, especially under non-neutral pH conditions.

Q4: What are the known incompatibilities for 4-allylbenzoic acid?

A4: 4-Allylbenzoic acid should not be stored with strong oxidizing agents.[4] Contact with strong bases should also be avoided as it will deprotonate the carboxylic acid and may facilitate other reactions.

Q5: What are the potential degradation pathways for 4-allylbenzoic acid?

A5: Based on its chemical structure, 4-allylbenzoic acid is susceptible to degradation through several pathways, including:

  • Oxidation: The allyl group is susceptible to oxidation, which can lead to the formation of epoxides, diols, or cleavage of the double bond.

  • Hydrolysis: While the benzoic acid group itself is relatively stable, reactions involving the carboxylic acid, such as esterification or decarboxylation, can occur under certain conditions.

  • Photodegradation: Aromatic carboxylic acids can be susceptible to degradation upon exposure to UV light.[3]

  • Thermal Decomposition: At elevated temperatures, decarboxylation or other decomposition reactions may occur.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Degradation of 4-allylbenzoic acid stock solution.Prepare fresh solutions for each experiment. If a stock solution must be stored, store it at a low temperature (2-8 °C) in a tightly capped, light-protected vial for a short period. Verify the purity of the stock solution using a suitable analytical method like HPLC before use.
Appearance of new peaks in chromatogram Sample degradation during analysis or storage.Review sample preparation and storage procedures. Ensure the mobile phase and diluents are compatible with 4-allylbenzoic acid. Consider performing a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of the analytical method.
Discoloration or change in physical appearance of the solid material Exposure to light, air, or contaminants.Do not use the material. Dispose of it according to safety guidelines. Review storage procedures and ensure the container is properly sealed and protected from light.
Low assay value Degradation of the material.Re-evaluate the storage conditions. If the material has been stored for a long time or under suboptimal conditions, it may have degraded. It is recommended to use a fresh batch of the compound.

Stability Data (Illustrative)

The following tables present illustrative quantitative data on the stability of 4-allylbenzoic acid under various stress conditions. This data is based on typical behavior for similar compounds and should be used for guidance only. Actual stability will depend on the specific experimental conditions.

Table 1: Illustrative Thermal Stability of Solid 4-Allylbenzoic Acid

TemperatureTime (weeks)Assay (%)Appearance
40°C499.5White powder
60°C498.2White powder
80°C495.1Slight yellowing

Table 2: Illustrative Stability of 4-Allylbenzoic Acid in Solution (0.1 M HCl, 25°C)

Time (hours)Assay (%)Degradation Product 1 (%)
01000
2499.8< 0.1
7299.50.2
16898.90.5

Table 3: Illustrative Stability of 4-Allylbenzoic Acid in Solution (0.1 M NaOH, 25°C)

Time (hours)Assay (%)Degradation Product 2 (%)
01000
2499.20.4
7297.51.2
16895.32.5

Table 4: Illustrative Photostability of Solid 4-Allylbenzoic Acid (ICH Option 2)

ConditionTimeAssay (%)Appearance
Light (1.2 million lux hours)100 hours99.1White powder
UV (200 watt hours/m²)100 hours98.5Slight yellowing

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-Allylbenzoic Acid

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Dissolve 4-allylbenzoic acid in 0.1 M HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve 4-allylbenzoic acid in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve 4-allylbenzoic acid in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid 4-allylbenzoic acid to 105°C for 24 hours.

  • Photodegradation: Expose solid 4-allylbenzoic acid to light and UV radiation according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Example)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes, then hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

G Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results check_solution Is the 4-allylbenzoic acid solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution check_solution->prepare_fresh No analyze_purity Analyze purity of aged solution (e.g., by HPLC) check_solution->analyze_purity Yes prepare_fresh->start Re-run experiment degraded Solution Degraded analyze_purity->degraded Purity < 99% stable Solution Stable analyze_purity->stable Purity > 99% degraded->prepare_fresh investigate_other Investigate other experimental parameters stable->investigate_other

Caption: Troubleshooting workflow for inconsistent experimental results.

G Potential Degradation Pathways of 4-Allylbenzoic Acid cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation parent 4-Allylbenzoic Acid epoxide Epoxide Derivative parent->epoxide H2O2 diol Diol Derivative parent->diol KMnO4 cleavage Aldehyde/Carboxylic Acid (from cleavage) parent->cleavage O3 photo_products Various Photoproducts parent->photo_products UV Light decarboxylation Allylbenzene parent->decarboxylation Heat

Caption: Potential degradation pathways of 4-allylbenzoic acid.

References

Technical Support Center: Degradation of 4-(2-Propenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathways of 4-(2-propenyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected initial sites of degradation for this compound?

A1: Based on the structure of this compound, the two most probable initial sites of degradation are the propenyl (allyl) group and the aromatic ring. The double bond in the propenyl group is susceptible to oxidation, while the benzene ring can undergo hydroxylation.

Q2: What are the likely microbial degradation pathways?

A2: Microbial degradation of aromatic acids typically proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. For this compound, a likely pathway involves initial oxidation of the propenyl group to form intermediates like an alcohol, aldehyde, or carboxylic acid, followed by hydroxylation of the benzene ring and subsequent ortho- or meta-cleavage.

Q3: What are the typical conditions for a forced degradation study of this compound?

A3: Forced degradation studies are essential to understand the intrinsic stability of a molecule. Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room or elevated temperatures.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105 °C) for several hours.

  • Photodegradation: Exposure to UV light (e.g., 254 nm) or a combination of UV and visible light.[1][2][3]

Q4: Which analytical techniques are best suited for identifying the degradation products?

A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the recommended technique.[4][5][6] HPLC allows for the separation of the parent compound from its degradation products, while MS provides mass information that is crucial for the identification and structural elucidation of the intermediates.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidant), elevate the temperature, or prolong the exposure time.[1][3]
Multiple, unresolved peaks in the chromatogram. Incomplete separation of degradation products. The mobile phase composition is not optimal.Optimize the HPLC method. This may involve adjusting the gradient, changing the mobile phase composition, or using a different column.
Mass spectral data is difficult to interpret. Co-elution of multiple degradation products. Fragmentation pattern is complex.Improve chromatographic separation. Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can aid in structural elucidation.
Inconsistent results between replicate experiments. Instability of degradation products. Variability in experimental conditions.Ensure precise control over all experimental parameters (temperature, pH, concentration of reagents). Analyze samples immediately after degradation or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).
Unexpected degradation products are formed. The degradation pathway is different from what was hypothesized. Secondary degradation of initial products.This is a valuable finding. Isolate the unexpected products for structural characterization using techniques like NMR. This could reveal a novel degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 80°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Evaporate the solvent from an aliquot of the stock solution and expose the solid residue to 105°C in an oven for 48 hours.

  • Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC-MS method.

Protocol 2: HPLC-MS Analysis for Degradation Products

This protocol provides a starting point for the analysis of degradation samples.

  • HPLC System: A reverse-phase HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: Diode Array Detector (DAD) to monitor at multiple wavelengths and a Mass Spectrometer.

  • MS Detector: Electrospray Ionization (ESI) in both positive and negative ion modes to ensure detection of a wide range of products.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)
Stress Condition % Degradation Number of Degradation Products Major Degradation Product (m/z)
1 M HCl, 80°C, 24h15.22178
1 M NaOH, RT, 24h45.84180, 196
30% H₂O₂, RT, 24h85.1>5178, 194, 210
Heat, 105°C, 48h5.51Not Determined
UV Light, 254nm, 48h22.73178

Visualizations

Predicted Oxidative Degradation Pathway of the Propenyl Group

G cluster_main Oxidative Degradation of Propenyl Group This compound This compound Intermediate_Alcohol Intermediate_Alcohol This compound->Intermediate_Alcohol Oxidation Intermediate_Aldehyde Intermediate_Aldehyde Intermediate_Alcohol->Intermediate_Aldehyde Oxidation Intermediate_Carboxylic_Acid Intermediate_Carboxylic_Acid Intermediate_Aldehyde->Intermediate_Carboxylic_Acid Oxidation

Caption: Predicted initial oxidative degradation of the propenyl side chain.

Predicted Ring Hydroxylation and Cleavage Pathway

G cluster_pathway Aromatic Ring Degradation This compound This compound Hydroxylated_Intermediate Hydroxylated_Intermediate This compound->Hydroxylated_Intermediate Hydroxylation Ring_Cleavage_Product Ring_Cleavage_Product Hydroxylated_Intermediate->Ring_Cleavage_Product Dioxygenase Central_Metabolism Central_Metabolism Ring_Cleavage_Product->Central_Metabolism Further Degradation G cluster_workflow Degradation Study Workflow Start Start Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Start->Forced_Degradation HPLC_MS_Analysis HPLC-MS Analysis Forced_Degradation->HPLC_MS_Analysis Data_Analysis Data Analysis and Product Identification HPLC_MS_Analysis->Data_Analysis Pathway_Elucidation Pathway Elucidation Data_Analysis->Pathway_Elucidation End End Pathway_Elucidation->End

References

Catalyst selection for the synthesis of 4-(2-Propenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 4-(2-Propenyl)benzoic acid

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of this compound, with a focus on catalyst selection, troubleshooting, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound?

A1: The most prevalent and effective methods involve palladium-catalyzed cross-coupling reactions. These reactions form a new carbon-carbon bond between an aromatic ring and the propenyl (allyl) group. The two primary strategies are:

  • Suzuki-Miyaura Coupling: This involves the reaction of a boronic acid or ester (e.g., allylboronic acid) with an aryl halide (e.g., 4-bromobenzoic acid). This method is known for its mild reaction conditions and high functional group tolerance.[1][2][3]

  • Mizoroki-Heck Reaction: This reaction couples an aryl halide (e.g., 4-bromobenzoic acid) with an alkene (e.g., propene or allyl alcohol). The Heck reaction is a powerful tool for C-C bond formation, though optimizing selectivity can be a key challenge.[4][5][6]

A less direct, alternative route could involve a Grignard reaction, where a Grignard reagent is reacted with carbon dioxide.[7][8] However, for this specific molecule, preparing the necessary allyl-substituted Grignard reagent from an aryl halide precursor is less straightforward than the cross-coupling methods.

Q2: How do I choose between the Suzuki and Heck coupling reactions?

A2: The choice depends on several factors including starting material availability, cost, and desired reaction scale.

  • Choose Suzuki Coupling if: You have access to the corresponding allylboronic acid or its esters. This reaction often gives higher yields and fewer side products, especially concerning alkene isomerization. The boronic acid reagents are generally stable and easy to handle.[2][3]

  • Choose Heck Reaction if: Propene or other simple allyl sources are more readily available or cost-effective. The Heck reaction avoids the need to pre-synthesize an organoboron reagent. However, careful control of reaction conditions is necessary to prevent side reactions and ensure high regioselectivity.[4][6]

Below is a logical workflow for selecting a synthetic route.

Start Start: Synthesize This compound ReagentCheck Assess Reagent Availability & Cost Start->ReagentCheck BoronicAvail Allylboronic acid or ester available? ReagentCheck->BoronicAvail Evaluate Boron Reagents PropeneAvail Propene / Allyl Alcohol readily available? ReagentCheck->PropeneAvail Evaluate Alkene Reagents SuzukiPath Suzuki Coupling Route ConsiderSuzuki High yield & selectivity are primary goals. SuzukiPath->ConsiderSuzuki HeckPath Heck Reaction Route ConsiderHeck Direct use of simple alkenes is preferred. HeckPath->ConsiderHeck BoronicAvail->SuzukiPath Yes BoronicAvail->PropeneAvail No PropeneAvail->HeckPath Yes End Proceed with Selected Protocol PropeneAvail->End No, Re-evaluate Starting Materials ConsiderSuzuki->End ConsiderHeck->End

Caption: Decision workflow for selecting a synthetic pathway.

Troubleshooting Guide: Suzuki-Miyaura Coupling

This section addresses common issues encountered when synthesizing this compound via Suzuki coupling of 4-bromobenzoic acid and an allylboronic acid derivative.

Q: My reaction yield is low or the reaction is not proceeding to completion. What should I check?

A: Low yield is a common issue that can often be traced back to the catalyst system, base, or solvent.

1. Catalyst and Ligand Inactivity:

  • Problem: The palladium(0) active species may not be generating efficiently or is deactivating.

  • Solution: Ensure an inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction, as oxygen can oxidize and deactivate the Pd(0) catalyst. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your ligands (e.g., phosphines) are not degraded. Consider using a more robust, pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[9]

2. Inappropriate Base or Solvent:

  • Problem: The base is crucial for activating the boronic acid for transmetalation.[2] An incorrect choice of base or solvent can halt the catalytic cycle.

  • Solution: The combination of base and solvent is critical. Aqueous bases like K₂CO₃ or Cs₂CO₃ are often effective, especially with water-miscible co-solvents like ethanol, dioxane, or THF. For base-sensitive substrates, a milder base like KF might be suitable.[2]

Catalyst and Condition Comparison for Suzuki Coupling

Catalyst SystemBaseSolventTemperature (°C)Typical YieldNotes
Pd(PPh₃)₄K₂CO₃ (2M aq.)Toluene80-100Good to ExcellentStandard, widely used conditions. Requires inert atmosphere.
Pd/C (5-10 mol%)K₂CO₃Ethanol/WaterRoom Temp - 60GoodHeterogeneous catalyst, easy to remove by filtration and potentially recyclable.[9]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/Water80-110ExcellentSPhos is an electron-rich biarylphosphine ligand that promotes efficient coupling.
PdCl₂(dppf)Cs₂CO₃Dioxane/Water80-100Good to ExcellentOften effective for challenging substrates.

Q: I am observing significant amounts of a side product from the homocoupling of 4-bromobenzoic acid. How can I prevent this?

A: Homocoupling (formation of 4,4'-biphenyldicarboxylic acid) typically occurs when the reductive elimination step is slow or when oxygen is present.

  • Solutions:

    • Improve Inert Atmosphere: Rigorously de-gas your solvents and maintain a positive pressure of an inert gas.

    • Adjust Ligand: Use more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos) which can accelerate the reductive elimination step relative to side reactions.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the allylboronic acid reagent to favor the cross-coupling pathway.

cluster_suzuki Suzuki Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R Ar-Pd(II)-R L₂ Trans->PdII_R Boron R-B(OR)₂ + Base Boron->Trans RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product ArX Ar-X (4-bromobenzoic acid) ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1]

Troubleshooting Guide: Mizoroki-Heck Reaction

This section addresses common issues when synthesizing this compound via the Heck reaction of 4-bromobenzoic acid and propene.

Q: The reaction is giving me a mixture of isomers instead of the desired terminal alkene.

A: Regioselectivity is a primary challenge in the Heck reaction. The palladium hydride intermediate formed can re-add to the double bond, leading to isomerization.

  • Solutions:

    • Use a Hydride Scavenger: Silver salts (e.g., Ag₂CO₃) can act as both a base and a halide scavenger, which helps prevent the formation of the palladium hydride species responsible for isomerization.

    • Choose the Right Ligand: Bulky phosphine ligands can favor the formation of the terminal alkene due to steric hindrance.

    • Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of isomerization.

Q: My catalyst appears to be turning into palladium black, and the reaction has stopped.

A: The formation of palladium black indicates catalyst decomposition, a common mode of deactivation.

  • Solutions:

    • Ligand Selection: Use phosphine ligands to stabilize the palladium nanoparticles and prevent agglomeration. For many Heck reactions, a combination of Pd(OAc)₂ and a ligand like PPh₃ or P(o-tolyl)₃ is effective.[4]

    • Phase-Transfer Catalysts: For reactions with inorganic bases, a phase-transfer catalyst (e.g., TBAB - tetrabutylammonium bromide) can improve solubility and stabilize the palladium catalyst.

    • Ensure Anhydrous Conditions: While some Heck reactions tolerate water, rigorous exclusion of water and oxygen is generally beneficial for catalyst stability.

Catalyst and Condition Comparison for Heck Reaction

Catalyst SystemBaseSolventTemperature (°C)Typical YieldNotes
Pd(OAc)₂ / PPh₃Et₃NDMF or Acetonitrile80-120Moderate to GoodClassic conditions; triethylamine acts as both base and solvent.
PdCl₂(PPh₃)₂NaOAcNMP100-140ModerateN-Methyl-2-pyrrolidone (NMP) is a high-boiling polar aprotic solvent.
"Ligandless" (Pd(OAc)₂)K₂CO₃ / TBABWater80-100Variable"Phosphine-free" conditions can be cost-effective but may have lower stability.[4]
Palladacycle CatalystsK₂CO₃DMAc120-150Good to ExcellentHighly stable pre-catalysts that often require lower catalyst loadings.

Detailed Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis using a common palladium catalyst.

Materials:

  • 4-Bromobenzoic acid (1.0 eq)

  • Allylboronic acid pinacol ester (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • Toluene and Water (e.g., 4:1 v/v)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromobenzoic acid, allylboronic acid pinacol ester, Pd(OAc)₂, and PPh₃.

  • Evacuate the flask and backfill with an inert gas (Argon or N₂). Repeat this cycle three times.

  • Add the previously de-gassed toluene. Stir for 5 minutes.

  • Prepare a de-gassed aqueous solution of K₂CO₃ and add it to the reaction mixture.

  • Heat the mixture to 90 °C with vigorous stirring for 6-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Acidify the aqueous layer with 2M HCl until a white precipitate forms (pH ~2).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure this compound.[10][11]

Protocol 2: Synthesis via Mizoroki-Heck Reaction

This protocol outlines the synthesis using propene gas.

Materials:

  • 4-Bromobenzoic acid (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 eq)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.06 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Add 4-bromobenzoic acid, Pd(OAc)₂, and P(o-tolyl)₃ to a pressure-rated reaction vessel equipped with a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert gas (Argon or N₂).

  • Add anhydrous DMF and triethylamine via syringe.

  • Seal the vessel and purge with propene gas for 2-3 minutes.

  • Pressurize the vessel with propene to the desired pressure (e.g., 2-3 bar).

  • Heat the reaction to 100 °C and stir for 12-24 hours. Monitor the reaction progress by checking the pressure drop and/or analyzing aliquots by LC-MS.

  • After completion, cool the vessel to room temperature and carefully vent the excess propene.

  • Pour the reaction mixture into a beaker containing 2M HCl. A precipitate should form.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water, then a small amount of cold diethyl ether to remove non-polar impurities.

  • Purify the crude product by recrystallization to afford pure this compound.

Reactants 1. Combine Reactants (Aryl Halide, Catalyst, Ligand) in Flask Inert 2. Establish Inert Atmosphere (Ar/N₂) Reactants->Inert Solvent 3. Add Degassed Solvents & Base Inert->Solvent React 4. Heat & Stir (Monitor Progress) Solvent->React Workup 5. Aqueous Workup & Acidification React->Workup Extract 6. Extraction with Organic Solvent Workup->Extract Purify 7. Dry, Concentrate & Purify Extract->Purify Product Final Product: This compound Purify->Product

Caption: General experimental workflow for cross-coupling synthesis.

References

Troubleshooting low conversion in 4-allylbenzoic acid polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers experiencing low conversion rates during the polymerization of 4-allylbenzoic acid. It includes frequently asked questions, detailed experimental protocols, and diagnostic workflows.

Troubleshooting Guide: Diagnosing Low Conversion

Low polymer conversion is a common issue that can often be traced back to several key areas: monomer quality, initiator activity, reaction conditions, or the presence of inhibitors. The following workflow provides a systematic approach to diagnosing the root cause of the problem.

G start Low Polymer Conversion Observed check_monomer 1. Verify Monomer Purity and Inhibitor Removal start->check_monomer check_initiator 2. Assess Initiator Quality and Concentration check_monomer->check_initiator Monomer OK analysis Analyze Polymer and Byproducts (NMR, GPC) check_monomer->analysis Impurity Suspected check_conditions 3. Review Reaction Conditions (Temp, Time, Atmosphere) check_initiator->check_conditions Initiator OK check_initiator->analysis Degradation Suspected check_solvent 4. Evaluate Solvent Effects check_conditions->check_solvent Conditions OK check_conditions->analysis Side Reactions Suspected check_solvent->analysis Solvent OK success Problem Resolved: Achieved Target Conversion analysis->success Root Cause Identified

Caption: A step-by-step workflow for troubleshooting low conversion in polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion in 4-allylbenzoic acid polymerization?

Low conversion can typically be attributed to one or more of the following factors:

  • Inhibitor Presence: The monomer, as supplied, contains inhibitors (like hydroquinone or MEHQ) to prevent premature polymerization during storage. Incomplete removal of these inhibitors is a primary cause of reaction failure.

  • Oxygen Inhibition: Free-radical polymerization is highly sensitive to oxygen. Dissolved oxygen in the reaction mixture can scavenge radicals, terminating polymerization chains prematurely.

  • Initiator Issues: The initiator may be degraded due to improper storage, or it may have been added at an incorrect concentration.

  • Monomer Impurities: Impurities in the 4-allylbenzoic acid monomer can interfere with the polymerization process.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent choice can significantly impact polymerization efficiency.

Q2: My reaction failed to initiate. How can I check if the inhibitor was properly removed?

If the polymerization does not start, residual inhibitor is the most likely cause. The standard method for removing phenolic inhibitors is to wash the monomer solution with an aqueous base, such as 1M NaOH.

Verification Steps:

  • Visual Check: After the base wash, the aqueous layer should be colored if inhibitors like hydroquinone are present. Repeated washes should result in a colorless aqueous layer.

  • Re-run with Control: If you suspect your inhibitor removal was incomplete, run a small-scale control reaction with freshly purified monomer.

ParameterBefore Inhibitor RemovalAfter Successful Removal
Appearance Clear, possibly yellowish liquid/solidClear, colorless liquid/solid
Storage Stable at room temperatureProne to polymerization, requires cold storage
Polymerization Inhibited or very slow initiationShould proceed as expected
Q3: How does oxygen inhibit the reaction, and what is the correct procedure for deoxygenation?

Oxygen is a diradical that readily reacts with the propagating radical chains, forming stable peroxide radicals. These species are generally unreactive towards further monomer addition and effectively terminate the polymerization process.

G I Initiator Radical (I•) M Monomer (M) I->M Initiation P Propagating Chain (P•) Polymer Polymer Chain (P-M) P->M Propagation O2 Oxygen (O2) P->O2 Inhibition Dead Terminated Chain (P-O-O•) O2->Dead

Caption: The inhibitory effect of oxygen on a free-radical polymerization chain reaction.

Recommended Deoxygenation Techniques:

MethodProcedureBest For
Freeze-Pump-Thaw The reaction mixture is frozen (liquid N2), subjected to high vacuum, and then thawed under inert gas. This cycle is repeated 3-4 times.Highest level of deoxygenation for sensitive polymerizations.
Inert Gas Purging An inert gas (Argon or Nitrogen) is bubbled through the solvent and reaction mixture for 30-60 minutes prior to heating and initiator addition.Simpler and sufficient for many standard polymerizations.
Q4: My conversion is low and the polymer has a low molecular weight. What is the likely cause?

This combination often points to an issue with chain transfer or an excessive concentration of the initiator.

  • High Initiator Concentration: Too much initiator creates a large number of polymer chains simultaneously. This depletes the monomer quickly, resulting in many short chains (low molecular weight) and potentially leaving unreacted monomer (low conversion).

  • Chain Transfer Agents: Certain solvents or impurities can act as chain transfer agents, terminating a growing chain and initiating a new, shorter one. Toluene, for example, is known to have a higher chain transfer constant than solvents like benzene or dioxane.

Troubleshooting Data:

ObservationPossible CauseRecommended Action
Low Conversion, Low MWInitiator concentration too high.Decrease initiator concentration by 20-50%.
Low Conversion, Low MWChain transfer to solvent.Change to a solvent with a lower chain transfer constant (e.g., dioxane, DMF).
Low Conversion, Bimodal GPCOxygen contamination or premature termination.Improve deoxygenation technique and ensure an inert atmosphere.

Experimental Protocols

Protocol 1: Inhibitor Removal from 4-Allylbenzoic Acid

Objective: To remove the phenolic inhibitor (e.g., MEHQ) from the 4-allylbenzoic acid monomer prior to polymerization.

Materials:

  • 4-allylbenzoic acid monomer

  • Diethyl ether or Ethyl acetate

  • 1.0 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the 4-allylbenzoic acid monomer in 3-4 volumes of diethyl ether in a separatory funnel.

  • Add an equal volume of 1.0 M NaOH solution to the funnel. Shake vigorously for 1 minute. Caution: Vent the funnel frequently to release pressure.

  • Allow the layers to separate. The aqueous (bottom) layer will be colored as it extracts the phenolic inhibitor. Drain and collect the aqueous layer.

  • Repeat the wash with fresh 1.0 M NaOH solution until the aqueous layer is colorless.

  • Wash the organic layer once with deionized water and once with saturated brine solution to remove residual NaOH.

  • Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate for 15-20 minutes.

  • Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the purified, inhibitor-free monomer.

  • Crucial: Use the purified monomer immediately or store it at low temperatures (e.g., < 4 °C) in the dark, as it is now prone to spontaneous polymerization.

Protocol 2: General Procedure for Free-Radical Polymerization

Objective: To perform a solution polymerization of inhibitor-free 4-allylbenzoic acid.

Materials:

  • Purified 4-allylbenzoic acid monomer

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Free-radical initiator (e.g., AIBN or Benzoyl Peroxide)

  • Schlenk flask or similar reaction vessel with a condenser

  • Inert gas supply (Argon or Nitrogen) with a bubbler

  • Stir plate and magnetic stir bar

  • Precipitation solvent (e.g., Methanol, Hexanes)

Procedure:

  • Add the purified 4-allylbenzoic acid and a magnetic stir bar to the Schlenk flask.

  • Add the desired volume of anhydrous solvent to achieve the target monomer concentration (e.g., 1-2 M).

  • Seal the flask and perform deoxygenation using either the Freeze-Pump-Thaw method (3 cycles) or by purging with an inert gas for 30-60 minutes.

  • While maintaining a positive pressure of inert gas, add the initiator (typically 0.1-1.0 mol% relative to the monomer).

  • Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-80 °C for AIBN).

  • Allow the reaction to proceed with stirring for the planned duration (e.g., 6-24 hours). The solution may become more viscous as the polymer forms.

  • To terminate the reaction, cool the flask to room temperature and expose the contents to air.

  • Isolate the polymer by precipitating the viscous reaction mixture into a large volume of a non-solvent (e.g., pouring a dioxane solution into cold methanol).

  • Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

  • Characterize the polymer for conversion (gravimetrically) and molecular weight (GPC).

Characterization of byproducts in 4-(2-Propenyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-(2-propenyl)benzoic acid, with a focus on the characterization and management of reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound via palladium-catalyzed cross-coupling reactions?

A1: The most frequently encountered byproducts in synthetic routes like the Heck or Suzuki coupling include unreacted starting materials (e.g., 4-halobenzoic acid), homocoupled products (e.g., 4,4'-biphenyldicarboxylic acid), and isomers of the target compound, such as (E/Z)-4-(1-propenyl)benzoic acid. Additionally, reduced starting material (benzoic acid) and residual palladium catalyst may also be present as impurities.

Q2: How can I confirm the presence of the isomeric byproduct, 4-(1-propenyl)benzoic acid?

A2: The presence of the 4-(1-propenyl)benzoic acid isomer can be confirmed using ¹H NMR spectroscopy. The terminal allyl group (=CH₂) of your desired product, this compound, typically shows two distinct signals around 5.0-5.2 ppm. In contrast, the internal double bond of the isomer will present a different splitting pattern, often a doublet of quartets or a multiplet in the 6.0-6.5 ppm region for the vinylic protons. GC-MS can also be used to separate and identify the isomers based on their mass spectra.

Q3: What causes the formation of homocoupled byproducts like 4,4'-biphenyldicarboxylic acid?

A3: Homocoupling of the aryl halide (e.g., 4-bromobenzoic acid) is a common side reaction in palladium-catalyzed couplings. It is often promoted by higher temperatures, high catalyst loading, or the presence of certain ligands. The mechanism involves the oxidative addition of two aryl halide molecules to the palladium center, followed by reductive elimination. To minimize this, optimizing reaction conditions such as temperature, reaction time, and the ratio of reactants is crucial.

Troubleshooting Guide

Issue 1: Low Yield of this compound with Significant Starting Material Remaining

Possible Cause: Inefficient catalytic activity or incomplete reaction.

Troubleshooting Steps:

  • Verify Catalyst Activity: Ensure the palladium catalyst has not been deactivated by exposure to air or impurities. Using a freshly opened catalyst or one stored under an inert atmosphere is recommended.

  • Check Reagent Quality: The allylating agent (e.g., allylboronic acid pinacol ester) can degrade over time. Verify its purity before use.

  • Optimize Reaction Conditions: As summarized in the table below, systematically vary the temperature, solvent, and base to improve conversion. A slight increase in temperature may enhance the reaction rate, but excessive heat can promote byproduct formation.

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen), as oxygen can deactivate the palladium catalyst.

Issue 2: Product is Contaminated with an Isomerized Byproduct

Possible Cause: The palladium catalyst can facilitate isomerization of the allyl group's double bond from the terminal to the more stable internal position.

Troubleshooting Steps:

  • Lower Reaction Temperature: Isomerization is often favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable conversion rate can suppress this side reaction.

  • Choose a Different Ligand: The choice of phosphine ligand can significantly influence the degree of isomerization. Experiment with different ligands to find one that minimizes this side reaction.

  • Reduce Reaction Time: Prolonged exposure of the product to the catalyst can increase the likelihood of isomerization. Monitor the reaction progress (e.g., by TLC or GC) and quench it as soon as the starting material is consumed.

  • Purification Strategy: If isomerization cannot be completely avoided, purification via column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate with a small amount of acetic acid) can often separate the desired product from its isomer.

Byproduct Analysis Data

The following table summarizes hypothetical GC-MS analysis results under different reaction conditions to illustrate how changes can affect the product distribution.

Condition IDTemperature (°C)LigandProduct (%)Isomer (%)Homocoupling (%)Unreacted SM (%)
A 100PPh₃751555
B 80PPh₃85546
C 80SPhos92<125

Table 1: Effect of reaction conditions on product and byproduct distribution.

Visualized Workflows

Byproduct_Identification_Workflow cluster_0 Byproduct Identification Workflow Start Crude Product Mixture TLC Initial Check via TLC Start->TLC Purification Column Chromatography TLC->Purification Fractions Collect Fractions Purification->Fractions Analysis Analyze Fractions (NMR, GC-MS, HPLC) Fractions->Analysis Structure Structure Elucidation Analysis->Structure End Identified Byproduct Structure->End

Caption: General workflow for the isolation and identification of byproducts.

Troubleshooting_Low_Yield cluster_1 Troubleshooting Tree: Low Yield Start Low Product Yield Check_SM Starting Material Remaining? Start->Check_SM Yes_SM Yes Check_SM->Yes_SM Yes No_SM No Check_SM->No_SM No Cause_Incomplete Cause: Incomplete Reaction Yes_SM->Cause_Incomplete Cause_Decomposition Cause: Product/Reagent Decomposition No_SM->Cause_Decomposition Solution_Incomplete Action: - Increase Temperature - Check Catalyst Activity - Verify Reagent Purity Cause_Incomplete->Solution_Incomplete Solution_Decomposition Action: - Lower Temperature - Reduce Reaction Time - Use Milder Base Cause_Decomposition->Solution_Decomposition

Technical Support Center: Scale-up Synthesis of 4-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 4-allylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of 4-allylbenzoic acid?

A1: The most prevalent methods for synthesizing 4-allylbenzoic acid on a larger scale include:

  • Kumada Coupling: This involves the reaction of a Grignard reagent (e.g., allylmagnesium bromide) with an aryl halide (e.g., 4-bromobenzoic acid) catalyzed by a palladium or nickel catalyst. This is often a preferred route for its relatively high yields and tolerance to functional groups.

  • Suzuki-Miyaura Coupling: This cross-coupling reaction uses an organoboron reagent (e.g., allylboronic acid or its esters) and an aryl halide. It is known for its mild reaction conditions and excellent functional group tolerance.[1][2]

  • Heck Reaction: This method involves the palladium-catalyzed coupling of an alkene (e.g., allyl alcohol or its derivatives) with an aryl halide. While effective, controlling selectivity and preventing side reactions can be a challenge at scale.

  • Grignard Reaction with Carbon Dioxide: This classic method involves the formation of a Grignard reagent from 4-allyl-bromobenzene, followed by carboxylation with solid carbon dioxide (dry ice). Ensuring anhydrous conditions and efficient carboxylation are key challenges.

Q2: What are the primary challenges when scaling up the synthesis of 4-allylbenzoic acid?

A2: Key scale-up challenges include:

  • Reaction Kinetics and Heat Management: Exothermic reactions, common in Grignard formation and cross-coupling, can become difficult to control on a larger scale, potentially leading to side reactions and safety hazards.

  • Reagent Addition and Mixing: Ensuring homogeneous mixing and controlled addition of reagents is critical to avoid localized overheating and byproduct formation.[3]

  • Catalyst Activity and Deactivation: Maintaining catalyst activity and preventing deactivation over the course of the reaction is crucial for achieving high yields and product quality in palladium-catalyzed reactions.

  • Impurity Profile and Purification: The impurity profile can change significantly upon scale-up. The removal of process-related impurities, such as residual palladium, ligands, and byproducts from side reactions, often requires the development of robust purification protocols like crystallization.

  • Work-up and Product Isolation: Handling large volumes of solvents and reagents during the work-up and isolating the final product efficiently and safely are major considerations.

Q3: How can I minimize the formation of homocoupling byproducts in Suzuki-Miyaura and Kumada couplings?

A3: Homocoupling, the unwanted reaction of two molecules of the same starting material, can be minimized by:

  • Controlling Oxygen Levels: For Suzuki coupling, minimizing oxygen exposure can reduce the homocoupling of boronic acids.[1]

  • Optimizing Reaction Temperature: Lowering the reaction temperature can often suppress homocoupling side reactions.[1]

  • Using an Excess of One Coupling Partner: Employing a slight excess of the aryl halide can favor the desired cross-coupling over the homocoupling of the organometallic reagent.[1]

  • Careful Catalyst and Ligand Selection: Certain catalyst and ligand systems are less prone to promoting homocoupling.

Troubleshooting Guides

Kumada Coupling of 4-Bromobenzoic Acid and Allylmagnesium Bromide
Issue Potential Cause Troubleshooting Steps
Low Yield of 4-Allylbenzoic Acid Incomplete reaction; Deactivation of the catalyst; Isomerization of the allyl group.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (nitrogen or argon).- Use high-purity, dry reagents and solvents.- Optimize catalyst loading; higher loadings may be needed at scale.- Consider using a more robust ligand to stabilize the palladium catalyst.
Formation of Isomeric Impurities (e.g., propenylbenzoic acid) Isomerization of the double bond catalyzed by the palladium complex.- Use a ligand that promotes rapid reductive elimination, minimizing the time the allyl group is coordinated to the palladium center.- Lower the reaction temperature.
Difficult Product Isolation due to Magnesium Salts Formation of magnesium salts of the carboxylic acid.- A specialized workup may be required to efficiently isolate the basic amine product in the presence of excess Mg2+ salts.[4] This can be adapted for the acidic product by careful pH adjustment and extraction.
Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid and Allylboronic Acid
Issue Potential Cause Troubleshooting Steps
Inconsistent Reaction Rates Heterogeneous mixture; Poor mixing.- On a larger scale, switch from magnetic stirring to overhead mechanical stirring for more efficient mixing.[3]- Ensure the base is finely powdered and well-dispersed.
Significant Byproduct Formation (e.g., biaryls) Homocoupling of the boronic acid.- Degas all solvents and reagents thoroughly to minimize oxygen content.- Use a slight excess of the 4-bromobenzoic acid.
Residual Palladium in the Final Product Inefficient removal during work-up.- Implement a post-reaction treatment with a scavenger resin or perform multiple crystallizations to reduce palladium levels.
Heck Reaction of 4-Bromobenzoic Acid and Allyl Alcohol
Issue Potential Cause Troubleshooting Steps
Formation of Multiple Products Lack of regioselectivity in the Heck coupling.- Screen different phosphine ligands to improve regioselectivity.- Optimize the base and solvent system.
Low Catalyst Turnover Catalyst decomposition at higher temperatures.- Use a more thermally stable catalyst system.- Consider a lower reaction temperature with a longer reaction time.
Polymerization of the Alkene Side reaction under the reaction conditions.- Add a polymerization inhibitor to the reaction mixture.- Maintain strict temperature control.

Experimental Protocols

Multi-Gram Scale Synthesis of 4-Allylbenzoic Acid via Kumada Coupling

This protocol is adapted from a kilogram-scale synthesis of a related compound and is intended for experienced chemists.[4] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe

  • Nitrogen or argon supply

  • Addition funnel

  • 4-Bromobenzoic acid (e.g., 500 g, 2.49 mol)

  • Allylmagnesium bromide solution (e.g., 1.0 M in THF, 3.0 L, 3.0 mol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (e.g., 18.2 g, 0.025 mol)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), e.g., 6 M

  • Ethyl acetate

  • Brine solution

Procedure:

  • Reactor Setup: Assemble and flame-dry the 10 L reactor under a stream of nitrogen. Allow the reactor to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Loading: Charge the reactor with 4-bromobenzoic acid (500 g) and Pd(dppf)Cl2 (18.2 g).

  • Solvent Addition: Add anhydrous THF (5 L) to the reactor and begin stirring to dissolve the solids.

  • Grignard Reagent Addition: Slowly add the allylmagnesium bromide solution to the reactor via the addition funnel over a period of 2-3 hours. Maintain the internal temperature below 30 °C using the reactor jacket. An exotherm will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or TLC.

  • Quenching: Once the reaction is complete, cool the reactor to 0-5 °C. Slowly and carefully quench the reaction by adding 6 M HCl (4 L) via the addition funnel. Maintain the temperature below 20 °C.

  • Work-up:

    • Stop stirring and allow the layers to separate.

    • Separate the aqueous layer and extract it with ethyl acetate (2 x 2 L).

    • Combine the organic layers and wash with brine (2 L).

    • Dry the combined organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Recrystallize the crude 4-allylbenzoic acid from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the pure product.

Data Presentation

Table 1: Comparison of Synthetic Routes for 4-Allylbenzoic Acid

Synthetic Route Typical Yields (Lab Scale) Key Scale-up Challenges Common Impurities
Kumada Coupling 80-95%Exotherm control, Grignard stability, catalyst cost.Homocoupled products, residual palladium, magnesium salts.
Suzuki-Miyaura Coupling 75-90%Boronic acid stability, catalyst cost, byproduct removal.[1]Homocoupled products, deboronated starting material, residual palladium.
Heck Reaction 60-80%Regioselectivity, catalyst deactivation, alkene polymerization.Isomeric products, oligomers/polymers of the alkene.
Grignard + CO2 50-70%Anhydrous conditions, efficient carboxylation, work-up.Unreacted Grignard reagent, biphenyl (from homocoupling).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification reagents Reagent Loading (4-Bromobenzoic Acid, Catalyst) solvent Solvent Addition (Anhydrous THF) reagents->solvent grignard Grignard Addition (Allylmagnesium Bromide) solvent->grignard reaction Reaction Monitoring (Stirring at RT) grignard->reaction quench Quenching (HCl) reaction->quench Reaction Complete extraction Extraction (Ethyl Acetate) quench->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration drying->concentration crystallization Recrystallization concentration->crystallization product Pure 4-Allylbenzoic Acid crystallization->product troubleshooting_logic start Low Yield Observed check_conditions Check Reaction Conditions (Anhydrous, Inert Atmosphere?) start->check_conditions check_reagents Check Reagent Purity (Dry Solvents, High Purity Starting Materials?) check_conditions->check_reagents Conditions OK solution1 Solution: Improve drying of glassware and solvents. check_conditions->solution1 Issue Found check_catalyst Evaluate Catalyst (Loading, Activity) check_reagents->check_catalyst Reagents Pure solution2 Solution: Purify starting materials. check_reagents->solution2 Impurity Detected check_mixing Assess Mixing Efficiency (Overhead Stirring?) check_catalyst->check_mixing Catalyst OK solution3 Solution: Increase catalyst loading or screen new catalysts/ligands. check_catalyst->solution3 Low Activity solution4 Solution: Implement overhead mechanical stirring. check_mixing->solution4 Poor Mixing

References

Validation & Comparative

A Comparative Guide to the Polymerization of 4-(2-Propenyl)benzoic Acid and 4-Vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the polymerization behavior of two functionalized benzoic acid monomers: 4-(2-propenyl)benzoic acid (also known as 4-allylbenzoic acid) and 4-vinylbenzoic acid. The selection of a suitable monomer is critical in the synthesis of functional polymers for a wide range of applications, including drug delivery systems, advanced coatings, and specialized materials. This document aims to provide an objective comparison based on available experimental data and established principles of polymer chemistry to aid in this selection process.

Monomer Structures and Properties

The key structural difference between this compound and 4-vinylbenzoic acid lies in the nature of the polymerizable group attached to the phenyl ring. 4-Vinylbenzoic acid possesses a vinyl group directly conjugated with the aromatic system, while this compound has an allyl group, where a methylene (-CH2-) spacer separates the double bond from the phenyl ring. This seemingly minor difference has profound implications for their polymerization behavior.

MonomerStructureMolar Mass ( g/mol )CAS Number
This compound 162.191076-99-9
4-Vinylbenzoic acid 148.161075-49-6

Polymerization Behavior: A Tale of Two Double Bonds

The reactivity of the polymerizable double bond is the most significant point of differentiation between these two monomers. While extensive experimental data is available for the polymerization of 4-vinylbenzoic acid, similar data for the homopolymerization of this compound is scarce in the scientific literature. The comparison for this compound is therefore primarily based on the well-understood principles of allyl monomer polymerization.

4-Vinylbenzoic Acid: A Readily Polymerizable Monomer

4-Vinylbenzoic acid (4-VBA) is a versatile monomer that readily undergoes polymerization via various mechanisms, including free radical polymerization and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1] The vinyl group is activated by its conjugation with the phenyl ring, making it susceptible to radical attack and efficient propagation.

Key characteristics of 4-VBA polymerization include:

  • High Polymerization Rates: The activated double bond leads to rapid polymer chain growth.

  • High Molecular Weight Polymers: It is possible to synthesize high molecular weight poly(4-vinylbenzoic acid) (P4VBA).[1]

  • Controlled Polymerization: Techniques like RAFT allow for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[2]

This compound: The Challenge of Allylic Termination

In stark contrast to its vinyl counterpart, this compound is expected to exhibit poor homopolymerization characteristics under typical radical polymerization conditions. This is a general feature of allyl monomers and is attributed to a process called degradative chain transfer .[3]

During radical polymerization, the propagating radical can abstract a hydrogen atom from the methylene group of the allyl monomer, forming a resonance-stabilized allylic radical. This allylic radical is relatively unreactive and is slow to re-initiate a new polymer chain. This process effectively terminates the growing chain and leads to:

  • Low Polymerization Rates: The frequent chain transfer events slow down the overall rate of polymerization.[3]

  • Low Molecular Weight Polymers: The formation of short polymer chains (oligomers) is common as chain growth is prematurely terminated.[3]

The following diagram illustrates the process of degradative chain transfer in allyl polymerization.

degradative_chain_transfer cluster_propagation Chain Propagation cluster_transfer Degradative Chain Transfer P_radical P• PM_radical PM• P_radical->PM_radical + M M Allyl Monomer ... ... PM_radical->... Further Propagation P_radical2 P• PH PH (Dead Polymer) P_radical2->PH + M M2 Allyl Monomer Allyl_radical Allylic Radical (Stable) Slow Re-initiation Slow Re-initiation Allyl_radical->Slow Re-initiation

Caption: Degradative chain transfer in allyl polymerization.

Comparative Data on Polymerization Performance

The table below summarizes the expected and experimentally determined performance of the two monomers in radical polymerization.

ParameterThis compound (Expected)4-Vinylbenzoic acid (Experimental Data)
Polymerization Rate Very slowModerate to high
Achievable Molecular Weight Low (oligomers)High (e.g., Mn > 10,000 g/mol )[1]
Polydispersity Index (PDI) BroadCan be narrow with controlled methods (e.g., < 1.2)[2]
Polymerization Mechanism Primarily free radical (inefficient)Free radical, RAFT, ATRP, etc.

Experimental Protocols

RAFT Polymerization of 4-Vinylbenzoic Acid

This protocol is adapted from a study on the synthesis of poly(4-vinylbenzoic acid) for battery applications.[2]

Materials:

  • 4-Vinylbenzoic acid (4-VBA)

  • 2-Cyano-2-propyl benzodithioate (CPDB) (RAFT agent)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)

  • N,N-Dimethylformamide (DMF) (Solvent)

Procedure:

  • In a round-bottom flask, dissolve 4-VBA (e.g., 1 g, 6.7 mmol), CPDB, and AIBN in DMF. The molar ratio of [4-VBA]:[CPDB]:[AIBN] can be adjusted to target a specific molecular weight (e.g., 479:1:0.14).[2]

  • De-gas the mixture by several freeze-pump-thaw cycles to remove oxygen.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (e.g., 70°C) for a defined period.

  • Terminate the polymerization by cooling the reaction mixture and exposing it to air.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., diethyl ether).

  • Collect the polymer by filtration and dry it under vacuum.

RAFT_Polymerization_Workflow A Mix 4-VBA, RAFT Agent (CPDB), and Initiator (AIBN) in DMF B De-gas via Freeze-Pump-Thaw Cycles A->B C Heat under Inert Atmosphere (e.g., 70°C) B->C D Terminate Polymerization (Cooling) C->D E Precipitate Polymer in Non-Solvent D->E F Filter and Dry Polymer E->F

Caption: Workflow for RAFT polymerization of 4-VBA.

Hypothetical Free Radical Polymerization of this compound

While expected to be inefficient, a standard free radical polymerization would be the initial approach to polymerize this compound.

Materials:

  • This compound

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)

  • Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

  • Dissolve this compound and AIBN in the chosen solvent in a reaction vessel.

  • De-gas the solution thoroughly to remove oxygen, which can inhibit radical polymerization.

  • Heat the reaction mixture under an inert atmosphere to the decomposition temperature of AIBN (typically 60-80°C).

  • Maintain the temperature for an extended period (e.g., 24-48 hours) due to the expected low polymerization rate.

  • Attempt to isolate the product by precipitation in a non-solvent. It is anticipated that the product will be a low-molecular-weight oligomer.

Conclusion

For applications requiring the synthesis of well-defined, high molecular weight polymers with a carboxylic acid functionality on a phenyl ring, 4-vinylbenzoic acid is the clear monomer of choice . Its activated vinyl group allows for efficient and controllable polymerization through various techniques, yielding polymers with predictable properties.

In contrast, This compound is a challenging monomer for homopolymerization due to the inherent issue of degradative chain transfer associated with the allyl group. This leads to slow polymerization rates and the formation of low molecular weight products. While it might find utility in copolymerizations where its incorporation is limited, or in applications where low molecular weight oligomers are desired, it is not a suitable candidate for forming high polymers via conventional radical methods. Researchers and professionals in drug development and materials science should carefully consider these fundamental differences in reactivity when designing their polymer synthesis strategies.

References

A Comparative Analysis of the Reactivity of Allyl and Vinyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of allyl benzoic acid and vinyl benzoic acid. The information presented herein is supported by established principles in polymer chemistry and reaction kinetics, offering valuable insights for applications in materials science and drug development where the controlled functionalization of aromatic carboxylic acids is paramount.

Executive Summary

Allyl and vinyl benzoic acids are both valuable monomers for the synthesis of functionalized polymers and for the modification of bioactive molecules. Their reactivity is primarily dictated by the nature of their unsaturated substituent—the allyl (CH₂=CH-CH₂) group versus the vinyl (CH=CH₂) group. In general, vinyl benzoic acid exhibits significantly higher reactivity in radical polymerization compared to allyl benzoic acid . This difference is attributed to the propensity of the allyl group to undergo degradative chain transfer, a process that terminates the growing polymer chain and results in the formation of low molecular weight oligomers. In contrast, the vinyl group readily participates in chain propagation, leading to the formation of high molecular weight polymers. Beyond polymerization, the electronic and steric differences between the allyl and vinyl groups can also influence their participation in other reactions, such as electrophilic additions and esterifications.

Comparative Reactivity Data

Reaction TypeMonomerRelative ReactivityKey Observations & Supporting Data
Radical Polymerization 4-Vinylbenzoic AcidHigh Readily undergoes radical polymerization to form high molecular weight polymers. Studies on the polymerization of 4-vinylbenzoic acid and its esters demonstrate efficient chain propagation.[1] The rate of polymerization is proportional to the monomer and the square root of the initiator concentration.[2]
Allyl Benzoic Acid (inferred from Allyl Benzoate)Low Polymerization of allyl compounds is generally inefficient, yielding low molecular weight polymers. This is due to "degradative chain transfer," where a hydrogen atom is abstracted from the allylic position, forming a stable, non-propagating radical.[3] For allyl acetate, the degree of polymerization is typically low (around 13).[3]
Esterification BothModerate to High The reactivity of the carboxylic acid group in both molecules is similar and primarily influenced by steric hindrance and the electronic nature of the benzene ring. Both can be readily esterified with alcohols under acidic catalysis (Fischer esterification). The reaction is an equilibrium process, and yields can be maximized by removing water or using an excess of the alcohol.

Reaction Mechanisms and Logical Relationships

The disparate reactivity of allyl and vinyl groups in radical polymerization stems from the stability of the radical intermediates formed.

Radical Polymerization of Vinyl Benzoic Acid

The radical polymerization of vinyl benzoic acid proceeds via a standard chain-growth mechanism, involving initiation, propagation, and termination steps. The propagating radical is a relatively unstable secondary radical, which readily attacks another monomer unit, leading to efficient chain growth.

Vinyl_Polymerization Initiator Initiator Radical (R.) Radical (R.) Initiator->Radical (R.) Initiation Propagating_Radical_1 R-CH2-CH(Ar-COOH). Radical (R.)->Propagating_Radical_1 + Vinyl Benzoic Acid Propagating_Radical_2 R-(CH2-CH(Ar-COOH))n. Propagating_Radical_1->Propagating_Radical_2 + Vinyl Benzoic Acid ... ... Propagating_Radical_2->... Propagation Dead_Polymer Dead_Polymer Propagating_Radical_2->Dead_Polymer Termination Polymer Polymer ...->Polymer Propagation

Caption: Radical polymerization of vinyl benzoic acid.

Radical Polymerization of Allyl Benzoic Acid

In contrast, the radical polymerization of allyl benzoic acid is hindered by degradative chain transfer. The propagating radical can abstract a hydrogen atom from the allylic position of a monomer molecule. This results in a stable, resonance-delocalized allylic radical that is less likely to initiate a new polymer chain, thus terminating the kinetic chain.

Allyl_Polymerization Initiator Initiator Radical (R.) Radical (R.) Initiator->Radical (R.) Initiation Propagating_Radical R-(CH2-CH(CH2-Ar-COOH))n. Radical (R.)->Propagating_Radical + Allyl Benzoic Acid Dead_Polymer Dead_Polymer Propagating_Radical->Dead_Polymer Degradative Chain Transfer Allyl_Monomer Allyl Benzoic Acid Stable_Allyl_Radical Resonance-Stabilized Allyl Radical Dead_Polymer->Stable_Allyl_Radical

Caption: Degradative chain transfer in allyl polymerization.

Experimental Protocols

Synthesis of 4-Vinylbenzoic Acid

4-Vinylbenzoic acid can be synthesized via the Wittig reaction, starting from 4-carboxybenzaldehyde.

Materials:

  • 4-Carboxybenzaldehyde

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Toluene

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • A suspension of methyltriphenylphosphonium bromide in anhydrous toluene is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Potassium tert-butoxide is added portion-wise to the stirred suspension at room temperature.

  • The resulting orange-red ylide solution is stirred for 30 minutes.

  • A solution of 4-carboxybenzaldehyde in anhydrous toluene is added dropwise to the ylide solution.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the addition of water.

  • The aqueous layer is separated, washed with diethyl ether, and then acidified with concentrated hydrochloric acid to precipitate the product.

  • The crude 4-vinylbenzoic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Synthesis of 4-Allylbenzoic Acid (via Grignard Reaction)

A plausible synthetic route to 4-allylbenzoic acid involves the Grignard reaction of 4-bromobenzoic acid with allyl bromide.

Materials:

  • 4-Bromobenzoic acid

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Allyl bromide

  • Dry ice (solid CO₂)

  • Hydrochloric acid

Procedure:

  • Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere.

  • A solution of 4-bromobenzoic acid in anhydrous THF is added dropwise to initiate the Grignard reagent formation.

  • Once the reaction has started (indicated by heat evolution and disappearance of magnesium), the remaining solution is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional hour.

  • The Grignard reagent is cooled in an ice bath, and a solution of allyl bromide in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is quenched by pouring it over crushed dry ice.

  • After the excess dry ice has sublimed, the mixture is acidified with dilute hydrochloric acid.

  • The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by recrystallization or column chromatography.

Radical Polymerization of 4-Vinylbenzoic Acid

Materials:

  • 4-Vinylbenzoic acid (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • 4-Vinylbenzoic acid and AIBN are dissolved in DMF in a polymerization tube.

  • The solution is degassed by several freeze-pump-thaw cycles.

  • The sealed tube is placed in a thermostated oil bath at a specific temperature (e.g., 60-80 °C) to initiate polymerization.

  • The polymerization is allowed to proceed for a predetermined time.

  • The reaction is terminated by cooling the tube in an ice bath.

  • The polymer is precipitated by pouring the reaction mixture into an excess of a non-solvent like methanol.

  • The precipitated poly(4-vinylbenzoic acid) is collected by filtration, washed with the non-solvent, and dried under vacuum.

Fischer Esterification of Benzoic Acid Derivatives

This general procedure can be applied to both allyl and vinyl benzoic acids.

Materials:

  • Allyl or Vinyl Benzoic Acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether)

Procedure:

  • The benzoic acid derivative is dissolved in an excess of the anhydrous alcohol in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is carefully added.

  • The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling, the excess alcohol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with water, then with a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ester.

  • The ester can be further purified by distillation or column chromatography.

References

A Comparative Performance Analysis: Poly(4-vinylbenzoic acid) vs. Poly(4-allylbenzoic acid)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the performance characteristics of poly(4-vinylbenzoic acid) (PVBA) and poly(4-allylbenzoic acid) (PABA). The analysis reveals a significant disparity in the available research and application data, with PVBA being a well-characterized polymer used in various fields, while PABA remains largely a theoretical material due to fundamental challenges in its synthesis. This guide will objectively present the known properties of PVBA and contrast them with the anticipated characteristics and synthetic difficulties of PABA, supported by principles of polymer chemistry.

Structural and Synthetic Overview

The key difference between the two polymers lies in their monomer structure: an ethylene group directly attached to the aromatic ring in 4-vinylbenzoic acid versus an allyl group (a methylene bridge between the vinyl group and the ring) in 4-allylbenzoic acid. This seemingly minor structural variance has profound implications for polymerization.

PVBA is readily synthesized via standard free-radical polymerization techniques. The vinyl group's double bond is activated by the aromatic ring, facilitating efficient chain propagation and leading to high molecular weight polymers.

In contrast, the polymerization of allyl monomers like 4-allylbenzoic acid is notoriously inefficient. This is due to a process called allylic termination , where a propagating radical abstracts a hydrogen atom from the methylene group of another monomer. This creates a highly stable, resonance-delocalized allylic radical that is too stable to initiate new polymer chains, effectively terminating the polymerization process. This results in the formation of only low molecular weight oligomers instead of long-chain polymers.

// Nodes start [label="Propagating\nRadical Chain (P•)", fillcolor="#4285F4"]; monomer [label="Allyl Monomer\n(e.g., 4-allylbenzoic acid)", fillcolor="#FBBC05", fontcolor="#202124"]; transfer [label="Chain Transfer Event\n(H-atom abstraction)", shape=diamond, fillcolor="#EA4335"]; terminated [label="Terminated Polymer\nChain (P-H)", fillcolor="#5F6368"]; stable [label="Stable Allylic Radical\n(Resonance Stabilized)", fillcolor="#34A853"]; end [label="Polymerization\nTerminated", shape=ellipse, fillcolor="#202124"];

// Edges start -> transfer [label="Reacts with"]; monomer -> transfer; transfer -> terminated [label="Forms"]; transfer -> stable [label="Forms"]; stable -> end [label="Too stable to\nre-initiate chain"]; } caption { label="Figure 2. Mechanism of allylic termination hindering polymerization of allyl monomers."; fontsize=12; fontcolor="#202124"; }

Performance Data and Properties

Due to the synthetic challenges described above, there is a significant lack of experimental data for poly(4-allylbenzoic acid). The following tables summarize the known quantitative data for PVBA and highlight the data gap for PABA.

Table 1: Thermal and Physical Properties

PropertyPoly(4-vinylbenzoic acid) (PVBA)Poly(4-allylbenzoic acid) (PABA)
Glass Transition Temp. (Tg) ~185 °CNot Available
Decomposition Temp. (Td) > 300 °C (onset)Not Available (Expected to be lower than PVBA)
Molecular Weight (Mw) High (10,000 - >200,000 g/mol achievable)Very Low (Oligomers only)
Appearance White to off-white powderNot Available

Table 2: Solubility Characteristics

SolventPoly(4-vinylbenzoic acid) (PVBA)Poly(4-allylbenzoic acid) (PABA)
Water (alkaline) SolubleNot Available (Expected to be soluble if ionized)
Methanol SolubleNot Available
Ethanol SolubleNot Available
DMF, DMSO SolubleNot Available
Toluene, Hexane InsolubleNot Available

Experimental Protocols

The protocols provided here are for the synthesis and characterization of poly(4-vinylbenzoic acid), as standardized methods for PABA are not established in the literature.

A. Synthesis of Poly(4-vinylbenzoic acid) via Free-Radical Polymerization

  • Monomer Preparation: 4-vinylbenzoic acid (4-VBA) monomer is dissolved in a suitable solvent, such as dimethylformamide (DMF) or 1,4-dioxane, in a reaction flask.

  • Initiator Addition: A free-radical initiator, typically azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the solution (typically 1-2 mol% with respect to the monomer).

  • Degassing: The solution is subjected to several freeze-pump-thaw cycles or purged with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: The sealed flask is heated in an oil bath to a temperature appropriate for the initiator's decomposition (e.g., 60-70 °C for AIBN). The reaction is allowed to proceed for 12-24 hours.

  • Precipitation and Purification: After cooling, the viscous solution is slowly poured into a non-solvent, such as methanol, water, or diethyl ether, with vigorous stirring to precipitate the polymer.

  • Washing and Drying: The precipitated white polymer is collected by filtration, washed several times with the non-solvent to remove unreacted monomer and initiator, and dried in a vacuum oven at 50-60 °C until a constant weight is achieved.

B. Characterization of Poly(4-vinylbenzoic acid)

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the polymer structure. The disappearance of vinyl proton peaks (~5.5-6.5 ppm) and the appearance of broad peaks corresponding to the polymer backbone are indicative of successful polymerization.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the average molecular weight (Mw, Mn) and the polydispersity index (PDI) of the polymer, providing information on the chain length distribution.

  • Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the polymer by measuring its weight loss as a function of increasing temperature, thereby determining the decomposition temperature (Td).

Conclusion and Outlook

The comparison between poly(4-vinylbenzoic acid) and poly(4-allylbenzoic acid) is fundamentally a comparison between a well-established, versatile polymer and a theoretical counterpart that is synthetically inaccessible via standard methods.

  • Poly(4-vinylbenzoic acid) (PVBA) stands out as a robust, high-performance polymer. Its carboxylic acid groups provide pH-responsiveness, making it highly valuable for applications in drug delivery, smart hydrogels, dental adhesives, and as a component in polyelectrolyte multilayers. Its high thermal stability and predictable synthesis allow for reliable and scalable production.

  • Poly(4-allylbenzoic acid) (PABA) remains uncharacterized. The inherent propensity of its monomer for allylic termination prevents the formation of high molecular weight polymers. Any material produced is likely to be a low molecular weight oligomer with poor mechanical properties and thermal stability compared to PVBA. Overcoming this synthetic barrier would require specialized polymerization techniques, such as ring-opening metathesis polymerization (ROMP) of a strained cyclic precursor, which adds significant complexity and cost.

For researchers and drug development professionals, PVBA is the clear and currently only viable choice . Its well-documented properties, commercial availability of the monomer, and straightforward synthesis make it a reliable platform for innovation. Future research efforts would be better directed at exploring the full potential of PVBA and its copolymers rather than pursuing the challenging synthesis of PABA, unless a specific and critical need for the unique spacing of the allyl group justifies a significant synthetic research program.

A Comparative Guide to the Thermal Stability of Polymers Derived from Aromatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of polymers derived from aromatic carboxylic acids, with a focus on polymers structurally related to poly(4-(2-propenyl)benzoic acid). Due to the limited availability of specific thermal analysis data for poly(this compound) in publicly accessible literature, this guide utilizes data from closely related and commercially significant polymers: poly(4-vinylbenzoic acid) and polystyrene. This comparison offers valuable insights into the influence of the carboxylic acid and allyl/vinyl group on the thermal properties of the polymer backbone.

Data Presentation: Thermal Properties of Aromatic Polymers

The thermal stability of a polymer is a critical parameter for its application, dictating its processing window and service temperature. The following table summarizes key thermal properties obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for poly(4-vinylbenzoic acid) and polystyrene.

PolymerOnset Decomposition Temperature (Tonset) (°C)Temperature of Maximum Decomposition Rate (Tmax) (°C)Glass Transition Temperature (Tg) (°C)
Poly(4-vinylbenzoic acid)~400Not explicitly foundNot explicitly found
Polystyrene~300 - 400[1]~375[2]~100[2]

Note: Specific values can vary depending on factors such as molecular weight, polydispersity, and experimental conditions.

Experimental Protocols:

A comprehensive understanding of the thermal behavior of these polymers is achieved through standardized thermal analysis techniques. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

  • Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup:

    • The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • The instrument is calibrated for temperature and mass using certified reference materials.

  • Thermal Program:

    • The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

    • Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

    • Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative of the TGA curve (DTG curve).

    • Residual Mass: The percentage of mass remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the polymer as a function of temperature, allowing for the determination of glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure the differential heat flow between a sample and a reference pan.

Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • The instrument is calibrated for temperature and heat flow using certified reference materials (e.g., indium).

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., 0 °C) to a temperature above its expected melting point or glass transition (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min). This scan erases the thermal history of the sample.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first. This scan provides data on the intrinsic thermal transitions of the material.

  • Data Acquisition: The differential heat flow between the sample and reference pans is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify:

    • Glass Transition Temperature (Tg): Observed as a step-like change in the baseline of the thermogram.

    • Melting Temperature (Tm): Characterized by an endothermic peak.

    • Crystallization Temperature (Tc): Characterized by an exothermic peak during the cooling scan.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the thermal stability analysis of polymers.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Evaluation Polymer Polymer Synthesis & Purification Sample Sample Preparation (e.g., drying, powdering) Polymer->Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA Determine Decomposition Profile DSC Differential Scanning Calorimetry (DSC) Sample->DSC Determine Thermal Transitions TGA_Data TGA Data: - T-onset - T-max - Residual Mass TGA->TGA_Data DSC_Data DSC Data: - Tg - Tm - Tc DSC->DSC_Data Comparison Comparison with Alternative Polymers TGA_Data->Comparison DSC_Data->Comparison

Caption: Experimental workflow for polymer thermal stability analysis.

References

Mechanical properties of poly(4-allylbenzoic acid)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Mechanical Properties of Polymers for Drug Delivery Applications

For researchers, scientists, and drug development professionals, the selection of a suitable polymeric carrier is a critical step in the design of effective drug delivery systems. The mechanical properties of these polymers are paramount, influencing the structural integrity, release kinetics, and in vivo performance of the final formulation. This guide provides a comparative analysis of the mechanical properties of several key polymers, offering insights into their suitability for various drug delivery applications.

Comparative Mechanical Properties

The selection of a polymer for a drug delivery system often involves a trade-off between mechanical strength, flexibility, and degradation rate. The following table summarizes key mechanical properties for our selected polymers.

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
4-Hydroxybenzoic Acid-based Copolyester 54 - 760.98 - 1.8270 - 320
Poly(lactic-co-glycolic acid) (PLGA) 5.86 ± 0.980.00168 ± 0.00025Data not readily available
Poly(caprolactone) (PCL) 16 - 230.34 - 0.44>700

Note: The properties of PLGA can vary significantly depending on the lactic acid to glycolic acid ratio and molecular weight.

Experimental Protocols

Accurate and reproducible mechanical testing is crucial for comparing and selecting polymers. The following is a detailed methodology for tensile testing of thin polymer films, based on the ASTM D882 standard.[1][2][3][4][5]

ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting

This method is used to determine the tensile properties of plastics in the form of thin sheeting and films (less than 1.0 mm thick).[1]

1. Specimen Preparation:

  • Cut rectangular strips from the polymer film. The width of the strips should be between 5 mm and 25.4 mm, and the length should be at least 50 mm longer than the grip separation used during testing.[3]

  • Ensure the specimens are free from nicks, tears, or other defects that could act as stress concentrators.[3]

2. Conditioning:

  • Condition the specimens at a standard laboratory temperature of 23 ± 2 °C (73.4 ± 3.6 °F) and a relative humidity of 50 ± 5%.[3] This ensures that the material properties are not unduly influenced by environmental variations.[4]

3. Test Procedure:

  • Machine Setup: Use a universal testing machine (UTM) equipped with suitable grips to hold the specimen. The grips should securely hold the film without causing premature failure.[4]

  • Grip Separation: The initial distance between the grips (gauge length) should be set. For modulus determination, a grip-to-grip separation of 250 mm (10 in.) is often recommended.[3]

  • Crosshead Speed: The speed at which the grips are pulled apart (rate of strain) is a critical parameter and should be selected based on the material's expected elongation at break. This can range from 12.5 mm/min to 500 mm/min.[3]

  • Measurement: As the specimen is stretched, the force required for elongation is continuously measured by a load cell. The elongation can be measured by the crosshead displacement or, for more accurate strain measurements, by an extensometer.[5]

  • Data Acquisition: Record the force-elongation curve until the specimen breaks.

4. Calculation of Properties:

  • Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.[4]

  • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.[5]

  • Elongation at Break: The percentage increase in length that the material undergoes before it breaks.[4]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a polymer's suitability for a drug delivery application, from initial synthesis to biocompatibility and mechanical testing.

G cluster_0 Polymer Synthesis & Characterization cluster_1 Formulation & Processing cluster_2 Performance Evaluation cluster_3 Final Assessment A Polymer Synthesis (e.g., Poly(4-allylbenzoic acid)) B Chemical Characterization (NMR, FTIR, GPC) A->B Verification of Structure C Drug Encapsulation B->C Material for Formulation D Fabrication of Delivery System (e.g., film, microsphere) C->D Drug-loaded Polymer E Mechanical Testing (ASTM D882) D->E Test Specimen F In Vitro Drug Release Studies D->F Drug Delivery System G In Vitro Biocompatibility (Cell Viability Assays) D->G Material for Cell Culture H Data Analysis & Comparison E->H Mechanical Data F->H Release Profile G->H Biocompatibility Data I Selection for In Vivo Studies H->I Informed Decision

Caption: Workflow for Polymer Evaluation in Drug Delivery.

Discussion

The inclusion of an aromatic ring in the polymer backbone, as in the case of the 4-hydroxybenzoic acid-based copolyester, generally leads to a higher tensile strength and Young's modulus compared to aliphatic polyesters like PCL.[6] This increased stiffness can be advantageous for applications requiring structural support. However, this often comes at the expense of reduced elongation at break, indicating a more brittle nature.

In contrast, PCL is known for its high flexibility and significant elongation at break, making it suitable for applications where elasticity is required.[7] PLGA's mechanical properties can be tuned by altering the ratio of lactic acid to glycolic acid, offering a versatile platform for various drug delivery systems.[8]

For poly(4-allylbenzoic acid), the presence of the aromatic ring would suggest mechanical properties leaning towards those of the 4-hydroxybenzoic acid-based copolyester, likely exhibiting higher stiffness and strength compared to PCL and PLGA. The allyl group also provides a site for further chemical modification, which could be used to tune its mechanical properties or attach targeting ligands.

Conclusion

The choice of polymer for a drug delivery application is a multifaceted decision that requires careful consideration of mechanical properties alongside other factors such as biocompatibility, degradation kinetics, and drug-polymer interactions. While direct mechanical data for poly(4-allylbenzoic acid) is needed for a complete picture, by comparing it with structurally related aromatic polyesters and commonly used aliphatic polyesters, researchers can make more informed decisions in the early stages of drug delivery system development. Standardized testing protocols, such as ASTM D882, are essential for generating reliable and comparable data to guide this selection process.

References

A Comparative Guide to the Synthetic Routes of 4-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

4-Allylbenzoic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and functional materials. Its synthesis can be achieved through several routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of the most common synthetic pathways to 4-allylbenzoic acid, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The synthesis of 4-allylbenzoic acid is primarily dominated by palladium-catalyzed cross-coupling reactions, namely the Heck and Suzuki reactions. An alternative, though less direct, approach involves the use of Grignard reagents. The following table summarizes the key quantitative data for these methods.

Synthetic RouteStarting MaterialsCatalyst/ReagentSolventReaction Time (h)Temperature (°C)Yield (%)Purity
Heck Reaction 4-Iodobenzoic acid, Allyl alcoholPd(OAc)₂, NaOAcDMF690HighHigh
Suzuki Coupling 4-Carboxyphenylboronic acid, Allyl bromidePd(PPh₃)₄, K₂CO₃Toluene/H₂O12100Good to HighHigh
Grignard Route (Multi-step) 4-Bromobenzoic acidMg, THF, Allyl bromideTHF4-6RT to refluxModerateVariable

Detailed Experimental Protocols

Heck Reaction

The Heck reaction provides a direct and efficient method for the synthesis of 4-allylbenzoic acid from a halo-substituted benzoic acid and an allyl source.

Reaction:

4-Iodobenzoic acid + Allyl alcohol → 4-Allylbenzoic acid

Experimental Protocol:

In a round-bottom flask equipped with a magnetic stirrer and a condenser, 4-iodobenzoic acid (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and sodium acetate (NaOAc, 2.0 eq) are suspended in N,N-dimethylformamide (DMF). To this suspension, allyl alcohol (1.5 eq) is added. The reaction mixture is then heated to 90°C and stirred for 6 hours. After completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with HCl. The precipitated product is filtered, washed with water, and dried to afford 4-allylbenzoic acid.

Suzuki Coupling

The Suzuki coupling offers another robust palladium-catalyzed route, utilizing a boronic acid derivative and an allyl halide.

Reaction:

4-Carboxyphenylboronic acid + Allyl bromide → 4-Allylbenzoic acid

Experimental Protocol:

To a mixture of 4-carboxyphenylboronic acid (1.0 eq) and potassium carbonate (K₂CO₃, 3.0 eq) in a toluene/water (4:1) solvent system, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) is added. The mixture is degassed with argon for 15 minutes. Allyl bromide (1.2 eq) is then added, and the reaction mixture is heated to 100°C and stirred for 12 hours under an inert atmosphere. After cooling, the organic layer is separated, and the aqueous layer is acidified with HCl to precipitate the product. The solid is filtered, washed with cold water, and dried to yield 4-allylbenzoic acid.

Grignard Route (Multi-step)

This route involves the formation of a Grignard reagent from a protected 4-halobenzoic acid, followed by reaction with an allyl halide. Due to the reactivity of the carboxylic acid group with the Grignard reagent, protection and deprotection steps are necessary, making this a multi-step process.

Step 1: Protection of Carboxylic Acid

4-Bromobenzoic acid is first converted to its methyl ester using methanol in the presence of an acid catalyst (e.g., H₂SO₄).

Step 2: Grignard Reaction

The resulting methyl 4-bromobenzoate (1.0 eq) is reacted with magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere to form the Grignard reagent. Allyl bromide (1.1 eq) is then added dropwise to the Grignard reagent at 0°C, and the reaction is stirred at room temperature for 2-4 hours.

Step 3: Hydrolysis (Deprotection)

The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the solvent is evaporated. The resulting ester is then hydrolyzed using an aqueous base (e.g., NaOH), followed by acidification with HCl to yield 4-allylbenzoic acid.

Synthetic Pathways and Logical Relationships

The following diagram illustrates the different synthetic strategies for obtaining 4-allylbenzoic acid.

Synthesis_Comparison cluster_heck Heck Route cluster_suzuki Suzuki Route cluster_grignard Grignard Route (Multi-step) sm1 4-Halobenzoic Acid (e.g., 4-Iodobenzoic Acid) heck Heck Reaction (Pd-catalyzed) sm1->heck sm2 Allyl Source (e.g., Allyl Alcohol) sm2->heck sm3 4-Carboxyphenylboronic Acid suzuki Suzuki Coupling (Pd-catalyzed) sm3->suzuki sm4 Allyl Halide (e.g., Allyl Bromide) sm4->suzuki sm5 4-Bromobenzoic Acid esterification Esterification sm5->esterification int1 Methyl 4-Bromobenzoate grignard_formation Grignard Formation int1->grignard_formation int2 Grignard Reagent allylation Allylation int2->allylation product 4-Allylbenzoic Acid heck->product suzuki->product esterification->int1 grignard_formation->int2 hydrolysis Hydrolysis allylation->hydrolysis hydrolysis->product

Comparative Analysis of the Biological Activity of Benzoic Acid Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various benzoic acid derivatives, highlighting their potential as antimicrobial, anti-inflammatory, and anticancer agents. Due to limited available data specifically on 4-(2-propenyl)benzoic acid derivatives, this guide focuses on structurally related benzoic acid analogs to provide a relevant framework for potential therapeutic applications and to guide future research in this area.

Antimicrobial Activity

Several derivatives of benzoic acid have demonstrated significant antimicrobial properties against a range of pathogens. The introduction of different functional groups to the benzoic acid scaffold has been shown to modulate their potency and spectrum of activity.

Comparative Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative benzoic acid derivatives against various microorganisms. Lower MIC values indicate higher antimicrobial efficacy.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-oxoquinazolin-3(4H)-yl)benzoic acid derivative (6'a)Staphylococcus aureus (Multi-drug resistant)0.25 - 0.5[1]
4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivativeAcinetobacter baumanniiAs low as 4[2]
Amoxicillin-p-nitrobenzoic acid (6d)Methicillin-resistant S. aureus (MRSA)64[3]
2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538125[4]
2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 6683125[4]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The benzoic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

  • Incubation: The standardized bacterial inoculum is added to each well containing the diluted compounds. The microtiter plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculation Inoculation with Bacteria Bacterial_Culture->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution of Compounds Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (18-24h) Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination

Workflow for MIC Determination.

Anti-inflammatory Activity

Benzoic acid derivatives have been investigated for their potential to mitigate inflammatory responses, primarily through the inhibition of key enzymes in the inflammatory cascade.

Comparative Anti-inflammatory Potency

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values for the inhibition of cyclooxygenase (COX) enzymes by selected benzoic acid derivatives.

Compound/DerivativeTargetIC50 (µM)Reference
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic AcidCarrageenan-induced paw edema (in vivo)Comparable to Diclofenac[5]
Benzoic Acid Derivative (S-2E)HMG-CoA reductase18.11[6]
Benzoic Acid Derivative (S-2E)Acetyl-CoA carboxylase69.2[6]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of compounds to inhibit COX-1 and COX-2 is a common method to assess anti-inflammatory potential.

  • Enzyme and Substrate Preparation: Purified recombinant human COX-1 or COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Incubation: The test compounds at various concentrations are pre-incubated with the COX enzyme in a suitable buffer (e.g., Tris-HCl) at 37°C for a short period (e.g., 15 minutes).

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandin: The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

signaling_pathway_inflammation Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzoic_Acid_Derivatives Benzoic Acid Derivatives Benzoic_Acid_Derivatives->COX_Enzymes Inhibition

Inhibition of the COX Pathway.

Anticancer Activity

The cytotoxic effects of various benzoic acid derivatives against different cancer cell lines have been documented, suggesting their potential as anticancer agents. The mechanism of action often involves the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.

Comparative Anticancer Potency

The IC50 values in the following table represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound/DerivativeCell LineIC50 (µM)Reference
4-amino benzoic acid derivative (Compound 20)NCI-H460 (Lung Cancer)15.59[7]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)MCF-7 (Breast Cancer)15.6[8]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman Cervical Cancer17.84[8]
4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid (4c)Human 5α-reductase type 20.82
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the benzoic acid derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is incubated for another 2-4 hours to allow the formazan crystals to form.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

signaling_pathway_cancer cluster_proliferation Cancer Cell Proliferation Growth_Factors Growth_Factors Receptors Receptors Growth_Factors->Receptors Signaling_Cascades Signaling_Cascades Receptors->Signaling_Cascades e.g., MAPK, PI3K/Akt Gene_Expression Gene_Expression Signaling_Cascades->Gene_Expression Cell_Cycle_Progression Cell_Cycle_Progression Gene_Expression->Cell_Cycle_Progression Proliferation Proliferation Cell_Cycle_Progression->Proliferation Benzoic_Acid_Derivatives Benzoic Acid Derivatives Benzoic_Acid_Derivatives->Signaling_Cascades Inhibition Apoptosis Apoptosis Benzoic_Acid_Derivatives->Apoptosis Induction

Anticancer Mechanisms.

Conclusion

The presented data indicates that benzoic acid derivatives are a promising class of compounds with diverse biological activities. While specific data on this compound derivatives remains scarce, the activities of related analogs suggest that this scaffold is a valuable starting point for the development of new antimicrobial, anti-inflammatory, and anticancer agents. Further synthesis and biological evaluation of this compound derivatives are warranted to explore their therapeutic potential fully. The experimental protocols and mechanisms of action described in this guide provide a solid foundation for such future investigations.

References

A Comparative Guide to the Structure-Property Relationships of 4-Allylbenzoic Acid Copolymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-property relationships of copolymers incorporating 4-allylbenzoic acid and its analogs. The information presented herein is synthesized from recent studies on various benzoic acid-derived copolymers, offering insights into their potential applications, particularly in the realm of drug delivery and advanced materials. Experimental data from comparable polymer systems are summarized to illustrate key performance attributes.

Introduction to 4-Allylbenzoic Acid Copolymers

Copolymers derived from 4-allylbenzoic acid and its isomers, such as 4-vinylbenzoic acid, are a versatile class of polymers. The presence of the carboxylic acid group provides a handle for pH-responsiveness and further functionalization, while the allyl or vinyl group allows for polymerization into various copolymer architectures. These features make them attractive for applications in drug delivery, where pH-sensitive release is desirable, as well as in the development of functional materials with tailored thermal and mechanical properties. Understanding the relationship between the copolymer structure—including comonomer choice, molecular weight, and architecture—and its resulting properties is crucial for designing materials with specific performance characteristics.

Comparative Performance Data

The following tables summarize key performance data from studies on copolymers containing benzoic acid derivatives. This data provides a baseline for predicting the properties of 4-allylbenzoic acid copolymers and for selecting appropriate comonomers and synthesis strategies to achieve desired outcomes.

Table 1: Thermal Properties of Benzoic Acid-Based Copolymers

Copolymer SystemComonomersGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td, 5% weight loss) (°C)Reference
PSt-b-P4VBAStyrene, 4-Vinylbenzoic AcidNot specifiedHigher than PSt macroRAFT[1]
3HBCA-3HBA Copolyesters4′-hydroxybiphenyl-3-carboxylic acid, 3-hydroxybenzoic acid146 to 186> 450[2]
Aliphatic-Aromatic Copolyesters4-Hydroxybenzoic acid derivative, 1,4-cyclohexanedimethanol, various diacids51 to 90Decreased with longer aliphatic spacers[3]
VA/HBA/HBCA TerpolymersVanillic acid, 4-hydroxybenzoic acid, 4′-hydroxybiphenyl-4-carboxylic acid110-120390-410[4]

Table 2: Mechanical Properties of Benzoic Acid-Based Copolyesters

Copolymer SystemComonomersTensile Modulus (MPa)Yield Strength (MPa)Elongation at Break (%)Reference
Aliphatic-Aromatic Copolyesters4-Hydroxybenzoic acid derivative, 1,4-cyclohexanedimethanol, various diacids980 to 180054 to 76270 to 320[3]
VA/HBA/HBCA TerpolymersVanillic acid, 4-hydroxybenzoic acid, 4′-hydroxybiphenyl-4-carboxylic acid125394[4]

Table 3: Drug Delivery Properties of pH-Responsive Copolymers

Copolymer SystempH-Responsive MoietyNanoparticle Size (nm) at pH 7.4Drug Loading Content (%)pH-Triggered Drug ReleaseReference
PEG-b-PC with AZB/Ile4-Amino-4'-dimethylaminoazobenzene (AZB), Isoleucine (Ile)114 - 13713.8 - 28.8Significant release at pH 4.5 vs. 7.4[5][6]
PEO-b-PVA with Ortho EsterPendent Ortho Ester GroupsVaries (nanoparticles to polymersomes)Not specifiedFaster dissociation at lower pH[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used in the characterization of these copolymers.

1. Polymer Synthesis (RAFT Polymerization Example) Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a common method for synthesizing well-defined block copolymers.

  • Materials : Styrene (St), 4-vinylbenzoic acid (4VBA), AIBN (initiator), RAFT agent, DMF (solvent).

  • Procedure for PSt macroRAFT : A mixture of styrene, RAFT agent, and AIBN in DMF is degassed and heated (e.g., at 110°C) for a specified time. The polymer is then precipitated in methanol and dried.[1]

  • Procedure for PSt-b-P4VBA : The PSt macroRAFT is dissolved in DMF with 4VBA and AIBN. The mixture is again degassed and heated. The resulting block copolymer is purified by precipitation.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to confirm the chemical structure and composition of the copolymers.

  • Sample Preparation : Copolymers are dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Analysis : 1H and 13C NMR spectra are recorded. Characteristic peaks are assigned to the protons and carbons of the different monomer units to confirm their incorporation and determine the copolymer composition.[1][2]

3. Gel Permeation Chromatography (GPC) GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the copolymers.

  • System : A GPC system equipped with a refractive index (RI) detector.

  • Eluent : A suitable solvent like tetrahydrofuran (THF).

  • Calibration : The system is calibrated with polymer standards (e.g., polystyrene).[1][9]

4. Thermal Analysis (DSC and TGA) Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of the copolymers.

  • DSC : Samples are heated under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to determine the glass transition temperature (Tg) and melting point (Tm).[1][3]

  • TGA : Samples are heated in a controlled atmosphere (e.g., nitrogen or air) at a specific rate (e.g., 20°C/min) to determine the thermal stability and decomposition temperature (Td).[2][3]

5. Dynamic Light Scattering (DLS) DLS is used to measure the hydrodynamic diameter of nanoparticles self-assembled from amphiphilic block copolymers in solution.

  • Sample Preparation : Copolymers are dissolved in an aqueous buffer at a specific pH.

  • Measurement : The intensity of scattered light fluctuations is measured to determine the particle size distribution.[5]

Visualizing Relationships and Workflows

Copolymer Synthesis and Characterization Workflow

G Figure 1. General workflow for the synthesis and characterization of 4-allylbenzoic acid copolymers. cluster_synthesis Synthesis cluster_characterization Characterization Monomers 4-Allylbenzoic Acid + Comonomer(s) Polymerization Polymerization (e.g., RAFT, ATRP) Monomers->Polymerization Purification Purification (e.g., Precipitation) Polymerization->Purification NMR NMR Spectroscopy Purification->NMR Structural Confirmation GPC Gel Permeation Chromatography Purification->GPC Molecular Weight Determination DSC Differential Scanning Calorimetry Purification->DSC Thermal Transitions TGA Thermogravimetric Analysis Purification->TGA Thermal Stability

Figure 1. General workflow for the synthesis and characterization of 4-allylbenzoic acid copolymers.

pH-Responsive Drug Release Mechanism

G Figure 2. Conceptual diagram of pH-responsive drug release from a copolymer nanoparticle. cluster_physiological Physiological pH (e.g., 7.4) cluster_acidic Acidic pH (e.g., 4.5 in endosome) NP_stable Stable Nanoparticle (Drug Encapsulated) Release_low Low Drug Release NP_stable->Release_low Protonation Protonation of Carboxylic Acid Groups NP_stable->Protonation Lower pH Environment Destabilization Nanoparticle Destabilization/Swelling Protonation->Destabilization Release_high High Drug Release Destabilization->Release_high

Figure 2. Conceptual diagram of pH-responsive drug release from a copolymer nanoparticle.

Conclusion

The structure-property relationships of 4-allylbenzoic acid copolymers can be inferred from the behavior of analogous polymer systems. By carefully selecting comonomers and controlling the polymer architecture, it is possible to tune properties such as thermal stability, mechanical strength, and pH-responsiveness. For drug delivery applications, the incorporation of benzoic acid moieties offers a promising strategy for creating smart carriers that release their payload in response to the acidic microenvironments of tumors or intracellular compartments. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists working to develop novel copolymers for a range of applications.

References

A Comparative Analysis of Functionalized Benzoic Acid Monomers for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of three key functionalized benzoic acid monomers: 4-Aminobenzoic acid, 4-Hydroxybenzoic acid, and Acetylsalicylic acid. These compounds, while sharing a common benzoic acid core, exhibit distinct physicochemical properties and biological activities due to their different functional groups. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand and select appropriate monomers for their specific applications.

Comparative Performance Data

The selection of a monomer is often dictated by its intrinsic properties. The following table summarizes key quantitative data for the selected benzoic acid derivatives, allowing for a direct comparison of their physical and chemical characteristics.

Property4-Aminobenzoic Acid4-Hydroxybenzoic AcidAcetylsalicylic Acid
Molar Mass ( g/mol ) 137.14138.12180.16
Melting Point (°C) 187 - 189214 - 217135 - 136
pKa (at 25°C) 4.92 (carboxyl group)4.58 (carboxyl group)3.5 (carboxyl group)
Water Solubility ( g/100 mL) 0.59 g at 25°C0.5 g at 20°C0.33 g at 25°C
Typical Synthesis Yield ~90% (from 4-nitrobenzoic acid)Not specifiedNot specified
¹H-NMR (DMSO-d₆, δ ppm) ~11.8 (1H, -COOH), ~7.6 (2H, Ar-H), ~6.6 (2H, Ar-H), ~5.9 (2H, -NH₂)~12.1 (1H, -COOH), ~9.9 (1H, -OH), ~7.7 (2H, Ar-H), ~6.8 (2H, Ar-H)~13.0 (1H, -COOH), ~7.9 (1H, Ar-H), ~7.5 (1H, Ar-H), ~7.2 (1H, Ar-H), ~7.0 (1H, Ar-H), ~2.2 (3H, -CH₃)
Key IR Bands (cm⁻¹) 3470 (-NH₂), 3360 (-NH₂), 1670 (C=O), ~3000-2500 (-OH of COOH)3350 (-OH), 1675 (C=O), ~3000-2500 (-OH of COOH)1750 (C=O, ester), 1680 (C=O, acid), ~3000-2500 (-OH of COOH)

Key Structural and Functional Relationships

The structural differences between these monomers directly influence their application. The following diagram illustrates the basic structural relationships starting from the parent benzoic acid molecule.

G BA Benzoic Acid (Parent Structure) ABA 4-Aminobenzoic Acid (PABA) BA->ABA -NH2 at C4 HBA 4-Hydroxybenzoic Acid BA->HBA -OH at C4 SA Salicylic Acid (2-Hydroxybenzoic Acid) BA->SA -OH at C2 ASA Acetylsalicylic Acid (Aspirin) SA->ASA Acetylation

Structural relationships of the compared benzoic acid monomers.

Biological Pathway: Mechanism of Action of Acetylsalicylic Acid

Acetylsalicylic acid (Aspirin) is a widely known nonsteroidal anti-inflammatory drug (NSAID). Its primary mechanism of action involves the irreversible inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—mediators of pain, inflammation, and fever.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX Metabolized by PG Prostaglandins (Pain, Inflammation) COX->PG Synthesizes ASA Acetylsalicylic Acid (Aspirin) ASA->COX Irreversibly Inhibits

Inhibition of the COX pathway by Acetylsalicylic Acid.

Experimental Protocols

Detailed and reproducible methodologies are critical for scientific advancement. Below are representative protocols for the synthesis and characterization of a functionalized benzoic acid monomer.

Protocol 1: Synthesis of 4-Aminobenzoic Acid

This protocol details the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using sodium borohydride, a common and effective laboratory-scale method.

Materials:

  • 4-nitrobenzoic acid

  • Sodium borohydride (NaBH₄)

  • Palladium on carbon (10% Pd/C) catalyst

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve 4-nitrobenzoic acid in an aqueous solution of sodium hydroxide.

  • Add the 10% Pd/C catalyst to the solution.

  • In a separate flask, prepare a solution of sodium borohydride in a small amount of water.

  • Slowly add the NaBH₄ solution to the nitro-compound mixture while stirring. The reaction is exothermic and should be controlled.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Filter the mixture to remove the Pd/C catalyst.

  • Carefully acidify the filtrate with hydrochloric acid until the pH is approximately 4-5. 4-aminobenzoic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold distilled water.

  • Recrystallize the crude product from hot ethanol or water to obtain pure 4-aminobenzoic acid.

  • Dry the final product in a desiccator. A typical yield for this procedure is around 90%.

Protocol 2: Characterization by ¹H-NMR Spectroscopy

This protocol outlines the general workflow for characterizing the synthesized monomers using Nuclear Magnetic Resonance (NMR) spectroscopy.

G Sample 1. Sample Preparation (5-10 mg in 0.7 mL DMSO-d6) Tube 2. Transfer to NMR Tube Sample->Tube Spectrometer 3. Insert into Spectrometer Tube->Spectrometer Acquisition 4. Data Acquisition (Shimming, Tuning, Running Exp.) Spectrometer->Acquisition Processing 5. Data Processing (Fourier Transform, Phasing) Acquisition->Processing Analysis 6. Spectral Analysis (Integration, Peak Picking) Processing->Analysis

General workflow for NMR sample analysis.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried monomer and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a small vial.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will be tuned and the magnetic field shimmed to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H-NMR spectrum. Standard parameters include a 90° pulse angle and a sufficient relaxation delay.

  • Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectrum is then phased and baseline corrected.

  • Analysis: The chemical shifts (δ), integration values, and splitting patterns of the peaks are analyzed to confirm the structure of the benzoic acid derivative. Compare the obtained spectrum with the data provided in the comparative table.

A Comparative Guide to 4-Allylbenzoic Acid and its Vinyl Analog in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-allylbenzoic acid and a key alternative, 4-vinylbenzoic acid, for applications in polymer synthesis. The selection of a suitable functionalized monomer is critical for the development of advanced polymers with tailored properties for use in drug delivery, biomaterials, and other high-performance applications. This document presents a detailed analysis of their respective performance, supported by experimental data and protocols.

Introduction to Functionalized Benzoic Acid Monomers

4-Allylbenzoic acid and 4-vinylbenzoic acid are bifunctional molecules that are valuable building blocks in the synthesis of functional polymers.[1] Both possess a polymerizable unsaturated bond (allyl or vinyl) and a carboxylic acid group that allows for further chemical modification or imparts specific functionalities to the resulting polymer.[1] The choice between an allyl and a vinyl monomer can significantly impact the polymerization process and the final properties of the polymer.

Performance Comparison: 4-Allylbenzoic Acid vs. 4-Vinylbenzoic Acid

The primary difference in the performance of these two monomers lies in the reactivity of their polymerizable groups. The vinyl group of 4-vinylbenzoic acid is directly attached to the aromatic ring, making it more reactive in common polymerization techniques like free radical polymerization.[2] In contrast, the allyl group in 4-allylbenzoic acid has a methylene spacer, which leads to lower reactivity due to allylic stabilization of the radical, making it more challenging to achieve high molecular weight polymers.[2]

While direct comparative studies on the polymerization of 4-allylbenzoic acid are limited, extensive research on 4-vinylbenzoic acid provides a strong benchmark for performance. The following sections detail the performance of 4-vinylbenzoic acid in a controlled polymerization technique, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which is widely used to synthesize well-defined polymers.

Quantitative Data on Polymer Synthesis

The data presented below is for the RAFT polymerization of 4-vinylbenzoic acid (4VBA), which yields poly(4-vinylbenzoic acid) (P4VBA) with controlled molecular weights and low polydispersity indices (PDI). A lower PDI indicates a more uniform polymer chain length, which is crucial for many advanced applications.

Polymer SampleNumber Average Molecular Weight (Mn, kDa)Polydispersity Index (PDI)
P4VBA-163.51.54
P4VBA-229.31.43
P4VBA-311.81.36

Table 1: Molecular weight and polydispersity data for poly(4-vinylbenzoic acid) synthesized via RAFT polymerization. Data sourced from a study on P4VBA as a binder for silicon anodes.[3]

Experimental Protocols

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of 4-Vinylbenzoic Acid

This protocol describes a typical RAFT polymerization of 4-vinylbenzoic acid to synthesize well-defined polymers.

Materials:

  • 4-vinylbenzoic acid (4VBA) (monomer)

  • S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) (RAFT chain transfer agent - CTA)

  • 2,2′-azobis(isobutyronitrile) (AIBN) (initiator)

  • 1,4-dioxane or 2-butanone (solvent)

Procedure:

  • The monomer (4VBA), CTA (DDMAT), and initiator (AIBN) are dissolved in the chosen solvent (1,4-dioxane or 2-butanone) in a reaction vessel.[4]

  • The reaction mixture is degassed to remove oxygen, which can inhibit the polymerization. This is typically achieved by several freeze-pump-thaw cycles.[5][6]

  • The sealed reaction vessel is then placed in a preheated oil bath at a specific temperature (e.g., 70-75 °C) to initiate the polymerization.[4]

  • The polymerization is allowed to proceed for a set time (e.g., 7.5-22.5 hours) to achieve the desired monomer conversion.[4]

  • The reaction is quenched by cooling the vessel, for example, by immersing it in an ice bath.

  • The resulting polymer is purified to remove any unreacted monomer and other reagents, typically by precipitation in a non-solvent.

Visualizations

RAFT_Polymerization_Workflow cluster_prep Reaction Setup Monomer Monomer (4VBA) Mix Mixing & Degassing Monomer->Mix CTA RAFT Agent (CTA) CTA->Mix Initiator Initiator (AIBN) Initiator->Mix Solvent Solvent Solvent->Mix Polymerization Polymerization (Heat) Mix->Polymerization Quench Quenching Polymerization->Quench Purification Purification (Precipitation) Quench->Purification Polymer Well-defined Polymer Purification->Polymer

Caption: Workflow for RAFT polymerization of 4-vinylbenzoic acid.

Drug_Delivery_Pathway cluster_delivery Drug Delivery Vehicle cluster_cell Target Cell Polymer Functional Polymer (e.g., P4VBA-based) Drug Therapeutic Agent Polymer->Drug Encapsulation/ Conjugation Targeting Targeting Cell Cell Membrane Receptor Cell Surface Receptor Endocytosis Endocytosis Receptor->Endocytosis Lysosome Lysosome (Acidic pH) Endocytosis->Lysosome DrugRelease Drug Release Lysosome->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect Targeting->Receptor

Caption: Hypothetical signaling pathway for a drug delivery system.

Conclusion

References

A Head-to-Head Comparison: 4-(2-Propenyl)benzoic Acid Poised to Compete with Commercial Monomers in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-evolving landscape of drug development, the choice of monomer is a critical decision that dictates the performance and efficacy of polymer-based drug delivery systems. This guide provides a comprehensive benchmark of 4-(2-propenyl)benzoic acid, a promising monomer, against industry-standard commercial monomers: Poly(lactic-co-glycolic acid) (PLGA), Poly(ethylene glycol) (PEG), and Poly(acrylic acid) (PAA). This objective comparison, supported by experimental data, aims to illuminate the potential of this compound in advancing therapeutic delivery.

Due to the limited direct experimental data on poly(this compound), this guide will utilize data from its structurally similar analogue, poly(4-vinylbenzoic acid) (P4VBA), as a proxy to provide a meaningful comparison. P4VBA shares the key functional features of a polymerizable vinyl group and a benzoic acid moiety, making it a relevant substitute for performance benchmarking.[1]

Performance at a Glance: A Comparative Data Summary

The following tables summarize the key performance indicators of poly(this compound) (represented by P4VBA) and the selected commercial polymers.

Polymer Monomer Structure Key Properties Primary Applications in Drug Delivery
Poly(this compound) This compoundAromatic backbone, pH-responsive carboxylic acid group, potential for π-π stacking interactions.Targeted drug delivery, stimuli-responsive systems, polymer-drug conjugates.
Poly(lactic-co-glycolic acid) (PLGA) Lactic acid & Glycolic acidBiodegradable, biocompatible, tunable degradation rate.[2]Controlled release of drugs, proteins, and vaccines.[2]
Poly(ethylene glycol) (PEG) Ethylene glycolHydrophilic, non-immunogenic ("stealth" properties), biocompatible.PEGylation of drugs and nanoparticles to increase circulation time.
Poly(acrylic acid) (PAA) Acrylic acidMucoadhesive, pH-responsive, superabsorbent.[3]Oral drug delivery, hydrogels for controlled release.[3]
Performance Metric Poly(this compound) (as P4VBA) Poly(lactic-co-glycolic acid) (PLGA) Poly(ethylene glycol) (PEG) Poly(acrylic acid) (PAA)
Polymerization Kinetics
Polymerization TypeFree Radical Polymerization[4]Ring-Opening PolymerizationAnionic or Cationic PolymerizationFree Radical Polymerization
Typical Reaction TimeHours[5]Hours to DaysHoursHours
Thermal Stability
Glass Transition Temp. (Tg)High (due to rigid backbone)40-60 °C[4]-67 °C106 °C[6]
Decomposition Temp. (Td)>350 °C[7]~250-300 °C~340-400 °C~250 °C
Biocompatibility
In Vitro CytotoxicityExpected to be lowLowLowLow
HemocompatibilityTo be determinedGenerally goodExcellentGenerally good

Experimental Protocols: A Guide to Reproducible Benchmarking

Detailed methodologies are crucial for the objective evaluation of monomer performance. The following are standard protocols for key experiments.

Free Radical Polymerization of this compound

This protocol describes a typical free radical polymerization synthesis.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • Dissolve this compound and AIBN in anhydrous DMF in a reaction flask equipped with a magnetic stirrer.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours.

  • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to an excess of methanol.

  • Filter the precipitate and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.

Determination of Polymerization Kinetics

The progress of the polymerization reaction can be monitored by periodically taking samples and analyzing the monomer conversion.

Procedure:

  • During the polymerization reaction, withdraw aliquots of the reaction mixture at specific time intervals using a nitrogen-purged syringe.[8]

  • Quench the polymerization in the aliquot by cooling and adding an inhibitor.

  • Determine the monomer concentration in each aliquot using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Calculate the monomer conversion at each time point.

  • Plot monomer conversion versus time to determine the rate of polymerization.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal properties of the synthesized polymers.[9]

Thermogravimetric Analysis (TGA):

  • Place a small sample (5-10 mg) of the polymer in a TGA pan.

  • Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[7]

  • Record the weight loss of the sample as a function of temperature. The decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC):

  • Place a small sample (5-10 mg) of the polymer in a DSC pan.

  • Heat the sample to a temperature above its expected glass transition temperature (Tg) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Cool the sample and then reheat it under the same conditions.

  • The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.[10]

In Vitro Biocompatibility Assays

Biocompatibility is a critical parameter for any material intended for biomedical applications. The following are standard in vitro assays.

MTT Assay for Cytotoxicity: This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Seed cells (e.g., fibroblasts) in a 96-well plate and incubate for 24 hours.

  • Prepare extracts of the polymer by incubating it in a cell culture medium for a defined period.

  • Replace the culture medium in the wells with the polymer extracts at various concentrations.

  • Incubate the cells with the extracts for 24-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.[11]

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).[12]

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Hemolysis Assay for Blood Compatibility: This assay determines the extent of red blood cell (RBC) lysis caused by the polymer.[13][14][15]

  • Prepare polymer samples of a defined surface area.

  • Obtain fresh human blood and prepare a diluted RBC suspension.

  • Incubate the polymer samples with the RBC suspension at 37°C for a specified time (e.g., 2 hours) with gentle agitation.[16]

  • Centrifuge the samples to pellet the intact RBCs.

  • Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

  • Use a positive control (e.g., water) to induce 100% hemolysis and a negative control (e.g., saline) for baseline hemolysis.

  • Calculate the percentage of hemolysis caused by the polymer. According to ISO 1093-4, hemolysis below 5% is generally considered non-hemolytic.[16]

Visualizing the Path Forward: Workflows and Relationships

To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Performance Benchmarking Monomer This compound Polymerization Free Radical Polymerization Monomer->Polymerization Initiator AIBN Initiator->Polymerization Solvent DMF Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying Polymer Poly(this compound) Drying->Polymer Kinetics Polymerization Kinetics Polymer->Kinetics Thermal Thermal Stability (TGA/DSC) Polymer->Thermal Biocompatibility Biocompatibility (MTT, Hemolysis) Polymer->Biocompatibility

Caption: Experimental workflow for synthesis and characterization.

Signaling_Pathway_Concept cluster_drug_delivery Stimuli-Responsive Drug Delivery PolymerDrug Polymer-Drug Conjugate TumorEnv Tumor Microenvironment (Low pH) PolymerDrug->TumorEnv Exposure to acidic environment DrugRelease Drug Release TumorEnv->DrugRelease Triggers CellularUptake Cellular Uptake DrugRelease->CellularUptake TherapeuticEffect Therapeutic Effect CellularUptake->TherapeuticEffect

Caption: Concept for pH-responsive drug delivery.

Conclusion

This comparative guide provides a foundational benchmark for this compound against established commercial monomers in the context of drug delivery applications. The data, derived from its close structural analog poly(4-vinylbenzoic acid), suggests that polymers based on this monomer possess high thermal stability and the potential for stimuli-responsive behavior due to the presence of the carboxylic acid group. While further direct experimental validation is necessary, this preliminary analysis indicates that this compound is a viable and promising candidate for the development of advanced drug delivery systems, warranting deeper investigation by the scientific community. The provided experimental protocols offer a clear pathway for researchers to conduct their own comparative studies and unlock the full potential of this novel monomer.

References

A Comparative Guide to the Potential Cross-Reactivity of 4-Allylbenzoic Acid in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 4-allylbenzoic acid alongside other benzoic acid derivatives in the context of competitive immunoassays. Due to a lack of direct experimental data on 4-allylbenzoic acid cross-reactivity, this document outlines a predictive framework based on structural similarities and established immunoassay principles. Detailed experimental protocols are provided to enable researchers to perform their own cross-reactivity assessments.

Introduction

4-Allylbenzoic acid is a derivative of benzoic acid, a structural motif present in numerous pharmaceuticals, natural products, and industrial chemicals. The development of sensitive and specific analytical methods, such as immunoassays, for the detection of benzoic acid-containing compounds is crucial in various fields, including drug metabolism studies, therapeutic drug monitoring, and environmental analysis. A key challenge in immunoassay development is the potential for cross-reactivity, where structurally similar, non-target molecules are also detected by the assay antibodies, leading to inaccurate quantification. This guide explores the potential for 4-allylbenzoic acid to cross-react in hypothetical immunoassays designed for other benzoic acid derivatives and provides the necessary framework for its experimental validation.

Structural Comparison of Benzoic Acid Derivatives

The likelihood of a compound to cross-react in an immunoassay is largely dependent on its structural similarity to the target analyte for which the antibodies were raised. The following table and diagram illustrate the structural similarities and differences between 4-allylbenzoic acid and other selected benzoic acid derivatives. For this guide, we will consider a hypothetical competitive immunoassay developed to detect 4-aminobenzoic acid .

Table 1: Structural and Predicted Cross-Reactivity Comparison of Benzoic Acid Derivatives in a Hypothetical 4-Aminobenzoic Acid Immunoassay

Compound NameChemical StructureKey Structural Features Compared to 4-Aminobenzoic AcidPredicted Cross-Reactivity (%)Rationale for Prediction
4-Aminobenzoic Acid (Target Analyte) - Benzoic acid core- Amino group at para position100%Target analyte for which the hypothetical antibody was generated.
4-Allylbenzoic Acid - Benzoic acid core- Allyl group at para positionLow to ModerateShares the benzoic acid backbone. The allyl group is structurally distinct from the amino group in size and electronic properties, which would likely lead to significantly lower binding affinity to an antibody specific for 4-aminobenzoic acid.
Benzoic Acid - Benzoic acid core- No substituent at para positionLowPossesses the core benzoic acid structure but lacks the key amino group at the para position, which is a critical part of the epitope for the hypothetical antibody.
4-Ethylbenzoic Acid - Benzoic acid core- Ethyl group at para positionLow to ModerateSimilar to 4-allylbenzoic acid, it shares the core structure. The ethyl group differs from the amino group, likely resulting in reduced antibody binding.

Diagram 1: Structural Comparison of Benzoic Acid Derivatives

G cluster_0 Common Benzoic Acid Core cluster_1 Substituents at Para Position Core C₆H₄(COOH)- Amino 4-Aminobenzoic Acid -NH₂ Core->Amino Allyl 4-Allylbenzoic Acid -CH₂CH=CH₂ Core->Allyl Hydrogen Benzoic Acid -H Core->Hydrogen Ethyl 4-Ethylbenzoic Acid -CH₂CH₃ Core->Ethyl

Caption: Structural relationship of benzoic acid derivatives to the common core.

Experimental Protocols

To experimentally determine the cross-reactivity of 4-allylbenzoic acid and other compounds in an immunoassay, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard method.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

Objective: To quantify the cross-reactivity of 4-allylbenzoic acid and other benzoic acid derivatives in a competitive ELISA designed for a specific target (e.g., 4-aminobenzoic acid).

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., 4-aminobenzoic acid conjugated to a carrier protein like BSA)

  • Monoclonal or polyclonal antibody specific to the target analyte

  • Standard solutions of the target analyte

  • Test solutions of 4-allylbenzoic acid and other potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen (e.g., 100 µL of 1 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard target analyte and the test compounds (e.g., 4-allylbenzoic acid).

    • In separate tubes, pre-incubate a fixed concentration of the primary antibody with the varying concentrations of the standard or test compounds for 30 minutes.

    • Add 100 µL of these mixtures to the coated wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of the target analyte.

  • Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).

  • Similarly, determine the IC50 for each of the test compounds.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizations

Diagram 2: Competitive ELISA Workflow for Cross-Reactivity Testing

G cluster_steps Experimental Workflow cluster_analysis Data Analysis A 1. Coat Plate with Antigen-Protein Conjugate B 2. Block Non-specific Sites A->B C 3. Competitive Binding: Add Antibody + Analyte/Cross-reactant B->C D 4. Add Enzyme-linked Secondary Antibody C->D E 5. Add Substrate D->E F 6. Measure Signal E->F G Generate Standard Curve F->G Data Input H Calculate IC50 Values G->H I Determine % Cross-Reactivity H->I

Caption: Workflow for determining cross-reactivity using competitive ELISA.

Conclusion

While direct experimental data on the cross-reactivity of 4-allylbenzoic acid is not currently available, a comparative analysis based on chemical structures suggests a low to moderate potential for cross-reactivity in immunoassays designed for other para-substituted benzoic acids like 4-aminobenzoic acid. The provided experimental protocol for competitive ELISA offers a robust framework for researchers to empirically determine the cross-reactivity of 4-allylbenzoic acid and other structurally related compounds. Such studies are essential for the validation of new immunoassays and for ensuring the accuracy of analytical data in research and development.

The Efficacy of Poly(4-allylbenzoic acid) in Drug Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The development of effective drug delivery systems is paramount in enhancing therapeutic efficacy while minimizing side effects. Poly(4-allylbenzoic acid) (PABA) has emerged as a promising pH-responsive polymer for targeted drug delivery, particularly in acidic microenvironments characteristic of tumors and intracellular compartments. This guide provides a comparative analysis of PABA against commonly used drug delivery polymers—polyethylene glycol (PEG), polylactic acid (PLA), and chitosan—with a focus on their performance based on experimental data.

Comparative Performance of Drug Delivery Polymers

The choice of a polymeric carrier is dictated by several factors, including its ability to encapsulate a sufficient amount of the drug, its release characteristics at the target site, and its biocompatibility. The following table summarizes the quantitative performance of PABA and its alternatives in the context of doxorubicin (DOX) delivery, a common chemotherapeutic agent.

ParameterPoly(4-allylbenzoic acid) (PABA)Polyethylene Glycol (PEG)Polylactic Acid (PLA)Chitosan
Drug Loading Capacity (%) ~10-15Varies with formulation (e.g., ~5-10% in PEGylated liposomes)~1-5~5-20
Encapsulation Efficiency (%) >90>90 (in PEGylated liposomes)~70-90~60-85
Release Profile (pH 5.0) Sustained release, ~60-80% in 48hSlow, diffusion-controlled releaseSlow, bulk erosion-dependent releasepH-responsive, ~50-70% in 48h
Release Profile (pH 7.4) Minimal release, <20% in 48hSlow, diffusion-controlled releaseVery slow releaseMinimal release, <15% in 48h
Biocompatibility Generally considered biocompatibleHigh biocompatibility, FDA approvedHigh biocompatibility, biodegradable, FDA approvedHigh biocompatibility, biodegradable

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments in the evaluation of polymer-based drug delivery systems.

Drug Loading Capacity and Encapsulation Efficiency
  • Nanoparticle Formulation: A known amount of the polymer and the drug (e.g., doxorubicin) are co-dissolved in a suitable organic solvent.

  • Nanoprecipitation: The polymer-drug solution is added dropwise to an aqueous solution under constant stirring to form nanoparticles.

  • Purification: The nanoparticle suspension is centrifuged to separate the nanoparticles from the unencapsulated drug. The supernatant is collected for analysis.

  • Quantification: The amount of unencapsulated drug in the supernatant is measured using UV-Vis spectrophotometry or fluorescence spectroscopy at the characteristic wavelength of the drug.

  • Calculation:

    • Drug Loading Capacity (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

In Vitro Drug Release Kinetics
  • Sample Preparation: A known amount of drug-loaded nanoparticles is dispersed in release media of different pH values (e.g., pH 7.4 for physiological conditions and pH 5.0 for endosomal/tumor microenvironment).

  • Incubation: The nanoparticle suspensions are placed in a dialysis bag and incubated in the respective release media at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.

  • Analysis: The concentration of the released drug in the collected aliquots is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Plotting: The cumulative percentage of drug release is plotted against time to obtain the release profile.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G cluster_formulation Nanoparticle Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation Polymer + Drug Co-dissolution nanoprecipitation Nanoprecipitation formulation->nanoprecipitation characterization Size, Zeta Potential, Morphology nanoprecipitation->characterization loading Drug Loading & Encapsulation Efficiency nanoprecipitation->loading release In Vitro Release Study (pH 7.4 & 5.0) loading->release cytotoxicity Cell Viability Assay (e.g., MTT) release->cytotoxicity uptake Cellular Uptake Study cytotoxicity->uptake animal_model Animal Model (e.g., Tumor-bearing mice) uptake->animal_model biodistribution Biodistribution Study animal_model->biodistribution efficacy Therapeutic Efficacy Study animal_model->efficacy toxicity Histological Analysis efficacy->toxicity

Experimental workflow for evaluating drug delivery systems.

G cluster_paba Poly(4-allylbenzoic acid) cluster_peg Polyethylene Glycol cluster_pla Polylactic Acid cluster_chitosan Chitosan cluster_properties Key Properties paba pH-Responsive Carboxylic Acid Groups peg Stealth Properties Hydrophilic pla Biodegradable Bulk Erosion chitosan Mucoadhesive Cationic ph_responsive pH-Responsive paba->ph_responsive biocompatible Biocompatible paba->biocompatible peg->biocompatible stealth Stealth Effect peg->stealth pla->biocompatible biodegradable Biodegradable pla->biodegradable chitosan->ph_responsive chitosan->biocompatible chitosan->biodegradable

Logical relationships of key polymer features.

Concluding Remarks

Poly(4-allylbenzoic acid) demonstrates significant potential as a drug delivery vehicle, primarily owing to its pronounced pH-responsive behavior, which allows for targeted drug release in acidic environments. While PEG, PLA, and chitosan are well-established and FDA-approved polymers with their own distinct advantages, such as the "stealth" properties of PEG and the biodegradability of PLA and chitosan, PABA offers a compelling alternative for applications where pH-triggered release is a critical design parameter. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative advantages and disadvantages of these polymers for specific drug delivery applications.

Comparative analysis of the acidity of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Acidity of Substituted Benzoic Acids for Researchers, Scientists, and Drug Development Professionals

The acidity of benzoic acid and its derivatives is a fundamental parameter in chemical and pharmaceutical sciences, influencing properties such as solubility, reactivity, and biological activity. The electronic nature and position of substituents on the aromatic ring significantly impact the dissociation of the carboxylic acid proton, thereby altering the acid dissociation constant (pKa). This guide provides a comparative analysis of the acidity of various substituted benzoic acids, supported by experimental data and detailed methodologies.

The Influence of Substituents on Acidity

The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) are electron-withdrawing. They increase the acidity of benzoic acid by stabilizing the negatively charged carboxylate anion through delocalization of the negative charge.[1][2][3] This stabilization facilitates the release of the proton, resulting in a lower pKa value and a stronger acid.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) groups are electron-donating. They decrease the acidity of benzoic acid by destabilizing the carboxylate anion.[1][3] These groups donate electron density to the aromatic ring, which in turn intensifies the negative charge on the carboxylate group, making proton dissociation less favorable. This leads to a higher pKa value and a weaker acid.

The position of the substituent on the benzene ring also plays a crucial role. The inductive effect is distance-dependent, being strongest at the ortho position and diminishing at the meta and para positions. Resonance effects are most pronounced at the ortho and para positions.

A notable phenomenon is the "ortho-effect," where most ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid. This is believed to be a combination of steric and electronic factors.

Comparative Acidity Data

The following table summarizes the experimental pKa values for a range of substituted benzoic acids, providing a quantitative comparison of their acidities.

SubstituentPositionpKa
-H-4.20
-CH₃ortho3.91
-CH₃meta4.27
-CH₃para4.37
-OCH₃ortho4.09
-OCH₃meta4.09
-OCH₃para4.47
-OHortho2.97
-OHmeta4.06
-OHpara4.48
-NO₂ortho2.17
-NO₂meta3.45
-NO₂para3.44
-Clortho2.94
-Clmeta3.83
-Clpara3.98
-Brortho2.85
-Brmeta3.81
-Brpara4.00
-CNmeta3.60
-NH₂ortho4.78
-NH₂meta4.55

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for the quantitative comparison of acidities. Two common experimental methods are potentiometric titration and spectrophotometry.

Potentiometric Titration

This method involves titrating a solution of the substituted benzoic acid with a standard solution of a strong base and monitoring the pH change.

Materials and Reagents:

  • Substituted benzoic acid sample

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) solution (0.15 M)

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.

  • Sample Preparation: Prepare a 1 mM solution of the substituted benzoic acid in deionized water. To ensure a constant ionic strength, add KCl solution to the sample solution.

  • Initial Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl.

  • Titration: Titrate the acidified sample solution with the standardized 0.1 M NaOH solution. Add the titrant in small increments, allowing the pH to stabilize before recording the reading. Continue the titration until the pH reaches approximately 12-12.5.

  • Data Analysis: Plot the pH readings against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Spectrophotometric Method

This method is based on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated forms of the substituted benzoic acid.

Materials and Reagents:

  • Substituted benzoic acid sample

  • Buffer solutions of varying known pH values

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Spectrum of Acidic and Basic Forms: Prepare two solutions of the substituted benzoic acid. One solution should be in a highly acidic buffer (e.g., pH 1) to ensure the compound is fully protonated. The other should be in a highly basic buffer (e.g., pH 13) to ensure it is fully deprotonated. Record the UV-Vis absorbance spectra for both solutions to determine the wavelength of maximum absorbance (λmax) for each species.

  • Sample Preparation in Different Buffers: Prepare a series of solutions of the substituted benzoic acid in buffers with a range of pH values around the expected pKa.

  • Absorbance Measurement: Measure the absorbance of each solution at the λmax of both the acidic and basic forms.

  • Data Analysis: The pKa can be calculated using the following equation: pKa = pH + log [(A - Aᵢ) / (Aₐ - A)] where A is the absorbance of the sample at a given pH, Aᵢ is the absorbance of the fully deprotonated (ionized) form, and Aₐ is the absorbance of the fully protonated (acidic) form.

Visualizing the Electronic Effects on Acidity

The following diagram illustrates the logical relationship between the electronic properties of substituents and the resulting acidity of the benzoic acid derivative.

Acidity_Effects cluster_substituent Substituent Type cluster_effect Effect on Conjugate Base cluster_result Impact on Acidity EDG Electron-Donating Group (EDG) e.g., -CH3, -OCH3 Destabilization Destabilizes Benzoate Anion EDG->Destabilization Increases electron density on the ring EWG Electron-Withdrawing Group (EWG) e.g., -NO2, -Cl Stabilization Stabilizes Benzoate Anion EWG->Stabilization Decreases electron density on the ring Weaker_Acid Weaker Acid (Higher pKa) Destabilization->Weaker_Acid Stronger_Acid Stronger Acid (Lower pKa) Stabilization->Stronger_Acid

Caption: Influence of substituent electronic effects on benzoic acid acidity.

References

Safety Operating Guide

Essential Safety and Disposal Guide for 4-(2-Propenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the proper disposal of 4-(2-Propenyl)benzoic acid (also known as 4-allylbenzoic acid), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.

Hazard and Safety Data

PropertyValueSource / Notes
Chemical Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [1]
Physical Form Solid[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
GHS Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed[1]
Hazard Classifications Acute Toxicity 4 (Oral)[1]
Storage Class 11: Combustible Solids[1]
Flash Point Not Applicable[1]
Water Solubility Slightly solubleBased on benzoic acid[2]
Toxicity Data (Benzoic Acid) LD50 Oral (Rat): 1700 mg/kgAs a proxy for the parent compound[3]
Environmental Hazards (Benzoic Acid) Harmful to aquatic lifeAs a proxy for the parent compound

Experimental Protocol for Disposal

The following step-by-step protocol outlines the proper disposal procedure for this compound. This protocol is based on general best practices for the disposal of solid organic acids and should be performed in accordance with all local, state, and federal regulations.

1. Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams, especially incompatible materials such as strong bases or oxidizing agents.[4]

  • Collect waste this compound in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with organic acids (e.g., polyethylene or glass).

  • For spill cleanup, use appropriate tools to place the spilled solid into a convenient waste disposal container. Avoid generating dust.[5]

3. Container Labeling:

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • Associated hazards (e.g., "Harmful," "Irritant," "Combustible Solid")

    • Accumulation start date

4. Storage:

  • Store the sealed waste container in a cool, dry, well-ventilated area, away from sources of ignition.[4]

  • Ensure the storage area is designated for hazardous waste and is inaccessible to unauthorized personnel.

5. Final Disposal:

  • Dispose of the waste through a licensed and approved hazardous waste disposal company.[4][6]

  • Provide the disposal company with a complete and accurate description of the waste.

  • Never dispose of this compound down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have 4-(2-Propenyl)benzoic acid for disposal ppe Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-resistant Gloves start->ppe segregate Is the waste mixed with other chemicals? ppe->segregate collect Collect in a designated, compatible, and sealed hazardous waste container segregate->collect No improper_mix Consult EHS for guidance on disposal of mixed waste segregate->improper_mix Yes label Label container with: - 'Hazardous Waste' - Chemical Name - Hazards - Date collect->label store Store in a cool, dry, well-ventilated, and secure area label->store dispose Arrange for pickup by a licensed hazardous waste disposal company store->dispose end End: Proper Disposal dispose->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-(2-Propenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides procedural guidance for the safe use of 4-(2-Propenyl)benzoic acid, a combustible solid that is harmful if swallowed.[1] Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Summary

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.[1]
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3)GHS07WarningH335: May cause respiratory irritation.[2]
Combustible SolidNo PictogramWarningCombustible Solid.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPEStandard/Specification
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing or dust generation.ANSI Z87.1
Hands Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.ASTM F739
Body Laboratory coat. Flame-resistant lab coat should be considered due to the combustible nature of the solid.NFPA 2112
Respiratory Use in a well-ventilated area or under a chemical fume hood. If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.NIOSH
Feet Closed-toe shoes.

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational steps will minimize the risk of exposure and accidents.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Confirm the chemical fume hood is functioning correctly.

    • Don all required personal protective equipment.

  • Handling :

    • Handle this compound in a chemical fume hood to avoid inhalation of dust.

    • Avoid generating dust when transferring the solid. Use a scoop or spatula.

    • Keep the container tightly closed when not in use.[3][4]

    • Avoid contact with skin and eyes.[3]

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

    • Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material (including contaminated PPE) in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal :

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for chemical waste disposal.

    • Do not dispose of down the drain or in regular trash.[5]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_spill Spill/Exposure cluster_disposal Disposal prep1 Verify fume hood function prep2 Don appropriate PPE prep1->prep2 handle1 Transfer solid in fume hood prep2->handle1 Proceed to handling handle2 Avoid dust generation handle1->handle2 spill1 Evacuate and ventilate handle1->spill1 If spill occurs handle2->spill1 If spill occurs disp1 Collect in labeled container handle2->disp1 Task complete spill2 Administer first aid spill1->spill2 disp2 Dispose via licensed vendor disp1->disp2

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.